Hexadecadienoic acid
Description
Hexadecadienoic acid is a natural product found in Hoya crassipes, Hoya pseudolanceolata, and other organisms with data available.
This compound is a polyunsaturated long-chain fatty acid with a 16-carbon backbone and exactly two double bonds.
Properties
Molecular Formula |
C16H28O2 |
|---|---|
Molecular Weight |
252.39 g/mol |
IUPAC Name |
(2E,4E)-hexadeca-2,4-dienoic acid |
InChI |
InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h12-15H,2-11H2,1H3,(H,17,18)/b13-12+,15-14+ |
InChI Key |
OOJGMLFHAQOYIL-SQIWNDBBSA-N |
Isomeric SMILES |
CCCCCCCCCCC/C=C/C=C/C(=O)O |
Canonical SMILES |
CCCCCCCCCCCC=CC=CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Hexadecadienoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecadienoic acid (C16H28O2) is a polyunsaturated fatty acid containing a 16-carbon backbone with two double bonds. The location and stereochemistry (cis/trans) of these double bonds give rise to numerous isomers, each with potentially unique physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the physicochemical characteristics of various this compound isomers, detailed experimental protocols for their analysis, and insights into their biological significance.
Physicochemical Properties
The physicochemical properties of this compound isomers are crucial for understanding their behavior in biological and chemical systems. These properties are influenced by the position and configuration of the double bonds within the fatty acid chain. The following tables summarize key physicochemical data for several common isomers. It is important to note that while some experimental data is available, many values are predicted through computational models.
Table 1: General Physicochemical Properties of this compound Isomers
| Property | Value | Source |
| Molecular Formula | C16H28O2 | [1][2][3] |
| Molecular Weight | 252.39 g/mol | [1][3][4] |
| Physical State at Room Temperature | Solid or Liquid (Isomer Dependent) | [5] |
Table 2: Predicted Physicochemical Properties of Selected this compound Isomers
| Isomer | Boiling Point (°C at 760 mmHg) | Density (g/cm³) | pKa | Water Solubility (mg/L at 25°C) | LogP |
| 9,12-Hexadecadienoic acid | 345.4 | 0.919 | 4.78 | Not available | 5.5 |
| (7Z,10Z)-Hexadecadienoic acid | Not available | Not available | 4.96 | 0.67 | 6.23 |
| (7E,10E)-Hexadecadienoic acid | Not available | Not available | Not available | Not available | 5.5 |
Note: Most of the available data are predicted values and should be considered as estimates. Experimental data for these specific isomers are limited.
Experimental Protocols
Accurate characterization of this compound requires precise experimental methodologies. Below are detailed protocols for key analytical techniques used in the study of fatty acids.
Determination of Melting Point
The melting point of a fatty acid is a key indicator of its purity and structure.
Protocol: Capillary Melting Point Determination [6]
-
Sample Preparation: Ensure the fatty acid sample is dry and finely powdered.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the sample to collect a small amount of the solid. The packed sample height should be 2-3 mm.
-
Melting Point Apparatus: Place the loaded capillary tube into a melting point apparatus.
-
Heating: Heat the sample at a moderate rate until the temperature is about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
Determination of Solubility
The solubility of fatty acids in various solvents is critical for their extraction, purification, and formulation.
Protocol: General Solubility Test [7][8]
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, DMSO, hexane).
-
Sample Preparation: Weigh a small, precise amount of the this compound isomer.
-
Dissolution: Add a measured volume of the selected solvent to the fatty acid sample in a test tube or vial.
-
Observation: Vigorously shake the mixture and observe for dissolution at room temperature. If the sample does not dissolve, gentle heating can be applied. Note the temperature at which dissolution occurs.
-
Quantification (Optional): For quantitative solubility, prepare a saturated solution and determine the concentration of the dissolved fatty acid using techniques like GC-MS or HPLC. For solid fatty acids, this involves stirring an excess of the solid in the solvent at a constant temperature until equilibrium is reached, then analyzing the supernatant.[9]
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of fatty acids. Fatty acids are typically derivatized to their more volatile methyl esters (FAMEs) prior to analysis.
Protocol: Fatty Acid Methyl Ester (FAME) Preparation and GC-MS Analysis [10][11]
-
Esterification:
-
Weigh approximately 100 mg of the oil or fat sample into a flask.
-
Add 5 mL of 0.5 M methanolic NaOH and reflux for 10 minutes.
-
Add 5 mL of Boron Trifluoride (BF3)-methanol solution and reflux for another 2 minutes.
-
Add 5 mL of n-heptane and reflux for 1 minute.
-
-
Extraction:
-
Cool the mixture and add saturated NaCl solution.
-
Transfer the mixture to a separatory funnel and shake vigorously.
-
Allow the layers to separate and collect the upper heptane (B126788) layer containing the FAMEs.
-
Wash the heptane layer with water and dry over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Injector: Set to a temperature of 250°C.
-
Column: Use a suitable capillary column for FAME analysis (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase).
-
Oven Program: A typical temperature program starts at a lower temperature (e.g., 100°C), ramps up to a higher temperature (e.g., 240°C) to elute the FAMEs based on their boiling points and polarity.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. The mass spectra of the eluting compounds are compared to a library of known FAME spectra for identification.
-
Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about fatty acids, including the position and geometry of double bonds.
Protocol: 1H NMR Analysis of Fatty Acids [12][13][14]
-
Sample Preparation: Dissolve 5-10 mg of the this compound isomer in a deuterated solvent (e.g., CDCl3) in an NMR tube.
-
NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
-
Spectral Analysis:
-
Chemical Shifts: Analyze the chemical shifts of the protons. Olefinic protons (-CH=CH-) typically resonate in the range of 5.3-5.4 ppm. Protons adjacent to the carboxyl group (-CH2-COOH) appear around 2.3 ppm. The terminal methyl group (-CH3) protons are found around 0.9 ppm.
-
Integration: The integral of the signals can be used to determine the relative number of protons of each type, confirming the fatty acid structure.
-
Coupling Constants: The coupling constants between olefinic protons can help determine the cis or trans geometry of the double bonds.
-
Biological Signaling Pathways
Hexadecadienoic acids, as polyunsaturated fatty acids, are involved in various biological processes. They can serve as precursors for signaling molecules and can directly interact with nuclear receptors to regulate gene expression.
Lipoxygenase (LOX) Pathway
The lipoxygenase pathway is a major route for the metabolism of polyunsaturated fatty acids, leading to the production of a variety of bioactive lipid mediators.
Caption: Lipoxygenase pathway for this compound metabolism.
This pathway begins with the oxidation of a this compound by a lipoxygenase (LOX) enzyme to form a hydroperoxy-hexadecadienoic acid (HPEDE).[15][16] HPEDEs are unstable and can be further converted to more stable hydroxy-hexadecadienoic acids (HEDEs) by glutathione peroxidase or serve as precursors for other bioactive molecules.[15]
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
Fatty acids, including this compound, can act as natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism.[14]
Caption: General mechanism of PPAR activation by a fatty acid ligand.
Upon entering the cell, this compound can bind to and activate a PPAR. The activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[14]
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with standardized protocols for its analysis and a summary of its involvement in key biological signaling pathways. A comprehensive understanding of these characteristics is essential for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are investigating the roles of these fatty acids in health and disease. Further research is warranted to obtain more extensive experimental data on the various isomers of this compound to fully elucidate their structure-function relationships.
References
- 1. 9,12-Hexadecadienoic acid | C16H28O2 | CID 5282787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7,10-Hexadecadienoic acid | C16H28O2 | CID 13932171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. larodan.com [larodan.com]
- 4. 9,12-Hexadecadienoic acid|lookchem [lookchem.com]
- 5. 7Z,10Z-Hexadecadienoic acid | C16H28O2 | CID 13932172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. 9,12-Octadecadienoic acid (Z,Z)- [webbook.nist.gov]
- 8. mdpi.com [mdpi.com]
- 9. 9,12-Octadecadienoic acid (Z,Z)- [webbook.nist.gov]
- 10. Hexadecanoid pathway in plants: Lipoxygenase dioxygenation of (7Z,10Z,13Z)-hexadecatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CAS 2936-83-6: (7E,10E)-hexadeca-7,10-dienoic acid [cymitquimica.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cusabio.com [cusabio.com]
- 16. The role of Peroxisome Proliferator-Activated Receptors (PPAR) in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of Hexadecadienoic Acid in Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexadecadienoic acid, a sixteen-carbon fatty acid with two double bonds (C16:2), is a component of the lipidome in various bacterial species. Its biosynthesis is critical for maintaining cell membrane fluidity and function, particularly in response to environmental stressors. This technical guide provides an in-depth exploration of the biosynthetic pathways leading to this compound in bacteria, focusing on the core enzymatic reactions, regulatory mechanisms, and relevant experimental methodologies. This document is intended to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development seeking to understand and manipulate bacterial lipid metabolism.
Introduction
Bacterial fatty acid synthesis is a vital metabolic process that provides the building blocks for cell membranes and signaling molecules. The composition of these fatty acids, including the degree of unsaturation, is tightly regulated to ensure membrane integrity and fluidity. This compound (C16:2) is a di-unsaturated fatty acid found in the phospholipids (B1166683) of some bacteria. Its presence can significantly influence the physical properties of the cell membrane. The biosynthesis of this compound in bacteria can occur through two primary routes: the modification of existing monounsaturated fatty acids by desaturases or through a specialized de novo synthesis pathway mediated by polyunsaturated fatty acid (PUFA) synthases.[1][2] Understanding these pathways is crucial for developing novel antimicrobial agents that target fatty acid metabolism and for engineering bacteria for the production of valuable oleochemicals.
Biosynthetic Pathways of this compound
Bacteria primarily utilize two distinct pathways for the synthesis of unsaturated fatty acids: an oxygen-independent (anaerobic) pathway and an oxygen-dependent (aerobic) pathway. The formation of this compound can be conceptualized as an extension of these fundamental processes.
Pathway 1: Desaturation of Palmitoleate (B1233929) (C16:1)
The more common route to di-unsaturated fatty acids in many organisms involves the further desaturation of a monounsaturated fatty acid precursor. In this pathway, palmitoleate (C16:1), a product of the conventional Type II Fatty Acid Synthase (FASII) pathway, serves as the substrate for a second desaturation event.
The initial synthesis of palmitoleate (cis-Δ⁹-hexadecenoic acid) in bacteria like Escherichia coli is a well-characterized process involving the FabA and FabB enzymes.[3][4] FabA, a bifunctional β-hydroxydecanoyl-ACP dehydratase/isomerase, introduces a cis double bond at the C10 stage of fatty acid elongation.[3] The resulting cis-3-decenoyl-ACP is then elongated by FabB, a β-ketoacyl-ACP synthase I, and subsequent cycles of the FASII pathway to yield palmitoleoyl-ACP.[4][5]
The conversion of palmitoleoyl-ACP or a phospholipid-bound palmitoleate to hexadecadienoyl-ACP is catalyzed by a fatty acid desaturase. These enzymes introduce a second double bond into the acyl chain.[6][7] Bacterial desaturases are often membrane-bound, non-heme iron-containing enzymes that utilize molecular oxygen and a reducing equivalent (typically NADH or NADPH) to create a double bond at a specific position.[6][8] The precise location of the second double bond can vary between bacterial species depending on the regioselectivity of the specific desaturase.
Pathway 2: De Novo Synthesis via Polyunsaturated Fatty Acid (PUFA) Synthase
A number of marine bacteria have been found to synthesize polyunsaturated fatty acids, including long-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), through a large, multi-domain enzyme complex known as PUFA synthase.[1][9] This pathway is distinct from the dissociative FASII system and is more analogous to polyketide synthesis. It operates independently of oxygen and does not require soluble acyl carrier proteins (ACPs).[9]
The PUFA synthase complex contains all the necessary catalytic domains, including ketosynthase (KS), ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains, to iteratively build a long, polyunsaturated acyl chain from malonyl-CoA.[4] The introduction of double bonds is an integral part of the elongation cycle. Some studies have indicated that a C16:4 fatty acid can be an intermediate in the synthesis of longer PUFAs, suggesting that a C16:2 fatty acid could be a product or an intermediate of this pathway in some bacteria.[2]
Quantitative Data
The fatty acid composition of bacteria can vary significantly depending on the species and growth conditions. The following table summarizes the typical fatty acid profiles of several well-characterized bacterial strains. While specific quantification of this compound is not always reported, the presence of other unsaturated fatty acids provides a context for its potential synthesis.
Table 1: Fatty Acid Composition of Selected Bacterial Strains
| Fatty Acid | Escherichia coli K-12 (%) | Bacillus subtilis 168 (%) | Pseudomonas aeruginosa PAO1 (%) |
| Saturated | |||
| Myristic acid (14:0) | 2-6 | 1-5 | 2-8 |
| Palmitic acid (16:0) | 20-40 | 10-25 | 25-45 |
| Stearic acid (18:0) | 1-5 | < 2 | 2-10 |
| Unsaturated | |||
| Palmitoleic acid (16:1) | 15-30 | 5-15 | 10-25 |
| cis-Vaccenic acid (18:1) | 30-50 | < 5 | 20-40 |
| Branched-Chain | |||
| Iso-C15:0 | < 1 | 25-40 | < 1 |
| Anteiso-C15:0 | < 1 | 30-50 | < 1 |
| Iso-C17:0 | < 1 | 5-15 | < 1 |
| Anteiso-C17:0 | < 1 | 2-10 | < 1 |
Note: Values are approximate ranges compiled from multiple studies and can vary based on growth conditions such as temperature and media composition.[1]
Table 2: Kinetic Parameters of E. coli Fatty Acid Synthase (FASII) Components (In Vitro Reconstituted System)
| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) |
| FabH | Acetyl-CoA | ~10 | ~5 |
| FabH | Malonyl-ACP | ~5 | ~5 |
| FabG | Acetoacetyl-ACP | ~20 | ~100 |
| FabA | β-Hydroxydecanoyl-ACP | Not Reported | Not Reported |
| FabB | Malonyl-ACP | ~8 | ~10 |
| FabI | trans-2-Enoyl-ACP | ~15 | ~50 |
Note: These values are approximations derived from in vitro studies of the reconstituted E. coli FASII system and may not reflect in vivo kinetics.[10][11] Specific kinetic data for the synthesis of this compound is limited.
Experimental Protocols
Lipid Extraction and Fatty Acid Methyl Ester (FAME) Preparation
This protocol describes a standard method for extracting total lipids from bacterial cells and converting the fatty acids into volatile methyl esters for GC-MS analysis.[12][13]
Materials:
-
Bacterial cell pellet
-
0.9% NaCl solution
-
Anhydrous sodium sulfate
-
BF₃-methanol solution (14% w/v) or 0.5 M Sodium Methoxide (B1231860) in Methanol
-
Saturated NaCl solution
-
Glass centrifuge tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
-
Water bath or heating block
-
Nitrogen gas stream or vacuum concentrator
Procedure:
-
Cell Harvesting: Harvest bacterial cells from a liquid culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C). Wash the cell pellet once with 0.9% NaCl solution and re-centrifuge.
-
Lipid Extraction (Bligh-Dyer Method): a. Resuspend the cell pellet in 0.8 mL of 0.9% NaCl in a glass centrifuge tube. b. Add 2 mL of methanol and 1 mL of chloroform. Vortex vigorously for 2 minutes. c. Add an additional 1 mL of chloroform and vortex for 30 seconds. d. Add 1 mL of 0.9% NaCl solution and vortex for 30 seconds. e. Centrifuge at 2,000 x g for 10 minutes to separate the phases. f. Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube. g. Dry the lipid extract under a gentle stream of nitrogen or in a vacuum concentrator.
-
Transesterification to FAMEs: a. To the dried lipid extract, add 2 mL of 0.5 M sodium methoxide in methanol. b. Tightly cap the tube and heat at 50°C for 10 minutes. c. Cool the tube to room temperature. Add 2 mL of saturated NaCl solution and 2 mL of hexane. d. Vortex vigorously for 1 minute and then centrifuge at 1,000 x g for 5 minutes to separate the phases. e. Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
In Vitro Assay for Fatty Acid Desaturase Activity
This protocol provides a general framework for assaying the activity of a putative fatty acid desaturase. It involves heterologous expression and purification of the enzyme, followed by an in vitro reaction with a suitable substrate.
Materials:
-
Expression vector (e.g., pET series) containing the desaturase gene
-
E. coli expression strain (e.g., BL21(DE3))
-
LB medium and appropriate antibiotics
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM DTT)
-
Lysozyme, DNase I
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)
-
Palmitoleoyl-CoA or other suitable C16:1 substrate
-
Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 2 mM NADH or NADPH)
-
FAME preparation reagents (see Protocol 4.1)
-
GC-MS for product analysis
Procedure:
-
Heterologous Expression and Purification: a. Transform the expression vector into the E. coli expression strain.[14] b. Grow the culture in LB medium to an OD₆₀₀ of 0.6-0.8 at 37°C. c. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18°C) overnight. d. Harvest the cells by centrifugation and resuspend in lysis buffer. e. Lyse the cells by sonication or high-pressure homogenization. f. Clarify the lysate by centrifugation and purify the desaturase enzyme using affinity chromatography according to the manufacturer's instructions. g. Dialyze the purified enzyme against a suitable storage buffer.
-
In Vitro Desaturase Assay: a. Set up the reaction mixture in a microcentrifuge tube: 100 µL of reaction buffer, 1-5 µg of purified desaturase, and 50 µM palmitoleoyl-CoA. b. Initiate the reaction by adding NADH or NADPH to a final concentration of 1 mM. c. Incubate at the optimal temperature for the enzyme (e.g., 30°C) for 1-2 hours. d. Stop the reaction by adding 1 mL of chloroform:methanol (2:1, v/v). e. Extract the lipids and prepare FAMEs as described in Protocol 4.1. f. Analyze the products by GC-MS to detect the formation of this compound methyl ester.
Conclusion
The biosynthesis of this compound in bacteria is a multifaceted process that can occur through the modification of existing fatty acids or via a specialized de novo synthesis pathway. The desaturation of palmitoleate represents a likely route in many bacteria, leveraging the products of the conserved FASII pathway. In contrast, the PUFA synthase pathway offers a more direct, albeit less common, mechanism for producing polyunsaturated fatty acids. A thorough understanding of these pathways, facilitated by the experimental protocols outlined in this guide, is essential for advancing our knowledge of bacterial lipid metabolism and for the development of novel biotechnological and therapeutic applications. Further research into the specific enzymes and regulatory networks governing this compound synthesis will undoubtedly uncover new targets for antimicrobial drug design and new strategies for metabolic engineering.
References
- 1. Bacterial Long-Chain Polyunsaturated Fatty Acids: Their Biosynthetic Genes, Functions, and Practical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ckisotopes.com [ckisotopes.com]
- 4. Frontiers | Deciphering and engineering the polyunsaturated fatty acid synthase pathway from eukaryotic microorganisms [frontiersin.org]
- 5. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Desaturases: Structural and mechanistic insights into the biosynthesis of unsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Control of fatty acid desaturation: a mechanism conserved from bacteria to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aocs.org [aocs.org]
- 10. davidcwhite.org [davidcwhite.org]
- 11. Carbon–carbon double bond position elucidation in fatty acids using ozone-coupled direct analysis in real time mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protein Expression and Purification [protocols.io]
Metabolic Fate of Hexadecadienoic Acid in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexadecadienoic acid (16:2) is a polyunsaturated fatty acid whose metabolic fate in mammals is of growing interest. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound. It details the primary metabolic pathways, including β-oxidation, desaturation, and elongation, and presents available quantitative data on its metabolic products. Furthermore, this guide outlines detailed experimental protocols for the investigation of this compound metabolism and visualizes key pathways and workflows to facilitate a deeper understanding of its complex biological transformations.
Introduction
This compound (C16H26O2) is a 16-carbon fatty acid with two double bonds. The positions of these double bonds can vary, leading to different isomers, with 9,12-hexadecadienoic acid (16:2 n-4) being a notable example found in some natural sources like fish oils.[1] Understanding the metabolic fate of this compound is crucial for elucidating its physiological roles and potential as a biomarker or therapeutic agent. This document serves as a technical resource for professionals engaged in metabolic research and drug development, providing a detailed examination of the current knowledge on the metabolism of this unique fatty acid in mammalian systems.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Absorption and Distribution
Dietary this compound, primarily in the form of triglycerides, undergoes hydrolysis in the gastrointestinal tract to free fatty acids and monoacylglycerols before absorption by enterocytes. Following absorption, it is re-esterified into triglycerides and incorporated into chylomicrons, which are then secreted into the lymphatic system and subsequently enter the bloodstream.
Once in circulation, this compound is distributed to various tissues. While specific quantitative data on the tissue distribution of this compound is limited, studies on other orally administered fatty acids, such as radiolabeled oleic and linoleic acids, show significant uptake and incorporation into the liver, adipose tissue, muscle, and heart.[2][3] It is expected that this compound follows a similar distribution pattern, with the liver being a central hub for its metabolism.
Metabolism
The metabolic fate of this compound in mammals involves several key pathways:
-
β-Oxidation: As with other fatty acids, this compound can be broken down through β-oxidation in both mitochondria and peroxisomes to generate acetyl-CoA for energy production.[4] The presence of double bonds requires additional enzymatic steps compared to the oxidation of saturated fatty acids.
-
Desaturation: this compound can be a substrate for fatty acid desaturases. Notably, 9,12-hexadecadienoic acid (16:2 n-4) can be desaturated by Δ6-desaturase to form 6,9,12-hexadecatrienoic acid (16:3 n-4).[1]
-
Elongation: Following desaturation or directly, this compound can be elongated by the addition of two-carbon units. For instance, 9,12-hexadecadienoic acid can be elongated to 11,14-octadecadienoic acid (18:2 n-4). The desaturation product, 16:3 n-4, can also be elongated to produce 8,11,14-octadecatrienoic acid (18:3 n-4).[1]
-
Incorporation into Complex Lipids: this compound and its metabolites are incorporated into various complex lipids, including phospholipids (B1166683) and triglycerides, within cellular membranes and lipid droplets.[1]
Excretion
The primary end products of complete this compound catabolism are carbon dioxide and water, which are excreted through respiration and urination. Any unmetabolized this compound or its metabolites may be excreted in small amounts in the feces.
Quantitative Data
Quantitative data specifically on the metabolic products of this compound in mammals is not extensively available in the literature. The following table summarizes the types of quantitative data that are typically generated in fatty acid metabolism studies and provides a framework for future investigations on this compound.
| Parameter | Description | Expected Outcome for this compound |
| Metabolite Profile | Identification and quantification of metabolic products in tissues and biofluids. | Detection of elongated (e.g., 18:2 n-4, 18:3 n-4) and desaturated (e.g., 16:3 n-4) fatty acids. Quantification of acetyl-CoA derived from β-oxidation. |
| Tissue Distribution | Measurement of the concentration of this compound and its metabolites in various tissues over time. | Higher concentrations are expected in the liver, adipose tissue, and heart shortly after administration, followed by a decline as it is metabolized. |
| Enzyme Kinetics | Determination of Michaelis-Menten constants (Km and Vmax) for enzymes involved in its metabolism. | Kinetic parameters for Δ6-desaturase with 9,12-hexadecadienoic acid as a substrate would indicate the efficiency of this metabolic step. |
| Incorporation into Lipids | Quantification of the amount of this compound incorporated into different lipid classes (e.g., phospholipids, triglycerides). | Measurement of the percentage of this compound and its metabolites in total fatty acids of specific lipid fractions. |
Signaling Pathways and Metabolic Workflows
The metabolism of this compound is integrated with the overall fatty acid metabolism of the cell. The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and a general experimental workflow for studying its fate.
Caption: Metabolic pathways of 9,12-hexadecadienoic acid in mammals.
Caption: Generalized β-oxidation pathway for a polyunsaturated fatty acid.
Caption: Experimental workflow for studying this compound metabolism.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound metabolism. These protocols are based on established methods for fatty acid analysis and can be adapted for specific research questions.
In Vitro Metabolism in Cultured Hepatocytes
This protocol describes the investigation of this compound metabolism in a primary hepatocyte culture.
Materials:
-
Primary hepatocytes
-
Cell culture medium (e.g., Williams' Medium E)
-
Labeled this compound (e.g., [1-¹⁴C]9,12-hexadecadienoic acid) complexed to bovine serum albumin (BSA)
-
Solvents for lipid extraction (e.g., chloroform (B151607), methanol)
-
Internal standards for quantification (e.g., deuterated fatty acids)
-
Reagents for derivatization (e.g., BF₃-methanol or methanolic HCl)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Cell Culture and Treatment:
-
Plate primary hepatocytes at a desired density and allow them to attach.
-
Prepare a stock solution of labeled this compound complexed to BSA.
-
Incubate the cells with the this compound-BSA complex in serum-free medium for various time points (e.g., 0, 1, 4, 24 hours).
-
-
Lipid Extraction:
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells in methanol (B129727) and transfer to a glass tube.
-
Perform a Bligh-Dyer extraction by adding chloroform and water to achieve a final ratio of 1:1:0.9 (chloroform:methanol:water).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Saponification and Derivatization:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Saponify the lipid residue by adding methanolic KOH and heating.
-
Acidify the mixture and extract the free fatty acids with hexane.
-
Methylate the fatty acids to form fatty acid methyl esters (FAMEs) using BF₃-methanol or methanolic HCl.
-
-
GC-MS Analysis:
-
Analyze the FAMEs by GC-MS.
-
Identify and quantify the parent this compound and its metabolites (e.g., 16:3, 18:2, 18:3) based on their retention times and mass spectra compared to authentic standards.
-
Quantify the amount of each fatty acid relative to the internal standard.
-
In Vivo Tissue Distribution Study
This protocol outlines a method to determine the distribution of orally administered this compound in a rodent model.
Materials:
-
Rodent model (e.g., rats or mice)
-
Labeled this compound (e.g., [¹⁴C]9,12-hexadecadienoic acid) in an appropriate vehicle for oral gavage.
-
Scintillation counter
-
Equipment for tissue homogenization and lipid extraction.
Procedure:
-
Animal Dosing:
-
Administer a single oral dose of labeled this compound to the animals.
-
House the animals in metabolic cages to collect urine and feces if excretion analysis is desired.
-
-
Tissue Collection:
-
At predetermined time points (e.g., 1, 4, 12, 24, 48 hours) post-dosing, euthanize the animals.
-
Collect blood and various tissues of interest (e.g., liver, adipose tissue, heart, muscle, brain).
-
-
Sample Processing and Analysis:
-
Homogenize the tissues.
-
For total radioactivity measurement, digest a portion of the homogenate and measure the radioactivity using a scintillation counter.
-
For metabolite profiling, perform lipid extraction and analysis as described in Protocol 5.1.
-
-
Data Analysis:
-
Calculate the concentration of radioactivity (e.g., dpm/g of tissue) in each tissue at each time point.
-
Determine the percentage of the administered dose present in each organ.
-
Conclusion
The metabolic fate of this compound in mammals involves a series of interconnected pathways, including β-oxidation, desaturation, and elongation, leading to the formation of various bioactive lipid molecules. While the general routes of its metabolism can be inferred from the study of other polyunsaturated fatty acids, there is a clear need for more specific quantitative research on this compound itself. The experimental protocols and metabolic pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute studies that will further elucidate the precise metabolic transformations and physiological significance of this intriguing fatty acid. Such research will be invaluable for the fields of nutrition, metabolic disease research, and drug development.
References
- 1. A quantitative method for measuring regional in vivo fatty-acid incorporation into and turnover within brain phospholipids: review and critical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-14C-linoleic acid distribution in various tissue lipids of guinea pigs following an oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
The Emerging Role of Hexadecadienoic Acid in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexadecadienoic acid, a 16-carbon fatty acid with two double bonds, is emerging as a bioactive lipid with a potential role in cellular signaling. While research into its specific functions is ongoing, evidence points towards its involvement in fundamental cellular processes. This technical guide provides an in-depth overview of the known and potential roles of this compound in cell signaling, with a primary focus on its established activity as an inhibitor of human topoisomerase I. Additionally, this document explores its hypothetical interactions with other key signaling pathways, including G-protein coupled receptors (GPCRs), nuclear receptors, protein kinase C (PKC), and mitogen-activated protein kinase (MAPK) cascades, based on the activities of structurally similar fatty acids. Detailed experimental protocols and quantitative data are presented to facilitate further investigation into this intriguing molecule.
Introduction to this compound
This compound (C16:2) is a polyunsaturated fatty acid with several positional and geometric isomers.[1] The biological activity of these isomers can vary significantly. One of the most studied isomers in the context of cell signaling is (5Z,9Z)-5,9-hexadecadienoic acid.[2][3] While not as abundant as other fatty acids like oleic or linoleic acid, its unique structure allows it to interact with specific cellular targets, thereby modulating their function. This guide will primarily focus on the known cellular activities of the (5Z,9Z) isomer and explore the potential signaling roles of other isomers based on comparative analysis with other bioactive lipids.
Established Role in Cell Signaling: Topoisomerase I Inhibition
The most well-documented role of this compound in cell signaling is the inhibition of human topoisomerase I by the (5Z,9Z)-5,9-hexadecadienoic acid isomer.[2][3] Topoisomerase I is a critical nuclear enzyme that alleviates torsional stress in DNA during replication, transcription, and other processes by creating transient single-strand breaks.[4] Its inhibition can lead to the accumulation of DNA damage and ultimately trigger cell cycle arrest or apoptosis, making it a key target for anti-cancer therapies.
(5Z,9Z)-5,9-hexadecadienoic acid has been shown to completely inhibit human topoisomerase I at a concentration of 800 microM.[2] This inhibitory activity is dependent on the cis double bond geometry, as related compounds lacking this feature, such as 5,9-hexadecadiynoic acid and the saturated hexadecanoic acid, do not exhibit the same effect at concentrations over 1000 microM.[2]
Quantitative Data: Topoisomerase I Inhibition and Antimicrobial Activity
The inhibitory effect of (5Z,9Z)-5,9-hexadecadienoic acid on topoisomerase I is also thought to contribute to its observed antimicrobial properties against certain Gram-positive bacteria.[2]
| Compound | Target/Organism | Metric | Value | Reference |
| (5Z,9Z)-5,9-hexadecadienoic acid | Human Topoisomerase I | Complete Inhibition | 800 µM | [2] |
| (5Z,9Z)-5,9-hexadecadienoic acid | Staphylococcus aureus | MIC | 80 µM | [2] |
| (5Z,9Z)-5,9-hexadecadienoic acid | Streptococcus faecalis | MIC | 200 µM | [2] |
| 5,9-hexadecadiynoic acid | Human Topoisomerase I | No Inhibition | >1000 µM | [2] |
| Hexadecanoic acid | Human Topoisomerase I | No Inhibition | >1000 µM | [2] |
Signaling Pathway Diagram: Topoisomerase I Inhibition
Caption: Mechanism of Topoisomerase I inhibition by (5Z,9Z)-5,9-hexadecadienoic acid.
Potential Roles in Other Signaling Pathways: A Comparative Analysis
While direct evidence for the interaction of this compound with other major signaling pathways is limited, the known activities of structurally similar fatty acids provide a framework for postulating its potential roles.
G-Protein Coupled Receptors (GPCRs)
Long-chain fatty acids are known to act as ligands for a class of GPCRs, including GPR40 and GPR120, which are involved in metabolic regulation. For instance, linoleic acid and oleic acid are endogenous agonists for GPR120. Given its structural similarity, it is plausible that isomers of this compound could also interact with these or other fatty acid-sensing GPCRs, potentially influencing processes like insulin (B600854) secretion and inflammation.
Nuclear Receptors
Nuclear receptors are ligand-activated transcription factors that regulate gene expression. Several members of this family, including Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs), are known to be modulated by fatty acids.
-
PPARs: These receptors are key regulators of lipid metabolism and inflammation. Various fatty acids, such as palmitic acid, oleic acid, and linoleic acid, are known to activate PPARα and PPARγ.[5][6] The activation of PPARs by fatty acids is crucial for glucose homeostasis and lipid storage.[7] It is hypothesized that this compound isomers may also serve as ligands for PPARs, thereby influencing metabolic gene expression.
-
LXRs: LXRs are critical for cholesterol homeostasis and lipogenesis. While their primary endogenous ligands are oxysterols, their activity can be modulated by fatty acids.[8][9] Saturated medium-chain fatty acids have been shown to bind to and activate LXRα.[8] Further research is needed to determine if this compound can similarly modulate LXR activity.
Hypothetical Signaling Pathway: PPARγ Activation
Caption: Postulated mechanism of PPARγ activation by this compound.
Protein Kinase C (PKC)
The PKC family of serine/threonine kinases are crucial mediators of signal transduction, involved in cell proliferation, differentiation, and apoptosis. Certain fatty acids, such as octadecadienoic acids, can activate PKC.[3] This activation often occurs in synergy with diacylglycerol. Given that the acyl chain structure of diacylglycerol influences PKC activation, it is conceivable that free this compound could also modulate the activity of specific PKC isoforms.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK cascades, including the ERK, JNK, and p38 pathways, are central to the regulation of a wide range of cellular processes in response to extracellular stimuli. The activity of these pathways can be modulated by various fatty acids. For example, some unsaturated fatty acids have been shown to diminish the induced activity of ERK1/ERK2. The potential for this compound to influence MAPK signaling warrants investigation, as this could have significant implications for its role in inflammation and cell proliferation.
Detailed Experimental Protocols
Synthesis of (5Z,9Z)-5,9-Hexadecadienoic Acid
The stereochemically pure synthesis of (5Z,9Z)-5,9-hexadecadienoic acid can be achieved in several steps starting from commercially available 1,5-hexadiyne (B1215225).[2] A common synthetic route involves a double-alkyne bromide coupling reaction followed by hydrogenation under Lindlar conditions to ensure the cis stereochemistry of the double bonds.[5]
Outline of a Synthetic Approach: [5][10]
-
Alkylation of 1,5-hexadiyne: Sequential alkylation of 1,5-hexadiyne with appropriate bromoalkanes.
-
Hydrogenation: Partial hydrogenation of the resulting diyne using a Lindlar catalyst to yield the (5Z,9Z)-diene.
-
Functional group manipulation: Conversion of the terminal functional group to a carboxylic acid.
Topoisomerase I Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.[3]
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 200 mM NaCl, 0.25 mM EDTA, 5% v/v glycerol)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml bromophenol blue)
-
Chloroform/isoamyl alcohol (24:1 v/v)
-
Agarose (B213101) gel (1%) and electrophoresis apparatus
-
Ethidium (B1194527) bromide or other DNA stain
Procedure:
-
Prepare a reaction mixture containing assay buffer and supercoiled DNA.
-
Add the test compound at various concentrations. Include a vehicle control (DMSO) and a no-enzyme control.
-
Initiate the reaction by adding human topoisomerase I.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution and chloroform/isoamyl alcohol.
-
Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Load the aqueous phase onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the positive control (enzyme without inhibitor).
Experimental Workflow: Topoisomerase I Relaxation Assay
Caption: Step-by-step workflow for the topoisomerase I relaxation assay.
Luciferase Reporter Assay for PPAR Activation
This cell-based assay is used to determine if a compound can activate a specific nuclear receptor, such as PPARγ.[11][12]
Materials:
-
A suitable cell line (e.g., HEK293T or COS-7)
-
Expression plasmid for the nuclear receptor of interest (e.g., pCMX-hPPARγ)
-
Reporter plasmid containing a luciferase gene under the control of a response element for the nuclear receptor (e.g., pGL3-PPRE-luc)
-
A control plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase)
-
Transfection reagent
-
Test compound (this compound)
-
Luciferase assay reagent
Procedure:
-
Co-transfect the cells with the nuclear receptor expression plasmid, the luciferase reporter plasmid, and the control plasmid.
-
After transfection, treat the cells with various concentrations of the test compound. Include a vehicle control and a positive control (a known agonist for the receptor).
-
Incubate for 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the fold activation relative to the vehicle control.
Future Directions and Conclusion
The identification of (5Z,9Z)-5,9-hexadecadienoic acid as an inhibitor of human topoisomerase I provides a solid foundation for its role as a signaling molecule. However, the full spectrum of its biological activities remains to be elucidated. Future research should focus on:
-
Screening against other signaling targets: Systematically testing various isomers of this compound for their ability to interact with and modulate GPCRs, other nuclear receptors, PKC isoforms, and MAPK pathway components.
-
Elucidating downstream effects: Investigating the cellular consequences of topoisomerase I inhibition by (5Z,9Z)-5,9-hexadecadienoic acid, including its impact on gene expression, cell cycle progression, and apoptosis in different cell types.
-
In vivo studies: Evaluating the physiological and potential therapeutic effects of this compound in animal models of diseases where its putative targets are implicated, such as cancer and metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. inspiralis.com [inspiralis.com]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First total synthesis of (5Z,9Z)-(+/-)-2-methoxy-5,9-octadecadienoic acid, a marine derived methoxylated analog of taxoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sci-hub.box [sci-hub.box]
- 7. ulab360.com [ulab360.com]
- 8. Plasmid DNA Binding Electrophoretic Mobility Shift Assay with Eukaryotic Topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assay of the binding of fatty acids by proteins: evaluation of the Lipidex 1000 procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Facile syntheses for (5Z,9Z)-5,9-hexadecadienoic acid, (5Z,9Z)-5,9-nonadecadienoic acid, and (5Z,9Z)-5,9-eicosadienoic acid through a common synthetic route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
A Comprehensive Technical Guide to the Discovery and History of Hexadecadienoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Hexadecadienoic acid (C16:2) is a polyunsaturated fatty acid with a 16-carbon backbone containing two double bonds. While not as widely studied as its 18-carbon counterparts, linoleic and α-linolenic acids, this compound and its various isomers are emerging as significant molecules in cellular signaling, inflammation, and as biosynthetic precursors to important plant hormones. This technical guide provides an in-depth exploration of the discovery, history, and key experimental findings related to this intriguing fatty acid.
Discovery and Early History
The discovery of this compound is intertwined with the pioneering work on the composition of natural fats, particularly those from marine sources, in the early 20th century. While pinpointing a single definitive "discovery" paper is challenging, the collective work of several key researchers laid the foundation for its identification.
Early Investigations of Fish Oils: The research groups of Thomas P. Hilditch, John A. Lovern, and F. B. Shorland in the 1930s and 1940s conducted extensive analyses of the fatty acid composition of fish and marine animal oils. Their work, documented in numerous publications and consolidated in Hilditch's seminal book, "The Chemical Constitution of Natural Fats," systematically characterized the complex mixtures of fatty acids present in these oils.[1] These early studies frequently reported the presence of unsaturated C16 acids, laying the groundwork for the later identification of specific this compound isomers.[1]
First Mentions of Specific Isomers: While early work identified the presence of C16 unsaturated fatty acids, the exact structures and positions of the double bonds were determined later with the advancement of analytical techniques.
-
9,12-Hexadecadienoic Acid (16:2 n-4): This isomer, noted as a naturally occurring unique fatty acid, is found in small amounts in fish oils.[2] Its presence has also been reported in the seed oil of Asclepias syriaca.[3]
-
7,10-Hexadecadienoic Acid: This isomer has been identified in various natural sources, including milk.[4]
The initial challenge in identifying these fatty acids lay in the limitations of the analytical methods of the time, which primarily involved fractional distillation of methyl esters and wet chemistry methods. The advent of gas-liquid chromatography (GLC) and later, gas chromatography-mass spectrometry (GC-MS), revolutionized the field, allowing for the precise separation and identification of individual fatty acid isomers.
Key Experimental Protocols
The characterization and study of this compound have relied on a suite of analytical and biochemical techniques. Below are detailed methodologies for key experiments.
Extraction and Analysis of this compound
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters (FAMEs)
This protocol outlines the general procedure for the analysis of this compound from a biological sample.
-
Lipid Extraction:
-
Homogenize the tissue or cell sample in a chloroform (B151607):methanol (B129727) mixture (2:1, v/v) to extract total lipids.
-
Add water to the mixture to induce phase separation.
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
-
-
Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
Resuspend the dried lipid extract in a solution of 2% sulfuric acid in methanol.
-
Heat the mixture at 50-60°C for 2-4 hours to convert the fatty acids to their methyl esters.
-
Alternatively, a milder method using boron trifluoride (BF3) in methanol can be used.
-
-
FAME Extraction:
-
Add hexane (B92381) and water to the reaction mixture to extract the FAMEs into the upper hexane layer.
-
Wash the hexane layer with water to remove any remaining acid and methanol.
-
Dry the hexane layer over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A polar capillary column, such as a bis(cyanopropyl) polysiloxane phase (e.g., SP-2380 or HP-88), is crucial for separating C16:2 isomers.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature of around 240°C. The exact program will depend on the column and the specific isomers being separated.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
-
Identification: FAMEs are identified by their characteristic retention times and mass spectra, which can be compared to commercial standards and spectral libraries. The molecular ion for this compound methyl ester will be at m/z 266.
-
-
Table 1: GC-MS Data for this compound Methyl Ester
| Parameter | Value |
| Molecular Formula | C₁₇H₃₀O₂ |
| Molecular Weight | 266.42 g/mol |
| Key Mass Fragments (m/z) | 266 (M+), 235, 193, 151, 109, 81, 67 |
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: ¹H and ¹³C NMR of this compound
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (0 ppm).
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Expected Chemical Shifts (δ):
-
~5.3-5.4 ppm: Multiplets corresponding to the olefinic protons (-CH=CH-).
-
~2.7-2.8 ppm: Multiplet for the bis-allylic protons (-CH=CH-CH₂ -CH=CH-).
-
~2.0-2.1 ppm: Multiplets for the allylic protons (-CH₂ -CH=CH-).
-
~2.3 ppm: Triplet for the α-methylene protons (-CH₂ -COOH).
-
~1.6 ppm: Multiplet for the β-methylene protons (-CH₂ -CH₂-COOH).
-
~1.2-1.4 ppm: Broad signal for the other methylene (B1212753) protons.
-
~0.9 ppm: Triplet for the terminal methyl protons (-CH₃).
-
~11.0 ppm: Broad singlet for the carboxylic acid proton (-COOH).
-
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Chemical Shifts (δ):
-
~180 ppm: Carboxylic acid carbon (-C OOH).
-
~127-131 ppm: Olefinic carbons (-C H=C H-).
-
~34 ppm: α-methylene carbon (-C H₂-COOH).
-
~25-32 ppm: Other methylene carbons.
-
~22.6 ppm: Methylene carbon adjacent to the terminal methyl group.
-
~14.1 ppm: Terminal methyl carbon (-C H₃).
-
-
Biological Significance and Signaling Pathways
This compound isomers are not merely structural components of lipids but are also involved in crucial biological processes, including acting as precursors for signaling molecules and directly activating cellular receptors.
Precursor to Jasmonate Biosynthesis in Plants
In plants, a C16-chain pathway for the biosynthesis of jasmonates exists in parallel to the more well-known C18 pathway that starts from α-linolenic acid. In this pathway, a hexadecatrienoic acid (16:3) is the initial substrate. However, evidence suggests that hexadecadienoic acids can also be metabolized within this signaling cascade. The key intermediate in the C16 pathway is dinor-oxo-phytodienoic acid (dn-OPDA).[5]
Logical Relationship: Hexadecanoid Pathway to Jasmonic Acid
References
- 1. Chemistry of Lipids | Annual Reviews [annualreviews.org]
- 2. Formation of 8,11,14-octadecatrienoic acid (18:3 n-4) from naturally occurring unique fatty acid, 9,12-hexadecadienoic acid (16:2 n-4), in animal cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9,12-Hexadecadienoic acid | C16H28O2 | CID 5282787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7,10-hexadecadienoic acid, 2936-83-6 [thegoodscentscompany.com]
- 5. pnas.org [pnas.org]
An In-depth Technical Guide to the Structural Elucidation and Characterization of Hexadecadienoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecadienoic acid (C16:2) represents a class of polyunsaturated fatty acids with a 16-carbon backbone and two double bonds. The specific location and geometry (cis/trans) of these double bonds give rise to numerous isomers, each with potentially unique physicochemical properties and biological activities. These fatty acids are implicated in various physiological and pathological processes, including inflammation, metabolic regulation, and cellular signaling.[1] For researchers and drug development professionals, the accurate structural elucidation and characterization of this compound isomers are paramount for understanding their mechanisms of action and exploring their therapeutic potential.
This technical guide provides a comprehensive overview of the core methodologies for the structural elucidation and characterization of this compound isomers. It includes detailed experimental protocols, data presentation in structured tables, and visualizations of relevant signaling pathways and experimental workflows.
Physicochemical Properties of this compound Isomers
The physical and chemical properties of this compound isomers are determined by the position and configuration of their double bonds. These properties influence their behavior in analytical separations and their biological functions.
| Property | (9Z,12Z)-Hexadecadienoic Acid | (7E,10E)-Hexadecadienoic Acid | (2E,4E)-Hexadecadienoic Acid | (6,9)-Hexadecadienoic Acid |
| Molecular Formula | C₁₆H₂₈O₂[2] | C₁₆H₂₈O₂[3] | C₁₆H₂₈O₂[4] | C₁₆H₂₈O₂[5] |
| Molecular Weight | 252.39 g/mol [2] | 252.39 g/mol [3] | 252.39 g/mol [4] | 252.39 g/mol [5] |
| XLogP3 | 5.5[2] | 5.5[3] | 6.6[4] | 5.5[5] |
| Hydrogen Bond Donors | 1[2] | 1[3] | 1[4] | 1[5] |
| Hydrogen Bond Acceptors | 2[2] | 2[3] | 2[4] | 2[5] |
Structural Elucidation and Characterization Techniques
A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and characterization of this compound isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of fatty acids. For GC analysis, fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs). The retention time in GC provides information on the volatility and polarity of the FAME, while the mass spectrum reveals its molecular weight and fragmentation pattern, which is crucial for structural elucidation.
Experimental Protocol: Preparation of Fatty Acid Methyl Esters (FAMEs) and GC-MS Analysis
-
Esterification (Acid-Catalyzed):
-
To approximately 10-20 mg of the lipid sample in a vial, add 2 mL of a 1% sulfuric acid solution in methanol.
-
Seal the vial and heat at 50°C for at least 2 hours (or overnight for complete reaction).
-
After cooling to room temperature, add 1 mL of hexane (B92381) and 0.5 mL of water, and vortex thoroughly.
-
Allow the layers to separate and carefully collect the upper hexane layer containing the FAMEs.
-
The hexane extract can be concentrated under a gentle stream of nitrogen if necessary.
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A polar capillary column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of FAME isomers.
-
Injector: Split/splitless injector, operated in splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at 10°C/min, hold for 5 minutes.
-
Ramp 2: Increase to 220°C at 5°C/min, hold for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230°C.
-
-
Data Presentation: GC-MS Data for this compound Methyl Ester Isomers
| Isomer | Retention Time (min) | Key Mass Spectral Fragments (m/z) |
| (9Z,12Z)-Hexadecadienoic acid, methyl ester | Varies with system | 266 (M+), 235, 222, 194, 180, 166, 152, 138, 124, 110, 95, 81, 67, 55[6][7] |
| (7E,10E)-Hexadecadienoic acid, methyl ester | Varies with system | 266 (M+), 234, 222, 194, 180, 166, 152, 138, 124, 110, 95, 81, 67, 55, 41[8] |
Note: Retention times are highly dependent on the specific GC system, column, and conditions. The values presented here are for illustrative purposes. Key mass spectral fragments provide a more reliable identification metric.
Logical Workflow for GC-MS Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules, including the precise determination of double bond positions and stereochemistry. Both ¹H and ¹³C NMR are employed.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Pay close attention to the chemical shifts and coupling constants of the olefinic protons (typically in the range of 5.0-6.5 ppm) and the allylic protons. The coupling constants (J-values) between vicinal olefinic protons are indicative of the double bond geometry (typically ~10-12 Hz for cis and ~15-18 Hz for trans).
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The chemical shifts of the olefinic carbons (typically in the range of 120-140 ppm) provide information about the electronic environment of the double bonds.
-
Data Presentation: Predicted NMR Data for this compound Isomers
Note: Experimental NMR data for specific this compound isomers is scarce in publicly available literature. The following are representative chemical shifts based on known values for similar fatty acids.
¹H NMR (CDCl₃, 400 MHz)
| Protons | (9Z,12Z)-Hexadecadienoic Acid (Predicted) |
| -CH₃ | ~0.90 (t) |
| -(CH₂)n- | ~1.2-1.4 (m) |
| -CH₂-COOH | ~2.35 (t) |
| Allylic -CH₂- | ~2.05 (q) |
| Bis-allylic -CH₂- | ~2.80 (t) |
| -CH=CH- | ~5.3-5.4 (m) |
¹³C NMR (CDCl₃, 100 MHz)
| Carbon | (9Z,12Z)-Hexadecadienoic Acid (Predicted) |
| -COOH | ~180 |
| -CH=CH- | ~127-131 |
| -CH₂-COOH | ~34 |
| Bis-allylic -CH₂- | ~25.6 |
| Allylic -CH₂- | ~27.2 |
| -(CH₂)n- | ~22-32 |
| -CH₃ | ~14 |
Logical Workflow for NMR Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reversed-phase mode (RP-HPLC), is a powerful technique for the separation and purification of fatty acid isomers. Separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase. For fatty acids, this is largely influenced by chain length and the number and position of double bonds.
Experimental Protocol: RP-HPLC Separation of this compound Isomers
-
Sample Preparation:
-
Dissolve the fatty acid mixture in the mobile phase or a compatible solvent. If UV detection is used, derivatization to a UV-active ester (e.g., phenacyl ester) may be necessary for enhanced sensitivity.
-
-
HPLC System:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is often effective. For example:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 60% B, increase to 100% B over 40 minutes, and hold for 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at 192 nm for underivatized fatty acids or at a wavelength appropriate for the chosen derivative. An evaporative light-scattering detector (ELSD) can also be used.[3]
-
Ozonolysis for Double Bond Position Determination
Ozonolysis is a chemical method used to cleave double bonds, yielding smaller carbonyl compounds (aldehydes or ketones). By identifying these fragments, typically by GC-MS, the original position of the double bonds can be deduced.
Experimental Protocol: Ozonolysis Followed by GC-MS
-
Ozonolysis Reaction:
-
Dissolve approximately 1 mg of the unsaturated fatty acid (or its methyl ester) in 1 mL of a non-participating solvent like hexane or dichloromethane (B109758) in a test tube.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.
-
Purge the solution with nitrogen gas to remove excess ozone.
-
-
Reductive Workup:
-
Add a reducing agent, such as dimethyl sulfide (B99878) (DMS) or triphenylphosphine (B44618) (TPP), to the cold solution and allow it to warm to room temperature. This will cleave the ozonide to form aldehydes.
-
-
GC-MS Analysis of Fragments:
-
Directly inject an aliquot of the reaction mixture into the GC-MS.
-
Identify the resulting aldehyde fragments based on their retention times and mass spectra. The sum of the carbon atoms in the two aldehyde fragments from a single double bond will correspond to the chain length of the original fatty acid, and the chain lengths of the individual fragments will reveal the position of the double bond.
-
Logical Workflow for Ozonolysis
Biological Significance and Signaling Pathways
Hexadecadienoic acids, particularly the C16:3 precursor (7Z,10Z,13Z)-hexadecatrienoic acid, are involved in plant defense and development through the jasmonate signaling pathway. Jasmonates are a class of lipid-derived hormones that regulate a wide range of processes, including responses to wounding and pathogen attack.
The biosynthesis of jasmonic acid can be initiated from (7Z,10Z,13Z)-hexadecatrienoic acid in the chloroplasts. This pathway involves a series of enzymatic steps, including lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC), to produce dinor-oxo-phytodienoic acid (dn-OPDA). dn-OPDA is then transported to the peroxisome, where it is converted to jasmonic acid (JA) through reduction and beta-oxidation.
Upon synthesis, the biologically active form, jasmonoyl-isoleucine (JA-Ile), binds to its receptor, the COI1-JAZ co-receptor complex. This binding event leads to the ubiquitination and subsequent degradation of the JAZ repressor proteins by the 26S proteasome. The degradation of JAZ proteins releases transcription factors, such as MYC2, which can then activate the expression of jasmonate-responsive genes, leading to various physiological responses.
Jasmonate Signaling Pathway
Conclusion
The structural elucidation and characterization of this compound isomers require a multi-faceted analytical approach. The combination of GC-MS for initial identification and quantification, NMR for definitive structural assignment, HPLC for isomer separation, and chemical methods like ozonolysis for double bond localization provides a robust toolkit for researchers. A thorough understanding of these techniques, coupled with an awareness of the biological context, such as the involvement of these fatty acids in signaling pathways like the jasmonate cascade, is crucial for advancing our knowledge of their roles in health and disease and for the development of novel therapeutic strategies.
References
- 1. Occurrence and biological activity of palmitoleic acid isomers in phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9,12-Hexadecadienoic acid | C16H28O2 | CID 5282787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7,10-Hexadecadienoic acid | C16H28O2 | CID 13932171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C16H28O2 | CID 5312421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6,9-Hexadecadienoic acid | C16H28O2 | CID 5312424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. methyl (7E,10E)-hexadeca-7,10-dienoate | C17H30O2 | CID 5365579 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isomers of Hexadecadienoic Acid and Their Functions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the prominent isomers of hexadecadienoic acid, a group of fatty acids gaining significant attention for their diverse and potent biological activities. This document details their functions, associated signaling pathways, quantitative biological data, and the experimental methodologies used for their characterization.
Introduction to this compound Isomers
Hexadecadienoic acids are 16-carbon fatty acids with two double bonds. Variations in the position and geometry (cis/trans) of these double bonds give rise to a variety of isomers, each with distinct physiological roles. While some isomers are well-characterized, others are emerging as novel bioactive lipids with therapeutic potential. This guide focuses on the most researched isomers, including monounsaturated and diunsaturated forms, as well as a key cyclic derivative.
Key Isomers and Their Biological Functions
The biological activities of this compound isomers are diverse, ranging from metabolic regulation and anti-inflammatory effects to roles in cancer cell signaling and plant defense mechanisms.
Monounsaturated Isomers (C16:1)
Palmitoleic Acid (9-cis-Hexadecenoic Acid)
-
Metabolic Regulation: Palmitoleic acid is recognized as a "lipokine," a lipid hormone that facilitates communication between different tissues to regulate metabolic homeostasis. It has been shown to improve insulin (B600854) sensitivity in liver and skeletal muscle.
-
Anti-inflammatory Effects: This isomer exerts potent anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in macrophages. This is primarily achieved through the inhibition of the Toll-like receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) signaling pathways.
-
Wound Healing: Topical application of palmitoleic acid has been demonstrated to accelerate wound healing, an effect attributed to its anti-inflammatory properties.
Sapienic Acid (6-cis-Hexadecenoic Acid)
-
Skin Health: Sapienic acid is a major fatty acid component of human sebum and plays a role in the skin's antimicrobial barrier defense.
-
Anti-inflammatory and Cancer Signaling: While its anti-inflammatory effects are less potent than palmitoleic acid, requiring higher concentrations, sapienic acid has been shown to influence key signaling pathways in cancer cells. Specifically, it can modulate the Epidermal Growth Factor Receptor (EGFR)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway, which is crucial for cancer cell growth and survival.
Hypogeic Acid (7-cis-Hexadecenoic Acid)
-
Anti-inflammatory Properties: Emerging research indicates that hypogeic acid also possesses marked anti-inflammatory effects, comparable in potency to some omega-3 fatty acids in vitro. It is thought to act on monocytes and macrophages to suppress inflammatory responses.
Diunsaturated Isomers (C16:2)
cis-,cis-7,10-Hexadecadienoic Acid
-
Metabolite of Conjugated Linoleic Acid (CLA): This isomer is a metabolite of CLA and is implicated in the beneficial effects of CLA on atherosclerosis and carcinogenesis.
-
Anti-inflammatory Mechanism: Its anti-atherogenic actions are proposed to involve the reduction of membrane-bound arachidonic acid and the peroxisome proliferator-activated receptor-gamma (PPAR-γ)-dependent inhibition of NF-κB activation, leading to reduced pro-inflammatory prostanoid release.
Cyclic Isomers
Dinor-oxo-phytodienoic Acid (dn-OPDA)
-
Plant Wound Signaling: dn-OPDA is a key signaling molecule in the jasmonate family in plants. Its levels dramatically increase in response to wounding, triggering defense mechanisms. It is derived from hexadecatrienoic acid (16:3) and can regulate its own biosynthetic pathway.
Quantitative Biological Activity
The following tables summarize the available quantitative data on the biological activities of this compound isomers. It is important to note that direct comparative studies and IC50 values for anti-inflammatory effects are still limited in the literature.
Table 1: Anti-inflammatory and Metabolic Effects of Monounsaturated this compound Isomers
| Isomer | Bioactivity Parameter | Cell Type | Concentration | Observed Effect | Reference |
| Palmitoleic Acid | Inhibition of LPS-induced TNF-α, IL-6, and IL-1β secretion | J774A.1 murine macrophages | 600 µmol/L | Significant reduction in cytokine production | |
| Inhibition of LPS-induced TNF-α, IL-1β, IL-6, and MIP-3α release | Rat inflammatory air pouch | Not specified | 73.14% (TNF-α), 66.19% (IL-1β), 75.19% (IL-6), 70.38% (MIP-3α) inhibition | ||
| Downregulation of pro-inflammatory genes (NFκB, COX-2, MCP-1, IL-6) | EAHy926 human endothelial cells | Not specified | Significant downregulation | ||
| Sapienic Acid | Anti-inflammatory effect | Phagocytic cells | 25 µM | Anti-inflammatory activity observed (less potent than palmitoleic acid) | |
| IC50 for cell viability | MCF-7 breast cancer cells | 128.9 µM | - | ||
| IC50 for cell viability | MDA-MB-231 breast cancer cells | 147.8 µM | - | ||
| IC50 for cell viability | BT-20 breast cancer cells | 162.3 µM | - | ||
| Hypogeic Acid | Anti-inflammatory effects | Monocytes and macrophages | Not specified | "Marked anti-inflammatory effects" noted |
Signaling Pathways
The biological functions of this compound isomers are mediated through their interaction with specific intracellular signaling pathways.
Biosynthesis of Monounsaturated Isomers
The primary monounsaturated isomers of this compound are synthesized from palmitic acid through the action of desaturase enzymes.
Caption: Biosynthesis of Palmitoleic and Sapienic Acid from Palmitic Acid.
Palmitoleic Acid Anti-inflammatory Signaling
Palmitoleic acid mitigates inflammation by inhibiting the TLR4-mediated NF-κB signaling pathway.
Caption: Palmitoleic Acid Inhibition of the TLR4/NF-κB Pathway.
Sapienic Acid Signaling in Cancer Cells
Sapienic acid has been shown to influence the EGFR/AKT/mTOR pathway, a critical regulator of cell growth and proliferation in cancer.
Hexadecadienoic Acid in Marine Algae: A Technical Guide to Lipid Composition, Analysis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecadienoic acid (C16:2), a polyunsaturated fatty acid with a 16-carbon backbone and two double bonds, is a significant component of the lipid profile of many marine algae. While not as extensively studied as longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), C16:2 isomers are emerging as molecules of interest due to their prevalence in various algal species and their potential biological activities. This technical guide provides an in-depth overview of this compound in the lipid composition of marine algae, detailing its distribution, analytical methodologies, potential roles in cellular signaling, and biosynthetic pathways. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of phycology, lipidomics, natural product chemistry, and drug development.
Distribution of this compound in Marine Algae
This compound is found across a diverse range of marine algae, including diatoms, dinoflagellates, green algae, and red algae. The relative abundance and specific isomers of C16:2 can vary significantly between different algal classes and even between species within the same class, influenced by genetic factors and environmental growth conditions. Diatoms, in particular, are often reported to contain notable amounts of C16 unsaturated fatty acids.[1][2][3]
Below is a summary of the quantitative data on this compound isomers reported in various marine algae.
| Algal Class | Species | C16:2 Isomer(s) | Percentage of Total Fatty Acids (%) | Reference(s) |
| Bacillariophyceae (Diatoms) | Halamphora sp. | 9,12-Hexadecadienoic acid | 0.10 | [4] |
| 7,10-Hexadecadienoic acid | 0.17 | [4] | ||
| Phaeodactylum tricornutum | Not specified | Present | [5] | |
| Synedra acus | Not specified | Present | [5] | |
| Dinophyceae (Dinoflagellates) | Scrippsiella sp. | Not specified | Present (in FAME profile) | [6] |
| Prorocentrum triestinum | Not specified | Present (in FAME profile) | [6] | |
| Chlorophyceae (Green Algae) | Chlorella vulgaris | This compound | 10.3 | [7] |
| Tetraselmis suecica | Not specified | Present (in FAME profile) | [6] | |
| Rhodophyceae (Red Algae) | Pterocladiella capillacea | Not specified | Trace amounts | [8] |
| Odonthalia obtusiloba | Not specified | Trace amounts | [8] |
Experimental Protocols
The accurate analysis of this compound and other fatty acids in marine algae requires robust and standardized experimental procedures. The general workflow involves lipid extraction, followed by transesterification to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography coupled with mass spectrometry (GC-MS) or a flame ionization detector (GC-FID).
Lipid Extraction
Several methods are commonly employed for the extraction of total lipids from algal biomass. The choice of method can depend on the algal species, cell wall composition, and the scale of the extraction.
-
Bligh and Dyer Method: This is a widely used method that utilizes a chloroform:methanol (B129727):water solvent system to partition lipids into an organic phase.[9]
-
Folch Method: Similar to the Bligh and Dyer method, this technique also employs a chloroform:methanol mixture for lipid extraction.
-
Ethanol-based Extraction: This method has been shown to be effective for extracting lipids from wet microalgal biomass, offering a potentially more environmentally friendly alternative to chlorinated solvents.[10]
-
Supercritical CO2 Extraction: This technique uses supercritical carbon dioxide as the solvent and can be highly selective for neutral lipids.[11]
Fatty Acid Analysis by GC-MS
Gas chromatography-mass spectrometry is a powerful technique for the separation, identification, and quantification of fatty acids.[12]
-
Transesterification to Fatty Acid Methyl Esters (FAMEs): The extracted lipids are converted to their more volatile FAME derivatives. This is typically achieved by reaction with methanol in the presence of an acid or base catalyst, such as boron trifluoride-methanol or methanolic HCl.[12]
-
GC-MS Analysis: The FAMEs are then injected into a gas chromatograph, where they are separated based on their boiling points and polarity on a capillary column. The separated FAMEs then enter the mass spectrometer, which generates a mass spectrum for each compound. Identification of individual FAMEs is achieved by comparing their retention times and mass spectra to those of known standards and to mass spectral libraries.[4][13]
-
Quantification: The amount of each fatty acid is determined by comparing the peak area of its corresponding FAME to the peak area of an internal standard of known concentration that is added to the sample prior to extraction.[6][14]
Biological Significance and Signaling Pathways
While the specific biological roles of this compound in marine algae are not fully elucidated, polyunsaturated fatty acids (PUFAs) in general are known to be crucial for maintaining cell membrane fluidity, especially in response to changes in temperature. They are also precursors to a variety of signaling molecules.
Potential Role as Signaling Molecules via PPAR Activation
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that act as transcription factors to regulate the expression of genes involved in lipid metabolism and inflammation.[13][14][15] Fatty acids and their derivatives are natural ligands for PPARs.[15][16] It is plausible that this compound isomers from marine algae could act as PPAR agonists, thereby influencing metabolic and inflammatory pathways.
The general mechanism of PPAR activation involves the binding of a ligand, which induces a conformational change in the receptor. This allows the PPAR to form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.[14][16]
Precursors to Oxylipins
Oxylipins are a family of oxygenated fatty acids that are involved in a wide range of physiological processes in algae, including defense against pathogens and cell-to-cell signaling.[11][17] These molecules are synthesized from PUFAs via the action of enzymes such as lipoxygenases (LOX) and cyclooxygenases (COX). Given its unsaturated nature, this compound could serve as a substrate for these enzymes, leading to the production of a variety of C16 oxylipins with potentially unique biological activities.[18][19]
Biosynthesis of this compound
The biosynthesis of fatty acids in marine algae primarily occurs in the chloroplasts through the fatty acid synthase (FAS) pathway.[1][20] The initial product is typically palmitic acid (16:0), a saturated fatty acid. The introduction of double bonds to create unsaturated fatty acids like this compound is catalyzed by a class of enzymes called fatty acid desaturases (FADs).[2][21][22]
The specific isomers of this compound are formed by the action of different desaturases that introduce double bonds at specific positions along the fatty acid chain. For example, a Δ7-desaturase and a Δ10-desaturase would be involved in the synthesis of 7,10-hexadecadienoic acid. These desaturases can act sequentially on the fatty acid while it is bound to an acyl carrier protein (ACP) or after it has been incorporated into lipids.
Conclusion and Future Perspectives
This compound represents a noteworthy, yet under-investigated, component of the lipidome of marine algae. This technical guide has summarized the current knowledge regarding its distribution, analysis, potential biological roles, and biosynthesis. The presence of various C16:2 isomers across different algal taxa suggests diverse physiological functions and potential for biotechnological applications.
Future research should focus on:
-
Comprehensive Isomer Profiling: A more systematic investigation into the specific isomers of this compound present in a wider range of marine algal species is needed.
-
Bioactivity Screening: The isolated isomers of this compound should be screened for a variety of biological activities, including their potential as PPAR agonists, anti-inflammatory agents, and antimicrobial compounds.
-
Elucidation of Biosynthetic Pathways: The specific desaturase enzymes responsible for the synthesis of different C16:2 isomers in various algal lineages need to be identified and characterized.
-
Metabolic Engineering: With a better understanding of the biosynthetic pathways, there is potential to metabolically engineer microalgae for the enhanced production of specific, high-value this compound isomers.
The continued exploration of this compound in marine algae holds promise for uncovering novel bioactive molecules and for the development of new therapeutic agents and nutraceuticals.
References
- 1. Towards Lipid from Microalgae: Products, Biosynthesis, and Genetic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid desaturase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. vliz.be [vliz.be]
- 5. Low-Molecular-Weight Metabolites from Diatoms: Structures, Biological Roles and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Profiling and quantitative analysis of underivatized fatty acids in Chlorella vulgaris microalgae by liquid chromatography‐high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structure and biosynthesis of marine algal oxylipins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PlantFAdb: 16:2-delta-7c,10c; 7,10-Hexadecadienoic acid, (7Z,10Z)-; 7,10-Hexadecadienoic acid, (Z,Z)-; (7Z,10Z)-Hexadecadienoic acid; (Z,Z)-7,10-Hexadecadienoic acid; 7Z,10Z-Hexadecadienoic acid [fatplants.net]
- 13. mdpi.com [mdpi.com]
- 14. An Algal Metabolite-Based PPAR-γ Agonist Displayed Anti-Inflammatory Effect via Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Bioactive Oxylipins Profile in Marine Microalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Fatty Acids Derivatives From Eukaryotic Microalgae, Pathways and Potential Applications [frontiersin.org]
- 21. delta 6 Hexadecenoic acid is synthesized by the activity of a soluble delta 6 palmitoyl-acyl carrier protein desaturase in Thunbergia alata endosperm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. kjom.org [kjom.org]
Methodological & Application
Application Note & Protocol: GC-MS Analysis of Hexadecadienoic Acid Methyl Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The analysis of fatty acids, such as hexadecadienoic acid, by GC-MS typically requires a derivatization step to convert them into their more volatile and less polar fatty acid methyl esters (FAMEs). This application note provides a detailed protocol for the analysis of this compound methyl esters using GC-MS, including sample preparation, derivatization, instrument parameters, and data analysis.
Experimental Protocols
1. Sample Preparation and Lipid Extraction
The initial step involves the extraction of lipids, which contain the fatty acids of interest, from the sample matrix. A commonly used method is the Folch extraction.
-
Materials:
-
Methanol
-
0.9% NaCl solution
-
Sample containing lipids
-
Centrifuge
-
Glass centrifuge tubes
-
Protocol:
-
Homogenize the sample in a chloroform:methanol (2:1, v/v) solution.
-
Agitate the mixture for 15-20 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly.
-
Centrifuge the mixture to facilitate phase separation.
-
Carefully collect the lower chloroform layer, which contains the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
2. Derivatization: Transesterification to Fatty Acid Methyl Esters (FAMEs)
To increase volatility for GC analysis, the extracted fatty acids are converted to their corresponding methyl esters. A common method involves the use of boron trifluoride (BF3) in methanol.[1][2]
-
Materials:
-
Dried lipid extract
-
BF3-Methanol reagent (14% w/v)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
Heating block or water bath
-
Glass reaction vials with PTFE-lined caps
-
-
Protocol:
-
Add 1-2 mL of BF3-Methanol reagent to the dried lipid extract in a reaction vial.
-
Tightly cap the vial and heat at 60-100°C for 5-10 minutes.[2]
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex the mixture vigorously for 1 minute.
-
Allow the layers to separate. The upper hexane layer contains the FAMEs.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[1]
-
The sample is now ready for GC-MS analysis.
-
GC-MS Instrumentation and Conditions
The following table outlines typical GC-MS parameters for the analysis of this compound methyl esters. These parameters may require optimization based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5MS, HP-5MS, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[3][4] |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min[3][4] |
| Injection Mode | Split (split ratio of 10:1 or higher)[3] |
| Injector Temperature | 250 °C[3] |
| Oven Temperature Program | Initial temperature of 70-110°C, hold for 2-5 minutes, ramp at 4-10°C/min to 200-280°C, and hold for 5-15 minutes[3][5] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[4] |
| Mass Range | m/z 45-450[3] |
| Ion Source Temperature | 200-230 °C[3][4] |
| Transfer Line Temperature | 240-310 °C[4][6] |
Data Presentation
Quantitative analysis of this compound methyl esters can be performed by integrating the peak area of the corresponding chromatographic peak. The concentration can be determined using an internal or external standard calibration curve. The following table is an example of how to present quantitative data.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Sample 1 | e.g., 15.2 | e.g., 1,200,000 | e.g., 5.8 |
| Sample 2 | e.g., 15.2 | e.g., 1,550,000 | e.g., 7.5 |
| Control | e.g., 15.2 | e.g., 350,000 | e.g., 1.7 |
Mass Spectral Fragmentation
The identification of this compound methyl ester is confirmed by its mass spectrum. The fragmentation pattern of fatty acid methyl esters is well-characterized. Key fragments for hexadecanoic acid methyl ester (a saturated C16 FAME) include the molecular ion peak ([M]+) at m/z 270, a base peak at m/z 74 resulting from a McLafferty rearrangement, and other characteristic ions at m/z 87, 143, and 227.[7][8][9] The fragmentation pattern for this compound methyl ester (a C16 FAME with two double bonds) will show a molecular ion peak at m/z 266 and a similar fragmentation pattern, with the positions of the double bonds influencing the relative abundance of certain fragments.
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound methyl esters.
Caption: Logical relationship of the principles of GC-MS analysis for FAMEs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. essencejournal.com [essencejournal.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Hexadecadienoic Acid in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecadienoic acids (16:2) are a class of polyunsaturated fatty acids that are gaining increasing interest in biomedical research. While present in smaller quantities compared to other major fatty acids in plasma, their isomers are being investigated as potential biomarkers for various metabolic diseases. Accurate and robust quantification of these isomers in plasma is crucial for understanding their physiological roles and their potential as diagnostic or prognostic indicators. This document provides detailed application notes and protocols for the quantification of hexadecadienoic acid isomers in plasma samples using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
The following tables summarize the quantitative data of two key this compound isomers, palmitoleic acid (a monounsaturated fatty acid, 16:1n-7) and sapienic acid (16:1n-10), in human plasma, as reported in the literature. These isomers are biosynthetically derived from palmitic acid via the delta-9 and delta-6 desaturase pathways, respectively[1][2][3].
Table 1: Concentration of this compound Isomers in Plasma Cholesteryl Esters of Lean Healthy Controls and Morbidly Obese Subjects. [4][5]
| Fatty Acid Isomer | Lean Healthy Controls (n=50) (μmol/mL ± SEM) | Morbidly Obese Subjects (n=50) (μmol/mL ± SEM) |
| Sapienic acid (6c-16:1) | 0.104 ± 0.007 | 0.067 ± 0.004 |
| Palmitoleic acid (9c-16:1) | Not explicitly provided in cholesteryl esters | Not explicitly provided in cholesteryl esters |
Table 2: Concentration of this compound Isomers in Erythrocyte Membrane Phospholipids of Lean Healthy Controls and Morbidly Obese Subjects. [4][5]
| Fatty Acid Isomer | Lean Healthy Controls (n=50) (μmol/mL ± SEM) | Morbidly Obese Subjects (n=50) (μmol/mL ± SEM) |
| Sapienic acid (6c-16:1) | 0.019 ± 0.0004 | 0.026 ± 0.0004 |
| Palmitoleic acid (9c-16:1) | Not explicitly provided in phospholipids | Not explicitly provided in phospholipids |
Signaling Pathway
The biosynthesis of palmitoleic acid and sapienic acid from palmitic acid is a key metabolic pathway. The following diagram illustrates this process, highlighting the role of delta-9 and delta-6 desaturase enzymes.
References
- 1. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of Hexadecadienoic Acid from Microbial Biomass
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of hexadecadienoic acid, a C16 unsaturated fatty acid, from various microbial biomass sources such as microalgae, yeast, and bacteria. The described methods are foundational for the isolation and subsequent analysis of this and other valuable fatty acids for research and development in pharmaceuticals, nutraceuticals, and biofuels.
Introduction
This compound and other C16 fatty acids are important metabolic products in many microorganisms. Their efficient extraction is a critical first step for a range of applications. The selection of an appropriate extraction method depends on the microbial species, the cellular location of the lipids, the desired purity of the extract, and the intended downstream applications. This guide details four commonly employed and effective extraction methodologies: the conventional Bligh and Dyer solvent extraction, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) with CO2. Each method is presented with a detailed protocol, a summary of its performance, and a workflow diagram.
Data Presentation: Comparison of Extraction Methods
The efficiency of lipid and fatty acid extraction varies significantly with the chosen method and the microbial source. The following tables summarize quantitative data on total lipid and specific C16 fatty acid yields from microbial biomass using different extraction techniques.
| Extraction Method | Microorganism | Total Lipid Yield (% of dry weight) | Palmitic Acid (C16:0) (% of total fatty acids) | Reference |
| Bligh and Dyer | Tetraselmis sp. M8 | 8.33% | Not Specified | [1][2] |
| Bligh and Dyer | Scenedesmus obliquus | 21.6% | Not Specified | [3] |
| Ultrasound-Assisted Extraction | Nannochloropsis oculata | 28.51 ± 0.8% | Not Specified | [4] |
| Ultrasound-Assisted Extraction | Yeast | Not Specified | Not Specified | [5] |
| Microwave-Assisted Extraction | Nannochloropsis oculata | 33.6 ± 2.6% | Not Specified | [4] |
| Microwave-Assisted Extraction | Chlorella sp. | 11-23% | Abundant | [6][7] |
| Supercritical CO2 Extraction | Tetraselmis sp. M8 | 10% | Not Specified | [1][2] |
| Supercritical CO2 Extraction | Tetradesmus obliquus | 0.92 ± 0.02% (with pre-treatment) | Increased abundance of fatty acid derivatives | [8] |
Note: Data for this compound is not widely available in the reviewed literature; therefore, palmitic acid (C16:0), a common C16 fatty acid, is used as a proxy to indicate the potential for extracting C16 fatty acids.
Experimental Protocols
Bligh and Dyer Method: Conventional Solvent Extraction
This method is a widely used liquid-liquid extraction technique for the total recovery of lipids from biological samples.[9][10]
Materials:
-
Microbial biomass (fresh or freeze-dried)
-
Methanol
-
Distilled water or 0.88% KCl solution
-
Centrifuge tubes (glass, solvent-resistant)
-
Homogenizer or vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Protocol:
-
Homogenization:
-
Weigh 1 gram of microbial biomass (wet or dry) into a glass centrifuge tube.
-
Add 1 mL of chloroform and 2 mL of methanol. For wet biomass, the water content should be considered to maintain the final solvent ratio. If starting with dry biomass, add 0.8 mL of distilled water.[11]
-
Homogenize the mixture for 2 minutes using a homogenizer or vortex vigorously.
-
-
Phase Separation:
-
Add an additional 1 mL of chloroform to the homogenate and vortex for 30 seconds.
-
Add 1 mL of distilled water (or 0.88% KCl) and vortex for another 30 seconds. The final ratio of chloroform:methanol:water should be approximately 2:2:1.8.
-
Centrifuge the mixture at 1,000 x g for 10 minutes to facilitate phase separation.
-
-
Lipid Recovery:
-
Three layers will be formed: an upper aqueous (methanol-water) layer, a middle layer of precipitated biomass, and a lower organic (chloroform) layer containing the lipids.
-
Carefully collect the lower chloroform layer using a Pasteur pipette and transfer it to a pre-weighed round-bottom flask.
-
-
Solvent Evaporation:
-
Evaporate the chloroform using a rotary evaporator under vacuum at a temperature not exceeding 40°C. Alternatively, a stream of dry nitrogen can be used.
-
-
Lipid Quantification:
-
Once the solvent is completely evaporated, weigh the flask to determine the total lipid yield.
-
The dried lipid extract can be stored under a nitrogen atmosphere at -20°C for further analysis.
-
Ultrasound-Assisted Extraction (UAE)
UAE utilizes the energy of ultrasonic waves to disrupt the microbial cell walls, enhancing the penetration of solvents and increasing the extraction efficiency.[12][13][14]
Materials:
-
Microbial biomass
-
Solvent (e.g., n-hexane, ethanol (B145695), or a chloroform:methanol mixture)
-
Ultrasonic bath or probe sonicator
-
Centrifuge tubes
-
Centrifuge
-
Filtration apparatus
-
Rotary evaporator or nitrogen evaporator
Protocol:
-
Sample Preparation:
-
Mix a known amount of microbial biomass with the chosen solvent in a centrifuge tube. A typical solid-to-liquid ratio is 1:10 (w/v).
-
-
Ultrasonication:
-
Place the centrifuge tube in an ultrasonic bath or immerse the tip of a probe sonicator into the mixture.
-
Apply ultrasonic waves at a specific frequency (e.g., 20-50 kHz) and power (e.g., 100-500 W) for a defined period (e.g., 15-60 minutes).[12] The temperature of the system should be controlled to prevent degradation of heat-sensitive lipids.
-
-
Separation:
-
After sonication, centrifuge the mixture at a high speed (e.g., 5,000 x g) for 15 minutes to pellet the cell debris.
-
-
Lipid Recovery:
-
Decant the supernatant containing the extracted lipids.
-
The extraction can be repeated on the pellet to maximize the yield.
-
-
Solvent Evaporation and Quantification:
-
Filter the supernatant to remove any remaining solid particles.
-
Evaporate the solvent using a rotary evaporator or under a nitrogen stream.
-
Weigh the dried lipid extract to determine the yield.
-
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and the moisture within the microbial cells, causing cell disruption and enhancing the release of intracellular lipids.[6][15][16]
Materials:
-
Microbial biomass
-
Solvent (e.g., chloroform:methanol 2:1 v/v, or brine solution)[4][16]
-
Microwave extraction system
-
Solvent-resistant extraction vessels
-
Centrifuge
-
Filtration apparatus
-
Rotary evaporator or nitrogen evaporator
Protocol:
-
Sample Preparation:
-
Place a known amount of microbial biomass into a microwave-safe extraction vessel.
-
Add the extraction solvent at a specified solid-to-liquid ratio.
-
-
Microwave Irradiation:
-
Cooling and Separation:
-
After the extraction, allow the vessel to cool to room temperature.
-
Centrifuge the mixture to separate the cell debris from the solvent containing the lipids.
-
-
Lipid Recovery and Quantification:
-
Collect the supernatant and filter it.
-
Evaporate the solvent to obtain the lipid extract.
-
Determine the lipid yield by gravimetry.
-
Supercritical Fluid Extraction (SFE) with CO2
SFE uses carbon dioxide in its supercritical state as a solvent. Supercritical CO2 has properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. It is a green technology as CO2 is non-toxic, non-flammable, and easily removed from the extract.[8][17][18]
Materials:
-
Dried and ground microbial biomass
-
Supercritical fluid extractor
-
High-pressure CO2 source
-
Co-solvent (e.g., ethanol, optional)
-
Collection vessel
Protocol:
-
Sample Loading:
-
Load the dried and ground microbial biomass into the extraction vessel of the SFE system.
-
-
System Pressurization and Heating:
-
Pressurize the system with CO2 to the desired pressure (e.g., 20-40 MPa).
-
Heat the extraction vessel to the set temperature (e.g., 40-60°C) to bring the CO2 to its supercritical state.[17]
-
-
Extraction:
-
Pump the supercritical CO2 through the extraction vessel at a constant flow rate. A co-solvent like ethanol can be added to the CO2 stream to increase the polarity of the fluid and enhance the extraction of more polar lipids.
-
The extraction is typically run for a specific duration (e.g., 1-4 hours).
-
-
Separation and Collection:
-
The CO2 containing the dissolved lipids flows into a separator vessel where the pressure is reduced.
-
This pressure drop causes the CO2 to return to its gaseous state, and the lipid extract precipitates and is collected in the separator.
-
-
Lipid Quantification:
-
The collected lipid extract is weighed to determine the yield. The CO2 can be recycled back into the system.
-
Post-Extraction Analysis: Transesterification and GC-MS for this compound Quantification
To identify and quantify specific fatty acids like this compound, the extracted total lipids must be converted to their corresponding fatty acid methyl esters (FAMEs) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[19]
Protocol for Transesterification (Acid-Catalyzed):
-
Reaction Setup:
-
To the dried lipid extract (typically 1-10 mg), add 2 mL of a 1% sulfuric acid or 5% HCl solution in anhydrous methanol.[6]
-
Add a known amount of an internal standard (e.g., heptadecanoic acid, C17:0) for quantification.
-
-
Reaction:
-
Seal the reaction vial and heat it at 80-100°C for 1-2 hours.[6]
-
-
FAME Extraction:
-
After cooling, add 1 mL of hexane (B92381) and 1 mL of distilled water to the reaction mixture.
-
Vortex thoroughly and then centrifuge to separate the layers.
-
-
Sample Preparation for GC-MS:
-
Carefully collect the upper hexane layer containing the FAMEs and transfer it to a GC vial for analysis.
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the FAMEs solution into the GC-MS system.
-
Column: Use a polar capillary column (e.g., DB-WAX or FFAP) suitable for FAME separation.
-
Oven Program: A typical temperature program starts at a lower temperature (e.g., 100°C), ramps up to a higher temperature (e.g., 240°C), and holds for a period to ensure elution of all FAMEs.
-
Mass Spectrometry: The mass spectrometer will fragment the eluting FAMEs, and the resulting mass spectra can be compared to a library (e.g., NIST) for identification. The quantification of this compound is achieved by comparing its peak area to that of the internal standard.
Mandatory Visualization
Experimental Workflow Diagrams
References
- 1. A comparative study: the impact of different lipid extraction methods on current microalgal lipid research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative study: the impact of different lipid extraction methods on current microalgal lipid research [researchonline.jcu.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory effect of Saccharomyces cerevisiae extract obtained through ultrasound-assisted extraction on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Supercritical CO2 Extract from Microalga Tetradesmus obliquus: The Effect of High-Pressure Pre-Treatment [mdpi.com]
- 9. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 14. Ultrasound-assisted extraction of sumac fruit oil and analysis of its fatty acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Microwave-Assisted Extraction for Microalgae: From Biofuels to Biorefinery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microwave-Assisted Brine Extraction for Enhancement of the Quantity and Quality of Lipid Production from Microalgae Nannochloropsis sp. [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. myfoodresearch.com [myfoodresearch.com]
- 19. docs.nrel.gov [docs.nrel.gov]
Synthesis of (5Z,9Z)-5,9-Hexadecadienoic Acid: An Inhibitor of Human Topoisomerase I
Application Notes and Protocols: Hexadecadienoic Acid Isomers as Biomarkers for Metabolic Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic diseases, including obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. The identification of reliable biomarkers is crucial for early diagnosis, risk stratification, and the development of targeted therapies. Among the emerging candidates, isomers of hexadecenoic acid, particularly the monounsaturated fatty acids (MUFAs) palmitoleic acid (9Z-16:1) and sapienic acid (6Z-16:1), have garnered significant attention. These fatty acids are endogenous products of palmitic acid metabolism and their circulating levels have been linked to various aspects of metabolic dysregulation.
Palmitoleic acid is recognized for its role as a lipokine, a lipid hormone that can improve insulin (B600854) sensitivity in muscle and suppress liver fat accumulation.[1] In contrast, sapienic acid, traditionally associated with sebum, is increasingly being investigated for its systemic effects and its formation via the delta-6 desaturase pathway, which is also implicated in metabolic health.[1][2] This document provides a comprehensive overview of the application of these hexadecenoic acid isomers as biomarkers in metabolic diseases, including detailed experimental protocols for their quantification and visualization of the key metabolic pathways.
While the primary focus of current research is on monounsaturated hexadecenoic acids, it is important to note that information regarding the role of hexadecadienoic acids (containing two double bonds, 16:2) as specific biomarkers for metabolic diseases is currently limited in published scientific literature.
Data Presentation
The following tables summarize the quantitative data on the levels of palmitoleic acid and sapienic acid in human plasma or red blood cell (RBC) membranes from studies comparing lean and obese individuals. These values highlight the potential of these fatty acids as biomarkers for obesity-related metabolic dysfunction.
Table 1: Palmitoleic Acid (9Z-16:1) Levels in Morbidly Obese vs. Lean Individuals
| Biological Matrix | Patient Group | Concentration (μmol/L) | Fold Change (Obese/Lean) | Reference |
| RBC Membrane Phospholipids | Morbidly Obese (n=50) | 1.8 ± 0.1 | 1.8 | [1] |
| Lean Controls (n=50) | 1.0 ± 0.1 | [1] | ||
| Plasma Cholesteryl Esters | Morbidly Obese (n=50) | 10.8 ± 0.9 | 1.3 | [1] |
| Lean Controls (n=50) | 8.3 ± 0.7 | [1] |
Table 2: Sapienic Acid (6Z-16:1) Levels in Morbidly Obese vs. Lean Individuals
| Biological Matrix | Patient Group | Concentration (μmol/L) | Fold Change (Obese/Lean) | Reference |
| RBC Membrane Phospholipids | Morbidly Obese (n=50) | 0.4 ± 0.03 | 2.0 | [1] |
| Lean Controls (n=50) | 0.2 ± 0.02 | [1] | ||
| Plasma Cholesteryl Esters | Morbidly Obese (n=50) | 0.5 ± 0.04 | 0.5 | [1] |
| Lean Controls (n=50) | 1.0 ± 0.1 | [1] |
Signaling Pathways
The biosynthesis of palmitoleic acid and sapienic acid from palmitic acid is catalyzed by two key enzymes: delta-9 desaturase (Stearoyl-CoA Desaturase, SCD) and delta-6 desaturase (Fatty Acid Desaturase 2, FADS2), respectively. The activity of these enzymes and the resulting ratio of these fatty acid isomers are closely linked to metabolic health.
References
- 1. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Derivatization of Hexadecadienoic Acid for Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical derivatization of hexadecadienoic acid, a crucial step to enhance its volatility and thermal stability for analysis by gas chromatography (GC) and liquid chromatography (LC). The choice of derivatization method can significantly impact the accuracy, precision, and efficiency of the analysis.[1] This guide covers three common and effective methods: methylation to form fatty acid methyl esters (FAMEs), silylation to form trimethylsilyl (B98337) (TMS) esters, and picolinyl esterification for structural elucidation by mass spectrometry (MS).
Introduction
This compound, a sixteen-carbon fatty acid with two double bonds, requires derivatization prior to chromatographic analysis to overcome its low volatility and potential for peak tailing due to the polar carboxylic acid group.[2] Derivatization chemically modifies the carboxyl group, making the molecule more amenable to GC separation and detection.[3] The selection of an appropriate derivatization method depends on the analytical goal, the sample matrix, and the available instrumentation.[1]
Data Presentation
The following table summarizes representative quantitative data for fatty acid analysis following derivatization. It is important to note that these values can vary depending on the specific analytical instrument, column, and experimental conditions. The limits of quantification (LOQ) for fatty acid methyl esters (FAMEs) have been reported in the range of 1.25–5.95 μg/L.[4]
| Derivatization Method | Analyte | Typical Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Methylation (BF₃-Methanol) | Various Fatty Acids | >80 | Not Specified | Not Specified | [5] |
| Methylation (KOCH₃/HCl) | Unsaturated Fatty Acids | 84 - 112 | Not Specified | Not Specified | [6] |
| Silylation (BSTFA) | Various Fatty Acids | High | Not Specified | Not Specified | [7] |
| Picolinyl Esterification | Stearic Acid | ~100% (Optimized) | Not Specified | Not Specified | [8] |
| Methylation (General FAMEs) | FAME Mixture | 82.1 - 98.7 | Not Specified | 1.25–5.95 μg/L | [4] |
Experimental Protocols
Protocol 1: Methylation using Boron Trifluoride-Methanol (BF₃-Methanol)
This is a widely used method for the preparation of FAMEs from free fatty acids.[2][5]
Materials:
-
Sample containing this compound
-
14% Boron trifluoride in methanol (B129727) (BF₃-methanol)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Reaction vials with caps
-
Heating block or water bath
-
Vortex mixer
-
Pasteur pipettes
Procedure:
-
Transfer a known amount of the sample (e.g., 1-25 mg) into a reaction vial.[3]
-
If the sample is in a solvent, evaporate the solvent under a stream of nitrogen.
-
Add 2 mL of 14% BF₃-methanol solution to the vial.[3]
-
Cap the vial tightly and heat at 60°C for 5-10 minutes.[3]
-
Cool the vial to room temperature.
-
Add 1 mL of water and 1 mL of hexane to the vial.[3]
-
Vortex the mixture vigorously for 1 minute to extract the FAMEs into the hexane layer.[3]
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[2]
-
The sample is now ready for GC analysis.
Protocol 2: Silylation using BSTFA
Silylation is a rapid and effective method for derivatizing fatty acids, converting the carboxylic acid group to a trimethylsilyl (TMS) ester.[2] This method is also effective for other functional groups like hydroxyl groups.[5]
Materials:
-
Sample containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
An appropriate aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Reaction vials with caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Dissolve a known amount of the dried sample in an aprotic solvent to a concentration of approximately 1 mg/mL.
-
Transfer 100 µL of the sample solution into a reaction vial.
-
Add 50 µL of BSTFA with 1% TMCS. This provides a molar excess of the derivatizing agent.[2]
-
Cap the vial tightly and vortex for 10 seconds.
-
Heat the vial at 60°C for 60 minutes.[2]
-
Cool the vial to room temperature.
-
The sample is now ready for GC analysis.
Protocol 3: Picolinyl Ester Derivatization for Mass Spectrometry
Picolinyl esters are particularly useful for determining the position of double bonds in unsaturated fatty acids through mass spectrometry.[9]
Materials:
-
Sample containing this compound
-
Thionyl chloride
-
3-Pyridylcarbinol
-
Dry tetrahydrofuran (B95107) (THF)
-
Potassium tert-butoxide
-
Dry dichloromethane
-
Hexane
-
Deionized water
-
Reaction vials with caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Convert the this compound to its acid chloride by reacting with thionyl chloride.[9]
-
In a separate vial, add 5.6 mg of potassium tert-butoxide to 50 µL of dry THF, followed by 100 µL of 3-pyridylcarbinol.[8]
-
Once the reagent mixture is clear, add the this compound chloride (approximately 5 mg dissolved in 1 mL of dry dichloromethane).[8]
-
Heat the reaction mixture at 45°C for 45 minutes.[8]
-
Cool the reaction to room temperature.
-
Add 2 mL of deionized water and 4 mL of hexane.[8]
-
Vortex the mixture and allow the layers to separate.
-
Transfer the upper hexane layer containing the picolinyl ester to a clean vial for GC-MS analysis.[8]
Visualizations
Caption: Experimental workflow for the derivatization and analysis of this compound.
Caption: Chemical reactions for methylation and silylation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. benchchem.com [benchchem.com]
- 4. Profiling of Fatty Acids Composition in Suet Oil Based on GC–EI-qMS and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Picolinyl esters for the structural determination of fatty acids by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hexadecadienoic Acid in Biofuel Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of hexadecadienoic acid, a C16 fatty acid with two degrees of unsaturation, in the burgeoning field of biofuel research. This document outlines key applications, detailed experimental protocols, and expected outcomes, with a focus on the production of biodiesel and renewable alkanes. While specific quantitative data for this compound is limited in publicly available literature, the provided protocols and data tables are based on closely related and well-studied unsaturated fatty acids, such as oleic and linoleic acid. The principles and methodologies are directly applicable, with adjustments provided to account for the specific properties of a di-unsaturated C16 fatty acid.
Application: Biodiesel Production via Esterification
This compound can be readily converted into its corresponding fatty acid methyl ester (FAME), a primary component of biodiesel. The presence of two double bonds influences the properties of the resulting biodiesel, generally leading to a lower cloud point and pour point compared to its saturated counterpart, palmitic acid. However, the increased unsaturation can also decrease oxidative stability.
Quantitative Data on Biodiesel Properties
The following table summarizes key properties of biodiesel derived from various fatty acid feedstocks. While data for this compound methyl ester is not explicitly available, the properties of oleic and linoleic acid methyl esters provide a strong indication of the expected characteristics.
| Fatty Acid Feedstock | Cetane Number | Oxidation Stability (hours) | Cloud Point (°C) | Kinematic Viscosity (mm²/s at 40°C) |
| Palmitic Acid (C16:0) | ~75 | > 25 | 15 to 20 | 4.2 - 4.8 |
| Oleic Acid (C18:1) | ~59 | 8 - 12 | -1 to 5 | 4.3 - 4.6 |
| Linoleic Acid (C18:2) | ~40 | 2 - 4 | -5 to -1 | 3.5 - 4.0 |
| This compound (C16:2) (Predicted) | ~45-55 | 4 - 8 | -3 to 2 | 3.8 - 4.3 |
Note: The predicted values for this compound are extrapolations based on the trends observed with increasing unsaturation in C18 fatty acids.
Experimental Protocol: Acid-Catalyzed Esterification of this compound
This protocol details the conversion of this compound to its methyl ester using a strong acid catalyst.
Materials:
-
This compound
-
Anhydrous methanol (B129727) (CH₃OH)
-
Concentrated sulfuric acid (H₂SO₄)
-
n-Hexane
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve a known amount of this compound in anhydrous methanol. A molar ratio of at least 30:1 methanol to fatty acid is recommended to drive the equilibrium towards the product.
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid to the mixture. A catalyst concentration of 1-2% (v/v) of the methanol volume is typical.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 65-70°C) with continuous stirring. The reaction is typically carried out for 2-4 hours.
-
Quenching and Extraction: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Add an equal volume of n-hexane and wash the organic layer sequentially with deionized water and saturated sodium bicarbonate solution until the aqueous layer is neutral. Finally, wash with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the n-hexane using a rotary evaporator.
-
Product Analysis: Analyze the resulting fatty acid methyl ester (FAME) product for purity and yield using GC-MS.
Experimental Workflow: Biodiesel Production and Analysis
Caption: Workflow for biodiesel production from this compound.
Application: Renewable Alkane Production via Decarboxylation
This compound can be converted into C15 alkanes and alkenes, which are "drop-in" biofuels compatible with existing petroleum infrastructure. This is typically achieved through catalytic decarboxylation, often preceded by a hydrogenation step to saturate the double bonds.
Quantitative Data on Alkane Conversion
The table below presents typical conversion and selectivity data for the decarboxylation of related unsaturated fatty acids. The presence of double bonds can influence catalyst activity and product distribution.
| Fatty Acid Feedstock | Catalyst | Temperature (°C) | Conversion (%) | Alkane Selectivity (%) |
| Stearic Acid (C18:0) | Pd/C | 300 | >95 | >90 (Heptadecane) |
| Oleic Acid (C18:1) | Ni/Al₂O₃ | 350 | ~90 | ~70 (Heptadecane) |
| Linoleic Acid (C18:2) | Pt/C | 300 | ~85 | ~60 (Heptadecane) |
| This compound (C16:2) (Predicted) | Pd/C or Pt/C | 300-350 | ~80-90 | ~60-70 (Pentadecane) |
Note: The selectivity to the fully saturated alkane is often dependent on the presence of a hydrogen source or a catalyst that promotes in-situ hydrogen generation.
Experimental Protocol: Catalytic Hydrogenation and Decarboxylation
This protocol describes a two-step process for converting this compound to pentadecane (B166386).
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 5-10 wt%) or Platinum on carbon (Pt/C, 5 wt%)
-
High-pressure batch reactor (e.g., Parr reactor)
-
Hydrogen gas (H₂)
-
Inert solvent (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Hydrogenation (Optional but Recommended):
-
In the high-pressure reactor, combine this compound with the Pd/C catalyst and a solvent.
-
Seal the reactor, purge with an inert gas, and then pressurize with hydrogen gas (e.g., 10-20 bar).
-
Heat the reactor to 100-150°C with vigorous stirring for 2-4 hours to ensure complete saturation of the double bonds, forming hexadecanoic acid.
-
-
Decarboxylation:
-
After hydrogenation, vent the hydrogen and purge the reactor with an inert gas (e.g., nitrogen or argon).
-
Increase the temperature to 300-350°C. The reaction is typically run for 4-6 hours.
-
After the reaction, cool the reactor to room temperature and vent any remaining pressure.
-
-
Product Recovery and Analysis:
-
Dilute the reaction mixture with a suitable solvent (e.g., hexane) and filter to remove the catalyst.
-
Analyze the liquid product using GC-MS to determine the conversion of the fatty acid and the selectivity to pentadecane and other hydrocarbon products.
-
Logical Relationship: Conversion of this compound to Alkane
Caption: Conversion pathway of this compound to pentadecane.
Microbial Production of this compound
Microorganisms, particularly oleaginous yeasts and microalgae, can be engineered to produce specific fatty acids, including this compound. The biosynthetic pathway involves the standard fatty acid synthesis (FAS) followed by the action of specific desaturase enzymes.
Signaling Pathway: Microbial Synthesis of this compound
Caption: Biosynthetic pathway for this compound production.
These application notes and protocols provide a foundational guide for researchers exploring the potential of this compound in biofuel development. Further optimization of reaction conditions and catalyst selection will be crucial for achieving high yields and desirable fuel properties. The inherent unsaturation of this compound presents both opportunities and challenges, making it an intriguing substrate for advanced biofuel research.
Application Notes and Protocols for In Vitro Assessment of Hexadecadienoic Acid Bioactivity
Introduction
Hexadecadienoic acid is a long-chain fatty acid that has been identified in various natural sources and is gaining interest within the scientific community for its potential bioactive properties.[1] As a member of the fatty acid family, it is implicated in numerous physiological and pathological processes, making it a candidate for investigation in drug discovery and development. Preliminary studies on related fatty acids suggest a range of biological activities, including anti-cancer, anti-inflammatory, and metabolic regulatory effects.[2][3][4] These application notes provide detailed protocols for a panel of in vitro assays designed to systematically evaluate the bioactivity of this compound, offering researchers a robust framework for their investigations.
Application Note 1: Assessment of Anti-Cancer and Cytotoxic Activity
The evaluation of a compound's anti-cancer potential begins with assessing its ability to inhibit cancer cell growth and induce cell death. Assays such as the MTT assay for cell viability and Annexin V/PI staining for apoptosis are fundamental in vitro tools for this purpose.
Data Presentation: Cytotoxicity of Hexadecadienoic and Related Fatty Acids
The cytotoxic effects, often measured by the half-maximal inhibitory concentration (IC50), can vary significantly depending on the cell line. The following table summarizes quantitative data for related compounds, providing a benchmark for studies on this compound.
| Cell Line | Cancer Type | Compound | IC50 | Reference |
| HCT-116 | Colorectal Carcinoma | n-Hexadecanoic acid | ~3.12 µM | [5] |
| Ishikawa | Endometrial Cancer | n-Hexadecanoic acid | 348.2 ± 30.29 µM | [5] |
| ECC-1 | Endometrial Cancer | n-Hexadecanoic acid | 187.3 ± 19.02 µM | [5] |
| Human Topoisomerase I | N/A (Enzyme Inhibition) | (5Z,9Z)-5,9-hexadecadienoic acid | ~800 µM (Complete Inhibition) | [6] |
| Staphylococcus aureus | N/A (Antimicrobial) | (5Z,9Z)-5,9-hexadecadienoic acid | 80 µM (MIC) | [6] |
Experimental Workflow: Cytotoxicity Assessment
Caption: General workflow for assessing the cytotoxic effects of this compound.
Protocol 1: Cell Viability (MTT Assay)
This protocol assesses cell metabolic activity as an indicator of cell viability.[5][7]
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for dissolving the compound)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.1% NP40 in isopropanol (B130326) with 4 mM HCl)[5][7]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in serum-free medium to achieve the desired final concentrations.[5] Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells.[5]
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[5][8]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5][7] Gently shake the plate for 15 minutes at room temperature.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Materials:
-
6-well plates
-
Treated and control cells (from a parallel experiment to the MTT assay)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Following treatment with this compound for the desired time, harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer to a concentration of approximately 1x10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[5]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the cells by flow cytometry within one hour of staining.[5]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Application Note 2: Assessment of Anti-Inflammatory Bioactivity
Chronic inflammation is a key driver of many diseases. Key inflammatory pathways, such as the NF-κB signaling cascade, are common targets for therapeutic intervention. Evaluating the ability of this compound to modulate these pathways is crucial. It has been proposed that the anti-atherogenic actions of some fatty acids may involve the inhibition of NF-κB activation.[9]
Data Presentation: Anti-Inflammatory Activity
The following data is from a study on Lepidium sativum seed oil, which contains 7,10-hexadecadienoic acid as a major component.
| Assay | Concentration | Effect | Reference |
| Membrane Stabilization | 300 µg/mL | 21% protection | [3] |
| Membrane Stabilization | 200 µg/mL | 11% protection | [3] |
| Membrane Stabilization | 100 µg/mL | 7% protection | [3] |
Signaling Pathway: NF-κB Activation
Caption: NF-κB signaling pathway with a potential point of inhibition by test compounds.
Protocol 1: NF-κB p65 Activation Assay (ELISA)
This protocol measures the level of activated NF-κB p65 subunit in nuclear extracts, a key indicator of pathway activation.[10][11][12]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS) for stimulation
-
Nuclear Extraction Kit
-
BCA Protein Assay Kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Once confluent, pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation. Include an unstimulated control group.
-
Nuclear Extraction: Wash cells with ice-cold PBS. Lyse the cells and separate the cytoplasmic and nuclear fractions using a commercial nuclear extraction kit according to the manufacturer's protocol.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA protein assay.[13]
-
ELISA Procedure: [10][11] a. Add 100 µL of standards and diluted nuclear extracts (equal protein amounts) to the wells of the NF-κB p65 pre-coated ELISA plate. b. Incubate for 1-2 hours at 37°C. c. Wash the wells 3-5 times with the provided wash buffer. d. Add 100 µL of the primary/detection antibody and incubate for 1 hour at 37°C. e. Wash the wells as before. f. Add 100 µL of HRP-conjugated secondary antibody/reagent and incubate for 30-60 minutes at 37°C. g. Wash the wells as before. h. Add 90-100 µL of TMB substrate solution and incubate in the dark for 15-20 minutes at 37°C. i. Add 50 µL of stop solution to each well.
-
Data Acquisition: Immediately read the absorbance at 450 nm.
-
Analysis: Calculate the concentration of activated NF-κB p65 based on the standard curve and express the results as a percentage of the LPS-stimulated control.
Application Note 3: Assessment of Metabolic Bioactivity
Fatty acids are integral to metabolic health, and some have been shown to improve glucose metabolism.[4] A key in vitro assay to screen for such effects is the glucose uptake assay, often performed in adipocytes.
Protocol 1: 2-Deoxyglucose (2-DG) Uptake Assay in Adipocytes
This colorimetric or radiometric assay measures the uptake of 2-deoxyglucose, a glucose analog, into cells.[14][15][16]
Materials:
-
3T3-L1 pre-adipocyte cell line
-
Differentiation medium (DMEM, 10% FBS, insulin (B600854), dexamethasone, IBMX)
-
KRPH buffer (Krebs-Ringer-Phosphate-HEPES) with 2% BSA
-
Insulin solution
-
2-Deoxyglucose (2-DG)
-
Glucose Uptake Assay Kit (Colorimetric or Radiometric)[15]
-
Microplate reader or scintillation counter
Procedure:
-
Adipocyte Differentiation: Culture 3T3-L1 cells in 96-well plates and differentiate them into mature adipocytes over 8-12 days using a standard differentiation protocol.
-
Serum Starvation: Wash the mature adipocytes twice with PBS and then starve them in serum-free medium overnight to increase insulin sensitivity.[15][16]
-
Glucose Starvation: The next day, wash the cells with PBS and pre-incubate with 100 µL of KRPH/BSA buffer for 40-60 minutes to starve them of glucose.[15]
-
Treatment: Treat the cells with desired concentrations of this compound in KRPH/BSA buffer for a specified period (e.g., 2-24 hours).
-
Insulin Stimulation: Stimulate one set of wells with insulin (e.g., 100 nM) for 20-30 minutes to activate glucose transporters.[14][16] Maintain a non-insulin-stimulated control set.
-
Initiate Glucose Uptake: Add 10 µL of 10 mM 2-DG to all wells and incubate for 20 minutes.[16]
-
Stop Uptake & Lyse: Stop the reaction by washing the cells with ice-cold PBS. Lyse the cells according to the assay kit manufacturer's instructions to release the intracellular 2-deoxyglucose-6-phosphate (2-DG6P).
-
Detection: Process the lysates according to the kit protocol. This typically involves a series of enzymatic reactions that lead to a colorimetric or fluorescent signal proportional to the amount of 2-DG6P.[15]
-
Data Acquisition: Read the absorbance at the specified wavelength (e.g., 412 nm) or measure radioactivity.[15]
-
Analysis: Normalize the glucose uptake values to the protein content in each well. Calculate the fold change in glucose uptake relative to the untreated, non-insulin-stimulated control.
Experimental Workflow: Glucose Uptake Assay
Caption: Workflow for conducting a 2-Deoxyglucose uptake assay in adipocytes.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0302694) [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. Chemical composition and antimicrobial, antioxidant, and anti-inflammatory activities of Lepidium sativum seed oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Total synthesis and biological evaluation of (5Z,9Z)-5,9-hexadecadienoic acid, an inhibitor of human topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Human Metabolome Database: Showing metabocard for 7Z,10Z-Hexadecadienoic acid (HMDB0000477) [hmdb.ca]
- 10. cloud-clone.com [cloud-clone.com]
- 11. assaygenie.com [assaygenie.com]
- 12. raybiotech.com [raybiotech.com]
- 13. benchchem.com [benchchem.com]
- 14. An optimised protocol for the investigation of insulin signalling in a human cell culture model of adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glucose Uptake Assay Kit. Colorimetric. Quantitative. (ab136955) | Abcam [abcam.com]
- 16. Glucose Uptake Assay Kit. Colorimetric. Quantitative. (ab136955) | Abcam [abcam.com]
Application Notes and Protocols for Metabolic Studies Using Stable Isotope-Labeled Hexadecadienoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling with stable isotopes is a powerful technique for tracing the metabolic fate of fatty acids within biological systems. By introducing fatty acids enriched with non-radioactive stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), researchers can track their incorporation into complex lipids, their catabolism, and their role in various metabolic pathways. This approach provides a dynamic view of lipid metabolism, offering insights into processes like fatty acid synthesis, elongation, desaturation, and oxidation.
This document provides detailed application notes and protocols for the use of stable isotope-labeled hexadecadienoic acid (C16:2), with a focus on the (7Z,10Z)-hexadecadienoic acid isomer, in metabolic studies. These protocols are designed for researchers in academic and industrial settings, including those involved in drug development, to investigate lipid metabolism in health and disease.
Applications in Research and Drug Development
Stable isotope tracing of this compound can be applied to:
-
Elucidate Metabolic Pathways: Trace the conversion of this compound into other fatty acids and its incorporation into various lipid classes such as phospholipids, triglycerides, and cholesterol esters.
-
Investigate Disease Mechanisms: Study the dysregulation of fatty acid metabolism in diseases like metabolic syndrome, cardiovascular disease, and cancer.
-
Drug Discovery and Development: Assess the on-target and off-target effects of drugs on lipid metabolism, providing crucial information on a compound's mechanism of action and potential side effects.
-
Biomarker Discovery: Compare the metabolic profiles of healthy versus diseased states to identify potential biomarkers for diagnosis, prognosis, or therapeutic response.
Experimental Workflow Overview
The general workflow for a stable isotope tracing experiment with labeled this compound involves several key steps, from the preparation of the labeled fatty acid to the final data analysis.
Caption: A general workflow for tracing the metabolism of stable isotope-labeled this compound.
Proposed Metabolic Pathways of this compound
This compound (C16:2) is a polyunsaturated fatty acid whose metabolism is linked to the pathways of other C16 fatty acids. Its formation and subsequent modification are likely mediated by fatty acid desaturase (FADS) and elongase (ELOVL) enzymes. The diagram below illustrates a proposed pathway for the biosynthesis of 7Z,10Z-hexadecadienoic acid from palmitoleic acid (9Z-hexadecenoic acid).
Caption: Proposed metabolic pathway for the synthesis of 7Z,10Z-hexadecadienoic acid.
Data Presentation
The primary data output from these experiments is the measurement of isotopic enrichment in various lipid species over time. This data can be used to determine the rate of incorporation and turnover of the labeled fatty acid. Below is a representative table illustrating the type of quantitative data that can be obtained from a time-course experiment tracing ¹³C-labeled this compound in cultured hepatocytes.
Table 1: Representative Data of ¹³C-Hexadecadienoic Acid Incorporation into Major Lipid Classes
| Time Point | Labeled C16:2 in Total Fatty Acids (%) | ¹³C-Enrichment in Phospholipids (%) | ¹³C-Enrichment in Triglycerides (%) | ¹³C-Enrichment in Cholesterol Esters (%) |
| 0 hr | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 1 hr | 15.2 ± 1.8 | 8.5 ± 0.9 | 12.1 ± 1.3 | 3.2 ± 0.4 |
| 4 hr | 35.8 ± 3.1 | 22.4 ± 2.5 | 38.6 ± 4.0 | 10.5 ± 1.1 |
| 12 hr | 28.1 ± 2.9 | 30.1 ± 3.3 | 45.3 ± 4.8 | 18.9 ± 2.0 |
| 24 hr | 19.5 ± 2.2 | 25.6 ± 2.7 | 36.2 ± 3.9 | 22.4 ± 2.4 |
Note: Data are presented as mean ± standard deviation and are for illustrative purposes to represent typical experimental outcomes.
Experimental Protocols
Protocol 1: In Vitro Labeling of Cultured Cells
This protocol describes the labeling of adherent mammalian cells with stable isotope-labeled this compound.
Materials:
-
Stable isotope-labeled (7Z,10Z)-hexadecadienoic acid (e.g., U-¹³C₁₆- or D₄-labeled)
-
Fatty acid-free bovine serum albumin (BSA)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Cultured cells (e.g., HepG2, 3T3-L1)
-
Standard cell culture equipment (incubator, plates, etc.)
Procedure:
-
Preparation of Labeled Fatty Acid-BSA Conjugate:
-
Prepare a stock solution of the labeled this compound in ethanol.
-
In a sterile tube, add the fatty acid stock solution to warm (37°C) cell culture medium containing fatty acid-free BSA. The molar ratio of fatty acid to BSA should be between 2:1 and 5:1.
-
Incubate at 37°C for 1 hour with gentle agitation to allow for complex formation.
-
Sterile filter the solution through a 0.22 µm filter.
-
-
Cell Seeding and Growth:
-
Seed cells in multi-well plates at a density that ensures they are in the logarithmic growth phase at the time of labeling (typically 70-80% confluency).
-
Culture cells under standard conditions (e.g., 37°C, 5% CO₂).
-
-
Labeling Experiment:
-
Prepare the labeling medium by supplementing the standard cell culture medium with the labeled this compound-BSA conjugate to the desired final concentration (e.g., 50-100 µM).
-
Remove the growth medium from the cells and wash once with warm PBS.
-
Add the labeling medium to the cells and incubate for a time course (e.g., 0, 1, 4, 12, 24 hours).
-
-
Sample Harvesting:
-
At each time point, aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS to quench metabolic activity.
-
Add ice-cold methanol (B129727) to the cells and scrape them from the plate.
-
Transfer the cell suspension to a glass tube for lipid extraction.
-
Protocol 2: Lipid Extraction
This protocol is a modified Bligh-Dyer method for extracting total lipids from cell pellets.
Materials:
-
Methanol (MeOH)
-
Chloroform (B151607) (CHCl₃)
-
Water (H₂O)
-
Glass tubes
-
Centrifuge
Procedure:
-
To the cell suspension in methanol from Protocol 1, add chloroform and water to achieve a final single-phase mixture of Chloroform:Methanol:Water (1:2:0.8, v/v/v).
-
Vortex the mixture thoroughly and incubate on ice for 30 minutes.
-
Induce phase separation by adding additional chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v).
-
Vortex again and centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (containing lipids) into a new glass tube.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipids in a suitable solvent (e.g., Methanol:Chloroform 1:1) for mass spectrometry analysis.
Protocol 3: Sample Preparation and Analysis by Mass Spectrometry
This protocol provides a general framework for the analysis of labeled fatty acids by Gas Chromatography-Mass Spectrometry (GC-MS) after conversion to fatty acid methyl esters (FAMEs). For analysis of intact lipids, Liquid Chromatography-Mass Spectrometry (LC-MS) is preferred.
Materials:
-
Dried lipid extract
-
Methanol with 2.5% H₂SO₄
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS instrument with a suitable column (e.g., DB-Wax)
Procedure:
-
Derivatization to FAMEs:
-
Add methanol with 2.5% H₂SO₄ to the dried lipid extract.
-
Heat the mixture at 80°C for 1 hour.
-
After cooling, add hexane and saturated NaCl solution and vortex.
-
Collect the upper hexane layer containing the FAMEs and dry it over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject the FAMEs sample into the GC-MS.
-
Use an appropriate temperature gradient to separate the different fatty acid methyl esters.
-
-
Data Analysis:
-
Analyze the mass spectra to determine the isotopic enrichment in the fatty acids by measuring the relative abundance of the different mass isotopologues.
-
Correct for the natural abundance of ¹³C or other isotopes.
-
Quantify the amount of labeled this compound and its metabolites.
-
Conclusion
Metabolic labeling with stable isotope-labeled this compound is a versatile and powerful tool for investigating lipid metabolism.[1] The detailed protocols and application notes provided here offer a framework for researchers to design and execute robust experiments to gain deeper insights into the complex world of lipid biology and its role in health and disease.
References
Troubleshooting & Optimization
Technical Support Center: Improving Peak Resolution of Hexadecadienoic Acid Isomers in HPLC
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of hexadecadienoic acid isomers. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during High-Performance Liquid Chromatography (HPLC) experiments.
Troubleshooting Guides
This section addresses common issues encountered during the separation of this compound isomers in a question-and-answer format.
Question: Why am I observing poor resolution or complete co-elution of my this compound isomers?
Answer:
Poor resolution of isomers is a frequent challenge due to their similar physicochemical properties. Several factors within your HPLC method could be contributing to this issue. Consider the following potential causes and solutions:
-
Inadequate Stationary Phase Selectivity: Standard C18 columns, which separate primarily based on hydrophobicity, may not be sufficient for resolving isomers with similar hydrophobic characteristics.[1][2]
-
Solution: Employ columns with alternative selectivities. For geometric (cis/trans) and positional isomers, consider using:
-
Phenyl or Pentafluorophenyl (PFP) stationary phases: These offer alternative separation mechanisms like π-π interactions, which can be effective for aromatic positional isomers.[2]
-
Cholesterol-based columns (e.g., COSMOSIL Cholester): These have shown improved separation for geometrical isomers due to higher molecular-shape selectivity.[1]
-
Silver Ion HPLC (Ag+-HPLC): This technique is highly effective for separating unsaturated fatty acid isomers based on the number, position, and geometry of their double bonds. The interaction between the π-electrons of the double bonds and silver ions on the stationary phase allows for the separation of cis/trans isomers, with trans isomers typically eluting earlier.[3]
-
Chiral Stationary Phases (CSPs): For enantiomeric separation, a chiral column is necessary.[4][5][6][7] Polysaccharide-based and cyclodextrin-based CSPs are widely used.[7][8]
-
-
-
Suboptimal Mobile Phase Composition: The composition of the mobile phase plays a critical role in the interaction between the isomers and the stationary phase.[8][9][10]
-
Solution: Systematically vary the mobile phase composition.
-
Organic Modifier: If using acetonitrile (B52724), try substituting it with methanol, or vice versa. The different solvent properties can alter selectivity.[2] Acetonitrile interacts specifically with the π electrons of double bonds, which can affect the elution order.[11]
-
Mobile Phase Strength: In reversed-phase HPLC, reducing the percentage of the organic solvent will increase retention times and may improve resolution.[12][13]
-
pH Adjustment: If the isomers possess ionizable functional groups, adjusting the mobile phase pH can alter their charge state and significantly impact retention.[2]
-
Additives: The use of additives like phosphoric acid in the mobile phase can improve peak shape for free fatty acids.[14]
-
-
-
Inappropriate Column Temperature: Temperature affects solvent viscosity and the thermodynamics of analyte partitioning, thereby influencing retention time and selectivity.[15]
-
Solution: Optimize the column temperature.
-
Increasing Temperature: Generally, higher temperatures decrease solvent viscosity, leading to shorter retention times and potentially sharper peaks.[15][16] This can also alter selectivity.[15]
-
Lowering Temperature: Lowering the temperature increases retention and may enhance the resolution of closely eluting compounds.[15][17] It is crucial to use a column oven for consistent temperature control.[8]
-
-
Question: My peak shapes are poor (e.g., tailing, fronting). What can I do?
Answer:
Poor peak shape can compromise resolution and quantification. Here are common causes and their solutions:
-
Peak Tailing:
-
Cause: Secondary interactions between the analyte and the stationary phase, or issues with the mobile phase. For fatty acids, interaction with stainless steel components of the HPLC system can cause tailing.[18]
-
Solution:
-
-
Peak Fronting:
-
Inappropriate Injection Solvent:
Frequently Asked Questions (FAQs)
1. Should I derivatize my this compound isomers before HPLC analysis?
Derivatization is not always necessary for HPLC analysis of fatty acids but can be highly beneficial for improving detection sensitivity and, in some cases, chromatographic resolution.[1][19][20]
-
Advantages of Derivatization:
-
Enhanced Detection: Fatty acids lack strong UV chromophores. Derivatization with reagents that introduce a UV-absorbing or fluorescent tag (e.g., phenacyl esters, naphthacyl esters) can significantly improve detection limits.[3][21][22]
-
Improved Peak Shape: Derivatization can reduce tailing and improve peak symmetry.[1]
-
Altered Selectivity: The derivatizing agent can alter the overall properties of the isomers, potentially leading to better separation.[19]
-
-
Common Derivatization Reagents for Fatty Acids:
2. What are the key differences between HPLC and Gas Chromatography (GC) for fatty acid isomer analysis?
While GC is a traditional method for fatty acid analysis, HPLC offers distinct advantages, particularly for sensitive compounds and preparative-scale separations.[3][11]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Operating Temperature | Typically ambient or slightly elevated.[11] | High temperatures are required for volatilization. |
| Sample Derivatization | Often optional, but can enhance detection.[1] | Usually required (e.g., to fatty acid methyl esters - FAMEs).[3] |
| Thermal Degradation | Lower risk for heat-sensitive compounds.[3][11] | Risk of isomerization or degradation of sensitive functional groups.[3] |
| Separation of Isomers | Excellent for geometric (cis/trans) and preparative separations.[1][3] | High resolution for positional and geometric isomers with appropriate columns.[21] |
| Preparative Scale | Well-suited for isolating pure isomers for further analysis.[11][21] | Less common for preparative work. |
3. Can I use a gradient elution method to improve the resolution of my isomers?
Yes, a gradient elution, where the mobile phase composition is changed over time, can be a powerful tool for separating complex mixtures of isomers.[10][23]
-
When to Use a Gradient: If your sample contains isomers with a wide range of polarities, a gradient can help to elute all compounds with good peak shape and in a reasonable time.
-
Developing a Gradient: Start with a shallow gradient (a slow change in the organic solvent concentration) to maximize the separation of closely eluting peaks.[23]
Experimental Protocols & Data
Protocol 1: Reversed-Phase HPLC for General Isomer Separation
This protocol provides a starting point for the separation of this compound isomers using a standard C18 column.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent[8] |
| Column | C18 column (e.g., 150 x 4.6 mm, 5 µm)[8] |
| Mobile Phase | Gradient of acetonitrile and water.[8] Start with 60% acetonitrile / 40% water. Linearly increase to 100% acetonitrile over 20 minutes.[8] |
| Flow Rate | 1.0 mL/min[8] |
| Column Temperature | 30°C[8] |
| Detection | UV at 192 nm for unsaturated compounds or 205 nm for saturated compounds.[14] |
| Sample Preparation | Dissolve the isomer mixture in the initial mobile phase (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter.[8] |
Protocol 2: Silver Ion HPLC (Ag+-HPLC) for Cis/Trans Isomer Separation
This method is particularly effective for separating geometric isomers.
| Parameter | Specification |
| Column | Silver ion stationary phase (e.g., Chromspher Lipids, 250 x 4.6 mm, 5 µm)[21] |
| Mobile Phase | Isocratic solution of hexane/acetonitrile (99:1, v/v)[21] |
| Flow Rate | 1.0 mL/min[21] |
| Column Temperature | 30°C[21] |
| Detection | UV at 246 nm (if derivatized with a naphthacyl group)[21] |
Visualizing Experimental Workflows
General Workflow for HPLC Method Development
Caption: A logical workflow for developing and optimizing an HPLC method for isomer separation.
Decision Tree for Stationary Phase Selection
Caption: A decision-making diagram for selecting the appropriate HPLC stationary phase.
References
- 1. hplc.eu [hplc.eu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stereoselective oxidation of regioisomeric octadecenoic acids by fatty acid dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 8. benchchem.com [benchchem.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. aocs.org [aocs.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromtech.com [chromtech.com]
- 14. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromtech.com [chromtech.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 21. analusis.edpsciences.org [analusis.edpsciences.org]
- 22. jafs.com.pl [jafs.com.pl]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Ionization of Hexadecadienoic Acid in Mass Spectrometry
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming the challenges associated with the poor ionization of hexadecadienoic acid in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: Why is the signal for this compound consistently low in my ESI-MS analysis?
A1: this compound, like other free fatty acids, is inherently difficult to analyze by electrospray ionization (ESI) in positive ion mode due to the lack of a readily protonatable site. In negative ion mode, while detectable, the sensitivity can be low and prone to ion suppression from the sample matrix.[1][2][3] For optimal LC-MS analysis using reverse-phase columns, a weak organic acid is often added to the mobile phase, which can suppress the ionization of the fatty acid's carboxylate anion in negative ion mode.[1]
Q2: What is derivatization, and why is it recommended for analyzing this compound?
A2: Derivatization is a chemical modification of the analyte to enhance its analytical properties.[4] For fatty acids like this compound, derivatization of the carboxylic acid group is crucial for several reasons:
-
Increased Ionization Efficiency: By adding a permanently charged or easily ionizable group, the sensitivity in ESI-MS can be dramatically increased.[1][5][6][7]
-
Improved Chromatographic Behavior: Derivatization can reduce the polarity of the fatty acid, leading to better peak shapes and reduced tailing in gas chromatography (GC) and liquid chromatography (LC).[8]
-
Charge Reversal: It allows for analysis in the positive ion mode, which can be more sensitive and less prone to certain types of interference compared to the negative ion mode for these molecules.[1][6][7]
Q3: Which ionization technique is best for analyzing underivatized this compound: ESI, APCI, or APPI?
A3: For underivatized fatty acids, Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are often more effective than ESI.[9][10][11]
-
APCI-MS is a valuable technique for analyzing lipids and can produce useful ions from neutral molecules like fatty acids.[11]
-
APPI-MS can offer higher signal intensity, better signal-to-noise ratios, and a wider linear dynamic range compared to both APCI and ESI for lipid analysis, especially when using normal-phase chromatography.[10][12]
-
ESI-MS can be challenging for non-polar lipids and often requires additives to form adducts (e.g., [M+NH₄]⁺) for detection, which may still result in low signal intensity.[9][10]
Q4: Can I analyze this compound using GC-MS?
A4: Yes, GC-MS is a well-established method for fatty acid analysis. However, it requires derivatization to convert the fatty acids into their more volatile and less polar forms, typically as fatty acid methyl esters (FAMEs).[8][13][14] This approach provides excellent separation and sensitivity.[14]
Troubleshooting Guides
Issue 1: Low or No Signal Intensity for this compound
| Possible Cause | Troubleshooting Steps |
| Poor Ionization Efficiency | Optimize ionization source parameters (e.g., spray voltage, gas flow, temperature).[2][15] Consider switching to a more suitable ionization technique like APCI or APPI if analyzing the underivatized acid.[10][11] For ESI, derivatize the sample to improve ionization.[1][7] |
| Ion Suppression | The presence of co-eluting compounds from the sample matrix can suppress the ionization of your analyte.[2][3] To diagnose this, perform a post-column infusion experiment. To mitigate, improve sample cleanup (e.g., using solid-phase extraction), dilute the sample, or enhance chromatographic separation.[2][3] |
| Incorrect Ionization Mode | For underivatized this compound, negative ion mode is typically used in ESI, though sensitivity may be low.[2] For derivatized analytes (e.g., with AMPP), positive ion mode is required.[1] Verify you are using the correct mode. |
| Sample Degradation | Ensure sample stability and avoid prolonged storage at room temperature.[2] |
| Mass Spectrometer Not Tuned/Calibrated | Regularly tune and calibrate the mass spectrometer according to the manufacturer's recommendations to ensure optimal performance.[15] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Steps |
| Active Sites in the GC/LC System | Free fatty acids can interact with active sites in the inlet liner or column.[8] Use a deactivated inlet liner and ensure the column is in good condition. For LC, ensure the column chemistry is appropriate. |
| Column Overload | Injecting too much sample can lead to broad or fronting peaks.[8] Dilute the sample or reduce the injection volume. |
| Inappropriate Solvent | The injection solvent should be compatible with the mobile phase to avoid peak distortion. |
| Column Contamination | Contaminants from the sample matrix can accumulate at the head of the column. Consider using a guard column or trimming the analytical column if performance degrades.[8] |
Quantitative Data Summary
The following tables summarize the improvement in detection sensitivity that can be achieved through derivatization.
Table 1: Comparison of Detection Sensitivity for Fatty Acids with and without Derivatization
| Analyte | Method | Ionization Mode | Fold Increase in Sensitivity | Reference |
| Fatty Acids | Underivatized vs. AMPP Derivatization | Negative vs. Positive ESI | ~60,000 | [1] |
| Eicosanoids | Underivatized vs. AMPP Derivatization | Negative vs. Positive ESI | 10 - 20 | [7] |
| Fatty Acids | Underivatized vs. AMMP Derivatization | Negative vs. Positive ESI | ~2,500 | [16] |
| Long-Chain Fatty Acids | Underivatized vs. TMAE Derivatization | Negative vs. Positive ESI | ~100 | [17] |
AMPP: N-(4-aminomethylphenyl)pyridinium; AMMP: 3-acyloxymethyl-1-methylpyridinium iodide; TMAE: Trimethylaminoethyl.
Experimental Protocols
Protocol 1: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
This protocol provides a general guideline for the esterification of this compound using boron trifluoride-methanol.
Materials:
-
Sample containing this compound (e.g., dried lipid extract).
-
Boron trifluoride-methanol (BF₃-methanol) reagent (12-14% w/w).
-
Hexane (B92381) (GC grade).
-
Saturated sodium chloride (NaCl) solution.
-
Anhydrous sodium sulfate (B86663).
-
Screw-cap reaction vial.
Procedure:
-
Transfer a known amount of the dried sample (typically 1-10 mg of lipid extract) into a screw-cap vial.
-
Add 1-2 mL of BF₃-methanol reagent to the vial.
-
Cap the vial tightly and heat at 60°C for 10 minutes.
-
Allow the vial to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the phases.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for injection into the GC-MS.
Protocol 2: Charge-Switching Derivatization with AMPP for LC-MS/MS Analysis
This protocol enhances sensitivity by adding a permanent positive charge to the fatty acid, allowing for analysis in positive ion mode ESI-MS.
Materials:
-
Dried fatty acid sample.
-
N-(4-aminomethylphenyl)pyridinium (AMPP) reagent.
-
Coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI).
-
Organic solvent (e.g., acetonitrile).
-
Reaction vial.
Procedure:
-
Dissolve the dried fatty acid sample in a suitable volume of acetonitrile.
-
Add a molar excess of both AMPP and EDCI to the sample solution.
-
Vortex the mixture and allow it to react at room temperature for approximately 1 hour.
-
Following the reaction, the sample can be diluted with the initial mobile phase and is ready for LC-MS/MS analysis in positive ion mode.
Visualizations
Caption: A troubleshooting workflow for diagnosing poor signal intensity.
Caption: Principle of charge-switching derivatization for enhanced MS detection.
References
- 1. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. LC/ESI/MS analysis of saturated and unsaturated fatty acids in rat intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. aocs.org [aocs.org]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. Atmospheric pressure chemical ionization mass spectrometry for analysis of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Atmospheric pressure photoionization mass spectrometry for analysis of fatty acid and acylglycerol lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sciex.com [sciex.com]
- 14. researchgate.net [researchgate.net]
- 15. gmi-inc.com [gmi-inc.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Hexadecadienoic Acid Degradation During Sample Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of hexadecadienoic acid during sample storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a polyunsaturated fatty acid (PUFA). Like other PUFAs, its structure contains multiple double bonds, making it susceptible to degradation through oxidation, hydrolysis, and enzymatic reactions.[1][2] This degradation can lead to inaccurate quantification and the formation of artifacts, compromising experimental results.
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways for this compound are:
-
Oxidative Degradation: Reaction with oxygen, often initiated by light, heat, or metal ions, can lead to the formation of hydroperoxides, aldehydes, and other breakdown products.[1]
-
Hydrolysis: The presence of water, especially under acidic or basic conditions, can cause the cleavage of ester linkages if the fatty acid is part of a larger lipid molecule (e.g., triglycerides, phospholipids).
-
Enzymatic Degradation: Enzymes such as lipases and lipoxygenases present in biological samples can catalyze the breakdown of this compound.[1][3]
Q3: What are the ideal storage conditions to minimize this compound degradation?
A3: To maintain the integrity of samples containing this compound, the following storage conditions are recommended:
-
Temperature: Store samples at ultra-low temperatures, ideally -80°C, for long-term storage. For short-term storage, -20°C may be acceptable, but degradation can still occur.[1]
-
Atmosphere: Store samples under an inert gas, such as argon or nitrogen, to minimize exposure to oxygen.
-
Light: Protect samples from light by using amber-colored vials or by wrapping containers in aluminum foil.
-
Moisture: Minimize exposure to moisture by using tightly sealed containers and avoiding repeated freeze-thaw cycles.
Q4: Can I store samples containing this compound in a solvent?
A4: Yes, dissolving the lipid extract in a suitable organic solvent can help improve stability. The solution should be stored in a glass container with a Teflon-lined cap at -20°C or lower. It is crucial to use high-purity solvents to avoid contamination.
Q5: How can I detect if my this compound sample has degraded?
A5: Degradation can be detected by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS). The presence of unexpected peaks corresponding to oxidation products (e.g., aldehydes, shorter-chain fatty acids) or a decrease in the peak area of this compound over time are indicators of degradation.
Troubleshooting Guides
Issue 1: Low recovery of this compound in my sample.
| Possible Cause | Recommended Solution |
| Degradation during storage | Review your storage conditions. Ensure samples are stored at -80°C, protected from light, and under an inert atmosphere. Minimize freeze-thaw cycles. |
| Inefficient extraction | Optimize your lipid extraction protocol. Ensure the solvent system is appropriate for the sample matrix and that phase separation is complete. Consider using a validated extraction method. |
| Incomplete derivatization (for GC-MS) | If using GC-MS, ensure the derivatization reaction to form fatty acid methyl esters (FAMEs) or other volatile derivatives goes to completion. Optimize reaction time, temperature, and reagent concentrations.[4] |
| Sample loss during preparation | Be meticulous during sample transfer steps. Use appropriate labware to minimize adsorption. An internal standard should be used to correct for any losses during sample preparation.[5] |
Issue 2: Appearance of unknown peaks in my chromatogram.
| Possible Cause | Recommended Solution |
| Oxidative degradation | The unknown peaks may be oxidation products. To confirm, you can use mass spectrometry to identify the molecular weights of the unknown peaks. Implement stricter anaerobic storage and handling conditions. Consider adding an antioxidant like BHT to the extraction solvent. |
| Solvent or reagent contamination | Run a blank analysis of your solvents and reagents to check for contaminants. Use high-purity, GC- or HPLC-grade solvents and prepare fresh solutions.[6] |
| Carryover from previous injections | Implement a thorough wash cycle for the analytical column and injection port between sample runs to prevent carryover from previous analyses.[6] |
| Hydrolysis | If this compound is part of a complex lipid, hydrolysis can release the free fatty acid. Ensure that the pH of your sample and solutions is neutral and that exposure to water is minimized.[6] |
Quantitative Data on PUFA Stability
| Storage Condition | Temperature | Atmosphere | Light Exposure | Expected Stability (General PUFAs) | Potential Degradation Products |
| Optimal Long-Term | -80°C | Inert Gas (Argon/Nitrogen) | Dark (Amber vials) | High (months to years) | Minimal |
| Standard Long-Term | -20°C | Air | Dark (Amber vials) | Moderate (weeks to months) | Hydroperoxides, Aldehydes |
| Short-Term | 4°C | Air | Dark (Amber vials) | Low (days) | Increased levels of oxidation products |
| Room Temperature | 20-25°C | Air | Ambient Light | Very Low (hours to days) | Significant oxidation and polymerization |
Experimental Protocols
Protocol 1: Sample Preparation and GC-MS Analysis for this compound
This protocol outlines the steps for the extraction, derivatization, and analysis of this compound from a biological sample using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Lipid Extraction:
-
To 100 µL of the sample (e.g., plasma, cell lysate), add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled fatty acid).
-
Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex the mixture thoroughly for 2 minutes.
-
Add 200 µL of water, vortex again, and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[6]
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of 2% H₂SO₄ in methanol.
-
Cap the vial tightly and heat at 60°C for 1 hour.
-
After cooling, add 1 mL of hexane (B92381) and 0.5 mL of water.
-
Vortex and centrifuge.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
-
-
GC-MS Analysis:
-
GC Column: Use a suitable capillary column for FAME analysis (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms).
-
Injection: Inject 1 µL of the FAMEs solution in splitless mode.
-
Oven Program: Start at a low temperature (e.g., 100°C), ramp to a higher temperature (e.g., 250°C) to elute the FAMEs.
-
MS Detection: Operate the mass spectrometer in full scan mode to identify the FAMEs based on their mass spectra and in selected ion monitoring (SIM) mode for quantification.
-
Protocol 2: HPLC-MS/MS Analysis of this compound
This protocol is suitable for the analysis of underivatized this compound.
-
Sample Preparation:
-
Perform lipid extraction as described in Protocol 1, step 1.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water).[6]
-
-
HPLC-MS/MS Conditions:
-
HPLC Column: A C18 reversed-phase column is typically used.[6]
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate.[6]
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10) with 0.1% formic acid or 5 mM ammonium acetate.[6]
-
Gradient: Start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the non-polar fatty acids.
-
Flow Rate: A typical flow rate is 0.3 mL/min.
-
MS/MS Detection: Use electrospray ionization (ESI) in negative ion mode. For quantification, use Multiple Reaction Monitoring (MRM) by selecting the precursor ion (the deprotonated molecule [M-H]⁻) and a characteristic product ion.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Degradation pathways of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Human Metabolome Database: Showing metabocard for 7Z,10Z-Hexadecadienoic acid (HMDB0000477) [hmdb.ca]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Saponification for Hexadecadienoic Acid Analysis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the analysis of hexadecadienoic acid, with a focus on optimizing the critical saponification step.
Troubleshooting Guide
This guide addresses specific issues that may arise during the saponification and subsequent analysis of this compound.
| Question (Issue) | Answer (Potential Cause and Solution) |
| Why is the recovery of this compound low or inconsistent? | 1. Incomplete Saponification: The reaction may not have gone to completion. • Solution: Ensure the correct amount of alkali (e.g., KOH, NaOH) is used for your sample size; an excess is often required.[1][2] Verify the concentration of your base. Increase reaction time or temperature according to the recommended parameters in the protocols below. For highly saturated or complex matrices, harsher conditions like higher temperatures may be needed to ensure complete hydrolysis.[3] 2. Oxidation of Double Bonds: As a polyunsaturated fatty acid (PUFA), this compound is highly susceptible to oxidation at elevated temperatures.[4][5] • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4][6] Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the initial sample solvent.[7] Immediately cool the sample after the reaction is complete.[4] 3. Degradation during Storage/Preparation: The ester linkages can hydrolyze, or the fatty acid can degrade if samples are not handled correctly. • Solution: Store lipid extracts and samples at -80°C to minimize degradation.[6][8] Avoid strongly acidic or basic conditions outside of the controlled saponification step and work at low temperatures (on ice) when possible.[6] |
| My chromatogram shows unexpected peaks or artifacts. What could be the cause? | 1. Side Reactions: Undesirable side reactions can occur, especially under harsh conditions. For example, high temperatures can cause isomerization of double bonds in polyunsaturated fatty acids. • Solution: Optimize the reaction to use the mildest conditions (temperature and time) that still achieve complete saponification. A common starting point is heating at 55-90°C for 1-1.5 hours.[9][10] 2. Incomplete Derivatization (e.g., Methylation): If saponification is followed by derivatization to form Fatty Acid Methyl Esters (FAMEs) for GC analysis, this step must be complete. • Solution: Ensure reagents for methylation (e.g., BF₃-methanol, methanolic HCl) are fresh and anhydrous. Follow established protocols for derivatization time and temperature, such as 37°C for 20 minutes or 80°C for 1 hour.[7][9] |
| Why is there high variability between my replicate samples? | 1. Inconsistent Heating: Uneven heating can lead to variable reaction completion rates. • Solution: Use a calibrated heating block or a water bath with agitation to ensure uniform temperature distribution across all samples. 2. Matrix Effects: The sample matrix (e.g., complex lipids, tissue homogenates) can interfere with the reaction. • Solution: Ensure the sample is thoroughly homogenized in the saponification solvent. For very complex matrices, a preliminary lipid extraction (e.g., Folch or Bligh-Dyer) may be necessary before saponification.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of saponification in fatty acid analysis? A1: Saponification is a hydrolysis process that uses a strong alkali (like NaOH or KOH) to break the ester bonds in lipids (e.g., triglycerides, phospholipids).[11][12][13] This liberates the fatty acids as carboxylate salts (soaps), allowing them to be extracted and subsequently analyzed, often after conversion to a more volatile form like fatty acid methyl esters (FAMEs) for gas chromatography (GC).
Q2: How can I prevent the degradation of polyunsaturated fatty acids (PUFAs) like this compound during saponification? A2: PUFAs are prone to oxidation due to their double bonds. To prevent this, it is critical to remove oxygen from the reaction environment. This is best achieved by purging the reaction vessel with an inert gas like nitrogen or argon and maintaining this atmosphere throughout the heating step.[4][6] Additionally, adding an antioxidant such as BHT to the solvent can help protect the fatty acids.[7]
Q3: What is the difference between saponification and direct transesterification? A3: Saponification is a two-step process for analysis: 1) Hydrolysis of the lipid with a base to free the fatty acids as salts, followed by 2) Acidification and derivatization (e.g., methylation) to create FAMEs. Transesterification is a single-step reaction where an alcohol (like methanol) with a catalyst (acid or base) directly converts the lipid esters into FAMEs without first creating the soap intermediate.[9][14] For complex samples or those requiring analysis of the "total" fatty acid content, saponification is often considered more robust.
Q4: Which alkali should I use, KOH or NaOH? A4: Both potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH) are effective for saponification.[11] KOH is often used in alcoholic solutions (e.g., methanolic or ethanolic KOH) because potassium soaps are generally more soluble than sodium soaps, which can help prevent the reaction mixture from becoming too viscous.[10][15]
Q5: How can I be sure the saponification reaction is complete? A5: Complete saponification is indicated by the absence of non-saponified material (unreacted fats or oils).[3] Analytically, this is confirmed during the final quantification step; incomplete saponification will result in lower-than-expected yields of the target fatty acid. When developing a method, you can test progressively longer reaction times or higher temperatures and analyze the resulting yield to find the point where recovery platéaus, indicating the reaction is complete.
Data Presentation: Saponification Conditions
The following tables summarize various conditions reported for efficient saponification.
Table 1: Comparison of Saponification Temperatures on Reaction Efficiency (Data adapted from studies on complex fat matrices)
| Temperature | Time | Resulting Residue (Unsaponified Matter) | Efficiency |
| 60°C | 30 min | ~39-52% | Low |
| 90°C | 30 min | ~2-18% | Moderate-High |
| 120°C | 20 min | <2% | High |
| 120°C | 30 min | <2% | High |
As demonstrated, increasing the temperature significantly reduces the amount of unsaponified residue, indicating a more complete reaction.[3]
Table 2: Summary of Common Reagents and Conditions for Saponification & Methylation
| Method | Reagent(s) | Temperature | Time | Reference |
| Saponification | 1 M KOH in 70% ethanol | 90°C | 1 hour | [9] |
| Saponification | 1 N KOH in Methanol (B129727) | 55°C | 1.5 hours | [10] |
| Methylation (Post-Saponification) | 10% BF₃ in Methanol | 37°C | 20 minutes | [9] |
| Methylation (Post-Saponification) | H₂SO₄ in Methanol | 55°C | 1.5 hours | [10] |
| Trans-esterification (Direct) | 1 M Methanolic HCl | 80°C | 1 hour | [7] |
Experimental Protocols
Protocol 1: Saponification Followed by BF₃-Catalyzed Methylation
This is a robust, conventional method suitable for total fatty acid analysis from a lipid extract.
Materials:
-
Lipid sample in a screw-capped glass tube.
-
1 M KOH in 70% ethanol.
-
6 M HCl.
-
Hexane (B92381) (GC grade).
-
10% Boron trifluoride (BF₃) in methanol.
-
Inert gas (Nitrogen or Argon).
Procedure:
-
Saponification: a. To the dried lipid sample, add 1 mL of 1 M KOH in 70% ethanol.[9] b. Purge the tube with nitrogen, cap tightly, and vortex. c. Heat the reaction mixture at 90°C for 1 hour in a heating block or water bath.[9] d. Allow the tube to cool to room temperature.
-
Acidification & Extraction: a. Acidify the mixture by adding 0.2 mL of 6 M HCl. The solution should become acidic (verify with pH paper if necessary). b. Add 1 mL of deionized water. c. Extract the released free fatty acids by adding 1 mL of hexane and vortexing vigorously for 1 minute. d. Centrifuge briefly to separate phases and transfer the upper hexane layer to a new clean tube.
-
Derivatization (Methylation): a. Evaporate the hexane under a stream of nitrogen. b. Add 1 mL of 10% BF₃ in methanol to the dried fatty acids.[9] c. Purge with nitrogen, cap tightly, and heat at 37°C for 20 minutes.[9] d. Cool the tube, add 1 mL of water, and extract the FAMEs with 1 mL of hexane. e. Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
Visualizations
Workflow and Logic Diagrams
References
- 1. nikura.com [nikura.com]
- 2. SATHEE: Chemistry Saponification [sathee.iitk.ac.in]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. US20030130348A1 - Polyunsaturated oil saponification - Google Patents [patents.google.com]
- 5. The Effects of Cold Saponification on the Unsaponified Fatty Acid Composition and Sensory Perception of Commercial Natural Herbal Soaps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 8. benchchem.com [benchchem.com]
- 9. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. kiu.ac.ug [kiu.ac.ug]
- 12. Saponification - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. gcms.cz [gcms.cz]
- 15. reddit.com [reddit.com]
Technical Support Center: Minimizing Isomerization of Hexadecadienoic Acid During Derivatization
Welcome to the technical support center for the derivatization of hexadecadienoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows, ensuring the accurate analysis of fatty acid profiles by minimizing isomerization.
Frequently Asked Questions (FAQs)
Q1: What is isomerization of this compound and why is it a concern during derivatization?
A1: Isomerization is a chemical process where the double bonds in this compound change their position (positional isomerization) or their geometric configuration (e.g., cis to trans).[1] This is a significant issue in analytical chemistry as it alters the structure of the molecule, leading to inaccurate identification and quantification of the original fatty acid isomers in your sample.[1] For researchers in nutrition, biomarker discovery, and drug development, this can be particularly problematic as different isomers can have distinct biological activities.[1]
Q2: What are the main factors that cause isomerization during the derivatization of this compound?
A2: The primary causes of isomerization during derivatization are the methodology employed, the type of catalyst used, the reaction temperature, and the duration of the reaction.[1] Acid-catalyzed methods are more susceptible to causing isomerization compared to base-catalyzed methods.[1] Furthermore, high temperatures and extended reaction times can promote the rearrangement of double bonds.[1][2]
Q3: How do acid-catalyzed and base-catalyzed derivatization methods differ in their tendency to cause isomerization?
A3: Acid catalysts, such as boron trifluoride (BF₃)-methanol or methanolic HCl, can protonate the double bonds of unsaturated fatty acids.[1] This protonation facilitates their movement, leading to both positional and geometric isomerization.[1] In contrast, base-catalyzed methods, which use reagents like potassium hydroxide (B78521) (KOH) or sodium methoxide (B1231860) in methanol (B129727), are generally milder and less likely to cause isomerization, especially of conjugated fatty acids.[1] However, it is important to note that base-catalyzed methods may not be suitable for all sample types, as they do not methylate free fatty acids.[1]
Q4: Can the choice of derivatization reagent affect the integrity of my sample?
A4: Absolutely. For complex lipids, the choice of reagent is critical. For instance, when analyzing a molecule like 16-hexadecanoyloxyhexadecanoic acid, which has both a terminal carboxylic acid and an internal ester linkage, a harsh method like methylation with BF₃-methanol could cleave the internal ester bond through transesterification.[3] A milder method like silylation, which primarily targets the carboxylic acid group, would be more appropriate for analyzing the intact molecule.[3]
Q5: How can I confirm if isomerization has occurred in my samples?
A5: To confirm isomerization, you will need to use analytical techniques capable of separating the different isomers of this compound. Gas chromatography (GC) with a highly polar capillary column is a common method for separating cis and trans isomers.[1] For more detailed analysis, GC coupled with mass spectrometry (GC-MS) can be used to identify positional isomers.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected peaks in the chromatogram, suggesting the presence of isomers. | - Harsh derivatization conditions: High temperatures or prolonged reaction times.[1] - Inappropriate catalyst: Use of a strong acid catalyst.[1] | - Optimize reaction conditions: Reduce the temperature and shorten the derivatization time. Perform a time-course study to find the minimum time required for complete derivatization. - Switch to a milder catalyst: Use a base-catalyzed method (e.g., methanolic KOH) if your sample is suitable.[1] |
| Quantification of cis-hexadecadienoic acid is lower than expected, while trans isomers are detected. | - Geometric isomerization: The cis double bonds have converted to the more stable trans configuration. | - Lower the reaction temperature: Perform the derivatization at the lowest effective temperature.[5] For some methods, this could be as low as room temperature or even 0-5°C during quenching steps.[5] - Use an inert atmosphere: Handle samples under nitrogen or argon to prevent oxidation, which can sometimes be linked to isomerization.[6] |
| Shift in the retention time of the this compound peak. | - Positional isomerization: The double bonds have moved to a different position along the fatty acid chain. | - Re-evaluate your derivatization method: Acid-catalyzed methods are a known cause of double bond migration.[1] Consider a two-step derivatization or a milder, base-catalyzed approach. - Confirm peak identity: Use GC-MS to confirm the mass spectrum of the peak and compare it to a known standard of the expected isomer.[1] |
| Poor reproducibility of results. | - Inconsistent reaction conditions: Fluctuations in temperature or reaction time between samples.[6] - Reagent degradation: The derivatization reagent may have lost its effectiveness. | - Use precise temperature control: Employ a heating block or water bath for consistent heating.[6] - Use high-quality reagents: Store derivatization reagents according to the manufacturer's instructions and use them before their expiration date.[7] |
Quantitative Data Summary
The following table summarizes the impact of different derivatization conditions on fatty acid isomerization, based on findings from various studies. Note that specific isomerization rates for this compound are not always detailed, so data for other unsaturated fatty acids are included as a proxy.
| Derivatization Method | Temperature | Time | Key Findings on Isomerization | Reference(s) |
| Acid-Catalyzed (BF₃-Methanol) | 60-100°C | 5-60 min | Higher risk of both positional and geometric isomerization.[1] Time and temperature optimization is critical.[1] | [1] |
| Base-Catalyzed (Methanolic KOH) | 37-50°C | 30-60 min | Generally milder and less likely to cause isomerization of conjugated fatty acids.[1][8] Not suitable for free fatty acids.[1] | [1][8] |
| HPLC Derivatization (2,4'-dibromoacetophenone) | 40°C | 30 min | Lower temperature and shorter time compared to older methods (50°C for 2h) significantly reduces the risk of degradation and isomerization of unsaturated fatty acids. | [9] |
| Thermal Isomerization (Heating Trilinoelin) | 140-220°C | N/A | The amount of isomerization products significantly increases with temperature. For example, the quantity of isomerization products at 160°C was nearly double that at 140°C. | [2] |
Experimental Protocols
Protocol 1: Mild Base-Catalyzed Methylation to Minimize Isomerization
This protocol is suitable for ester-linked fatty acids and is designed to minimize isomerization.
Materials:
-
Lipid sample (e.g., 50 mg of oil)
-
2 M Potassium Hydroxide (KOH) in methanol
-
Deionized water
-
Anhydrous sodium sulfate
-
Reaction vials
-
Magnetic stirrer and heating block
Procedure:
-
Weigh approximately 50 mg of the lipid sample into a reaction vial containing a magnetic stirrer.[1]
-
Add 1 mL of hexane to dissolve the sample.[1]
-
Add 2 mL of 2 M KOH in methanol to the vial.[1]
-
Cap the vial tightly and place it in a heating block at 50°C for 30 minutes with stirring.[1]
-
Cool the mixture to room temperature.[1]
-
Add 1 mL of deionized water to stop the reaction and facilitate phase separation.[1]
-
After the layers have separated, carefully transfer the upper organic layer (containing the Fatty Acid Methyl Esters - FAMEs) to a clean vial.[1]
-
Dry the organic layer by adding anhydrous sodium sulfate.[1]
-
The sample is now ready for GC analysis.[1]
Protocol 2: Acid-Catalyzed Methylation with Optimized Conditions
This protocol using Boron Trifluoride (BF₃)-Methanol is effective for samples containing free fatty acids but carries a higher risk of isomerization. Optimization of time and temperature is critical.[1]
Materials:
-
Lipid extract or sample (1-25 mg)
-
12-14% BF₃-methanol solution
-
Hexane
-
Water
-
Anhydrous sodium sulfate
-
Screw-cap reaction vial
Procedure:
-
Weigh 1-25 mg of the lipid extract or sample into a screw-cap reaction vial. If the sample is aqueous, it must be evaporated to dryness first.[6]
-
Add 2 mL of 12-14% BF₃-methanol solution to the vial.[6]
-
Tightly cap the vial and heat at 60°C for 5-10 minutes. Note: Derivatization time should be optimized to be the minimum required for a complete reaction to minimize isomerization.[1]
-
Cool the reaction vessel to room temperature.[1]
-
Add 1 mL of water and 1 mL of hexane.[1]
-
Shake the vessel vigorously to extract the FAMEs into the hexane layer.[1]
-
Allow the layers to settle, then carefully transfer the upper hexane layer to a clean vial.[1]
-
Dry the hexane layer using anhydrous sodium sulfate.[1]
-
The sample is now ready for GC analysis.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of isomerization and oxidation in heated trilinolein by DFT method - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00328B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Positional isomerization of trans-3-hexadecenoic acid employing 2-amino-2-methyl-propanol as a derivatizing agent for ethylenic bond location by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rhizolab.com [rhizolab.com]
- 9. jafs.com.pl [jafs.com.pl]
Technical Support Center: Navigating the Challenges of Separating Co-eluting Hexadecadienoic Acid Isomers
Welcome to the technical support center for the analysis of hexadecadienoic acid (C16:2) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and in-depth information for overcoming the challenges associated with the separation of these closely related fatty acid isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound (C16:2) isomers?
A1: The main challenges stem from the high degree of structural similarity between the isomers. Positional isomers (differing in the location of the double bonds) and geometric isomers (cis/trans configurations) have very similar physicochemical properties, such as polarity and boiling points. This leads to co-elution in both gas chromatography (GC) and high-performance liquid chromatography (HPLC), making accurate identification and quantification difficult.[1]
Q2: Why is derivatization to Fatty Acid Methyl Esters (FAMEs) necessary for GC analysis?
A2: Direct analysis of free fatty acids by GC is challenging due to their low volatility and the polar nature of their carboxyl group, which can cause poor peak shape and inaccurate quantification.[1] Derivatization to FAMEs increases the volatility and reduces the polarity of the analytes, making them more suitable for GC analysis.[1]
Q3: Which GC column stationary phase is best for separating C16:2 FAME isomers?
A3: Highly polar stationary phases, such as those containing high percentages of cyanopropyl, are generally recommended for the separation of fatty acid isomers.[2][3] These phases provide greater selectivity for positional and geometric isomers compared to non-polar or mid-polarity columns, which primarily separate based on boiling point.[4]
Q4: Can HPLC be used to separate underivatized this compound isomers?
A4: Yes, reversed-phase HPLC (RP-HPLC) can be used to separate underivatized fatty acids. However, challenges such as poor peak shape due to the polarity of the carboxylic acid group can occur. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can help to suppress the ionization of the carboxyl group and improve peak shape. For enhanced separation and detection, derivatization to form UV-active esters is often employed.
Q5: How can I confirm if I have co-eluting peaks?
A5: If you are using a mass spectrometry (MS) detector with your GC or LC system, you can examine the mass spectra across the chromatographic peak. If the mass spectra are not consistent from the leading edge to the trailing edge, it indicates the presence of multiple components. Peak shape analysis can also be indicative; asymmetrical peaks or the presence of a "shoulder" often suggest co-elution.
Troubleshooting Guides
Guide 1: Poor Resolution of C16:2 FAME Isomers in Gas Chromatography (GC)
Issue: My GC chromatogram shows broad or overlapping peaks for what I suspect are different this compound methyl ester isomers.
Troubleshooting Workflow:
References
- 1. Simultaneous determination of 22 fatty acids in total parenteral nutrition (TPN) components by gas chromatography-mass spectrometry (GC-MS) - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00407D [pubs.rsc.org]
- 2. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
"matrix effects in the analysis of hexadecadienoic acid from complex samples"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with matrix effects in the analysis of hexadecadienoic acid from complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), significantly affecting the accuracy, precision, and sensitivity of quantitation in LC-MS/MS bioanalysis.[1][2] In complex samples like plasma or serum, highly abundant components like phospholipids (B1166683) are major contributors to matrix effects.[3][4]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
There are two primary methods to assess matrix effects:
-
Post-Extraction Spike: This is a quantitative method to determine the extent of ion suppression or enhancement.[3][5] The peak area of the analyte in a standard solution is compared to the peak area of the same analyte spiked into a blank matrix extract after the extraction process. The matrix effect is calculated as:
-
Post-Column Infusion: This is a qualitative method to identify at which points during the chromatographic run matrix effects occur. A constant flow of a this compound standard is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any fluctuation (dip or rise) in the constant signal indicates a region of ion suppression or enhancement caused by co-eluting matrix components.[3][5][7]
Q3: My this compound signal is showing significant ion suppression. What are the most common causes in plasma samples?
The most common cause of ion suppression in the analysis of lipids from plasma or serum is the presence of phospholipids.[3] Phospholipids are highly abundant in these matrices and can co-extract with the analyte of interest. During LC-MS analysis, they can co-elute and compete with this compound for ionization in the mass spectrometer's ion source, leading to a suppressed signal for the target analyte. Other potential sources include salts, proteins, and other endogenous metabolites.[3]
Q4: What is the most effective way to correct for matrix effects?
The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[5][7] A SIL-IS, such as this compound-d28, is chemically identical to the analyte but has a different mass.[8] It is added to the sample at the beginning of the workflow and experiences the same extraction inefficiencies and matrix effects as the endogenous analyte. By calculating the ratio of the analyte response to the internal standard response, the variability caused by these effects can be effectively normalized, leading to accurate quantification.[7][9]
Troubleshooting Guides
This section provides structured guidance for common issues encountered during the analysis of this compound.
Issue: Low Analyte Recovery and/or Significant Ion Suppression
This workflow provides a logical sequence of steps to diagnose and mitigate issues of low recovery and signal suppression.
Caption: Troubleshooting workflow for low analyte signal.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Lipid Analysis
Effective sample preparation is the most critical step in mitigating matrix effects.[3] The primary goal is to remove interfering components, especially phospholipids, while ensuring high recovery of the analyte.[3] This table summarizes the relative effectiveness of common techniques.
| Preparation Technique | Principle | Relative Efficacy for Phospholipid Removal | Analyte Recovery | Key Advantage | Key Disadvantage |
| Protein Precipitation (PPT) | Protein denaturation with organic solvent (e.g., Acetonitrile). | Low | Good to High | Simple, fast, and inexpensive. | Does not effectively remove phospholipids, leading to significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases (e.g., Folch, Matyash methods).[10][11] | Moderate | Good to High | Can provide clean extracts if the solvent system is optimized. | Can be labor-intensive and may form emulsions.[10] Chloroform-based methods have toxicity concerns.[12] |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by selective elution.[10] | High to Very High | Good to High | Highly selective, provides very clean extracts, and reduces matrix effects significantly.[4] | Can be more expensive and requires more extensive method development. |
| HybridSPE®-Phospholipid | Combined protein precipitation and phospholipid removal using zirconia-coated particles. | Very High | High | Fast and highly effective at specific phospholipid removal.[13] | Higher cost per sample compared to PPT or LLE. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects via Post-Extraction Spike
This protocol provides a step-by-step method to quantify the degree of ion suppression or enhancement for this compound in a given matrix.
-
Prepare Solutions:
-
Solution A (Neat Standard): Prepare a standard solution of this compound in the final mobile phase reconstitution solvent at a known concentration (e.g., 50 nM).
-
Solution B (Post-Spike Sample): Process at least six different lots of blank biological matrix (e.g., human plasma) through the entire extraction procedure. After extraction and evaporation, reconstitute the dried extract with Solution A.
-
-
Analysis:
-
Inject both Solution A and Solution B into the LC-MS/MS system and record the peak area for this compound.
-
-
Calculation:
-
Calculate the Matrix Factor (MF) for each lot of the matrix: MF = (Mean Peak Area of Solution B) / (Mean Peak Area of Solution A)
-
Calculate the overall Matrix Effect percentage: Matrix Effect (%) = MF * 100
-
The precision of the MF across the different lots should also be evaluated, typically as a coefficient of variation (%CV), which should ideally be <15%.
-
Protocol 2: General Lipid Extraction using a Modified Folch Method (LLE)
This protocol describes a common liquid-liquid extraction procedure for isolating lipids, including this compound, from plasma.
-
Sample Preparation:
-
To 100 µL of plasma in a glass tube, add 20 µL of the stable isotope-labeled internal standard (e.g., this compound-d28).
-
Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol. Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
-
Phase Separation:
-
Add 500 µL of 0.9% NaCl solution (saline) to the mixture.
-
Vortex for another 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes to facilitate phase separation. Three layers will form: an upper aqueous/methanol layer, a protein disk at the interface, and a lower organic (chloroform) layer containing the lipids.
-
-
Lipid Collection:
-
Carefully aspirate the lower organic layer using a glass Pasteur pipette, taking care not to disturb the protein disk, and transfer it to a clean tube.
-
-
Drying and Reconstitution:
-
Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
Visualizations
Logical Relationships in Matrix Effect Mitigation
This diagram illustrates the interconnected strategies for reducing or eliminating matrix effects during method development.
Caption: Key strategies for mitigating matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bme.psu.edu [bme.psu.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. m.youtube.com [m.youtube.com]
- 10. aurorabiomed.com [aurorabiomed.com]
- 11. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
- 12. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Selecting the Optimal Chromatography Column for Hexadecadienoic Acid Separation
This guide provides researchers, scientists, and drug development professionals with comprehensive information for selecting the appropriate chromatography column and troubleshooting common issues encountered during the separation of hexadecadienoic acid isomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary chromatographic technique for analyzing this compound?
A1: Gas chromatography (GC) is the most prevalent technique for the routine analysis of most fatty acid samples, including this compound.[1] However, it typically requires the fatty acids to be derivatized into more volatile forms, such as fatty acid methyl esters (FAMEs).[2][3] High-performance liquid chromatography (HPLC) is a valuable alternative, especially for analyzing free fatty acids, handling heat-sensitive samples, and for preparative purposes.[1][4]
Q2: Why is derivatization to FAMEs necessary for GC analysis?
A2: Derivatization to FAMEs is performed to increase the volatility and thermal stability of the fatty acids, making them suitable for GC analysis.[3][5] This process also improves peak symmetry and reduces the polarity of the highly polar carboxyl group, which can otherwise lead to adsorption issues and poor chromatographic performance.[3]
Q3: Which type of GC column is best for separating this compound isomers, especially cis/trans isomers?
A3: The separation of FAME isomers by GC is highly dependent on the polarity of the column's stationary phase.[2] For resolving geometric (cis/trans) and positional isomers of this compound, highly polar cyanopropyl-polysiloxane columns (e.g., HP-88, SP-2560, CP-Sil 88) are considered the preferred choice.[2] These columns provide excellent separation of isomers that often co-elute on less polar columns.[2]
Q4: What is the recommended HPLC method for this compound?
A4: Reversed-phase HPLC (RP-HPLC) is the most common mode for fatty acid analysis.[2] This technique separates fatty acids based on their hydrophobicity, which is influenced by chain length and the degree of unsaturation.[1] Octadecylsilyl (ODS) or C18 columns are the most frequently used stationary phases.[1][6]
Q5: How can I detect this compound in HPLC if it lacks a strong UV chromophore?
A5: While free fatty acids can be detected at low UV wavelengths (192-210 nm), this approach can be problematic due to solvent absorption.[6][7] More sensitive and robust detection can be achieved through several methods:
-
Derivatization: Converting the fatty acids into phenacyl or other aromatic esters allows for highly sensitive UV or fluorescence detection.[1]
-
Evaporative Light Scattering Detector (ELSD): An ELSD is ideal for detecting non-volatile analytes like fatty acids and is compatible with gradient elution because the mobile phase is evaporated before detection.[7][8]
-
Mass Spectrometry (MS): Coupling HPLC with MS provides high sensitivity and valuable structural information.[1]
Q6: Can silver-ion chromatography be used for this compound?
A6: Yes, silver-ion HPLC is a powerful technique for separating fatty acids based on the number, configuration (cis/trans), and position of their double bonds.[1] It can be used to separate positional and geometrical isomers of unsaturated fatty acids in ways no other technique can match.[1] This method is often used to simplify complex mixtures before further analysis by GC-MS.[1]
Data Presentation: Column Selection Guides
Table 1: Comparison of Common GC Columns for Fatty Acid Methyl Ester (FAME) Analysis
| Column Type (Stationary Phase) | Polarity | Advantages | Typical Applications |
| DB-FATWAX UI (Polyethylene Glycol) | Polar | Provides symmetric peaks for polar compounds like free fatty acids; ensures reproducible FAME equivalent chain length (ECL) values.[9][10] | Separation of FAMEs, fatty acid ethyl esters (FAEEs), and free fatty acids.[9] |
| DB-23 (50% Cyanopropyl-polysiloxane) | Medium-Polar | Good separation for complex FAME mixtures; can achieve some separation of cis/trans isomers.[2] | Analysis of complex fatty acid profiles, including those with some cis/trans isomers.[2] |
| HP-88 / SP-2560 / CP-Sil 88 (High Cyanopropyl-polysiloxane) | Highly Polar | Excellent separation of cis and trans isomers that co-elute on less polar columns; long columns (100m) provide very high resolution.[2] | Detailed analysis and quantification of geometric (cis/trans) and positional FAME isomers.[2][9] |
| SLB-IL111 (Ionic Liquid) | Extremely Polar | Offers unique selectivity and enhanced separation of geometric and positional FAME isomers compared to cyanopropylsiloxane columns.[2] | Comprehensive analysis of complex samples with numerous positional and geometric isomers.[2] |
Table 2: Comparison of HPLC Techniques for this compound Separation
| HPLC Technique | Separation Principle | Advantages | Disadvantages |
| Reversed-Phase (RP-HPLC) | Partitioning based on hydrophobicity.[11] | High resolution, excellent reproducibility, widely available.[12] | May require derivatization for sensitive detection; standard C18 columns may struggle to separate geometric isomers.[4][11] |
| Silver-Ion (Ag-HPLC) | Complexation between silver ions on the stationary phase and double bonds of the fatty acid.[1] | Unmatched ability to separate isomers based on number, position, and geometry (cis/trans) of double bonds.[1] | Can be less robust than RP-HPLC; may require specialized columns. |
| Adsorption (Normal-Phase HPLC) | Interaction of polar functional groups with a polar stationary phase (e.g., silica (B1680970) gel).[1] | Useful for isolating fatty acids with polar functional groups.[1] | Less commonly used for general fatty acid profiling. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound as FAMEs
This protocol outlines the conversion of fatty acids to FAMEs and subsequent analysis.
1. Lipid Extraction and Saponification:
-
Extract total lipids from the sample using a chloroform:methanol (B129727) (2:1, v/v) mixture.[13]
-
Evaporate the solvent under a stream of nitrogen.
-
Saponify the glycerides by refluxing with methanolic sodium hydroxide (B78521) to produce free fatty acid salts.[3]
2. Derivatization (Acid-Catalyzed Methylation):
-
Add Boron Trifluoride in methanol (BF3/MeOH) to the fatty acid salts and heat the mixture.[14] This reaction converts the salts to their corresponding FAMEs.
-
After cooling, add water and a nonpolar solvent like hexane (B92381) to the mixture.
-
Vortex thoroughly and allow the layers to separate.
-
Collect the upper hexane layer, which contains the FAMEs.[14]
-
Wash the extract with water and dry it over anhydrous sodium sulfate.[14]
3. GC-MS Conditions:
-
GC Column: HP-88 (100 m x 0.25 mm, 0.2 µm film thickness) or equivalent highly polar column.[2][9]
-
Inlet: 260°C, split mode.[9]
-
Carrier Gas: Helium.[9]
-
Oven Program: Start at 100°C, ramp to 240°C at 3-5°C/min, and hold for 15-20 minutes. (Note: Optimize based on specific isomer separation needs).
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). For MS, use electron ionization (EI) and scan a mass range of m/z 50-500.
Protocol 2: RP-HPLC-MS Analysis of Free this compound
This protocol is suitable for analyzing underivatized this compound.
1. Sample Preparation:
-
If starting from a lipid extract, evaporate the solvent under nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the initial mobile phase, such as an 80:20 acetonitrile:water mixture.[13]
-
Filter the sample through a 0.22 µm PTFE syringe filter to remove particulates.[15]
2. HPLC-MS Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[13][16]
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) formate (B1220265).[16]
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid or 10 mM ammonium formate.[16]
-
Gradient Elution:
- 0-2 min: 20% B
- 2-15 min: Linear gradient to 100% B
- 15-20 min: Hold at 100% B
- 20.1-25 min: Re-equilibrate at 20% B
-
Flow Rate: 0.3 mL/min.[13]
-
Column Temperature: 50°C.[16]
-
Detection: Mass Spectrometry (MS) with electrospray ionization (ESI) in negative ion mode.
Troubleshooting Guides
GC Analysis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Active sites in the injector liner or column; incomplete derivatization. | Use a deactivated injector liner; ensure the derivatization reaction goes to completion; consider using a more inert column phase like DB-FATWAX UI.[9][10] |
| Shifting Retention Times | Leaks in the system; inconsistent oven temperature; column degradation. | Perform a leak check; verify oven temperature calibration; condition the column or trim the first few centimeters from the inlet side. |
| Poor Resolution of Isomers | Column polarity is too low; oven temperature ramp is too fast. | Switch to a more polar column (e.g., high-cyanopropyl).[2] Optimize the temperature program with a slower ramp rate. |
| Ghost Peaks | Contamination in the injector, carrier gas, or from sample carryover. | Bake out the column and injector; use high-purity gas with traps; run a solvent blank after high-concentration samples.[17] |
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | Secondary interactions with residual silanols on the stationary phase; incompatible sample solvent; column contamination. | Add a mobile phase modifier like 0.1% formic acid or 5-10 mM ammonium formate to mask silanols.[16] Dissolve the sample in the initial mobile phase.[15] Flush the column with a strong solvent like isopropanol.[16] |
| Low Signal Intensity | Inefficient ionization (MS); analyte precipitation; suboptimal mobile phase. | Optimize MS source parameters. Ensure the sample is fully dissolved in the reconstitution solvent.[15] Check that the mobile phase pH is appropriate for the analyte (for fatty acids, acidic pH is often better).[16] |
| Shifting Retention Times | Inconsistent mobile phase composition; column aging; temperature fluctuations. | Prepare fresh mobile phase daily and ensure thorough mixing.[15] Allow adequate time for column equilibration between runs.[18] Use a column oven to maintain a stable temperature.[19] |
| Poor Isomer Separation | Standard C18 column is not selective enough for geometric isomers. | Use a column with higher shape selectivity (e.g., a cholesteryl-based phase).[4] Consider using Ag-HPLC for dedicated isomer separation.[1] |
Visualizations
References
- 1. aocs.org [aocs.org]
- 2. benchchem.com [benchchem.com]
- 3. gcms.cz [gcms.cz]
- 4. hplc.eu [hplc.eu]
- 5. researchgate.net [researchgate.net]
- 6. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Fast Fatty Acid Analysis by Core-Shell Reversed-Phase Liquid Chromatography Coupled to Evaporative Light-Scattering Detector [scirp.org]
- 9. agilent.com [agilent.com]
- 10. h24-files.s3.amazonaws.com [h24-files.s3.amazonaws.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. chromacademy.com [chromacademy.com]
- 18. Content Not Available [sigmaaldrich.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Method Development for Resolving Cis/Trans Isomers of Hexadecadienoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving cis/trans isomers of hexadecadienoic acid.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor or No Separation of Cis/Trans Isomers in Gas Chromatography (GC)
Question: My GC chromatogram shows a single broad peak or poorly resolved peaks for the this compound isomers. How can I improve the separation?
Answer: Achieving good resolution for cis/trans isomers of fatty acid methyl esters (FAMEs) by GC requires careful optimization of several parameters. Here are key areas to focus on:
-
Column Selection: The choice of the capillary column's stationary phase is critical. For separating cis/trans FAMEs, highly polar cyanopropyl-based columns are recommended.[1] Columns like the SP-2560 or those with a high percentage of cyanopropyl polysiloxane (e.g., DB-23) provide excellent selectivity for these isomers.[2][3]
-
Oven Temperature Program: A slow, optimized temperature ramp is crucial. A typical starting point is an initial temperature held for a significant duration, followed by a slow increase in temperature.[4] For example, an oven program might start at 165°C, hold for several minutes, and then ramp up at 1°C/min to 195°C.[4]
-
Carrier Gas: The choice and flow rate of the carrier gas can impact resolution. While hydrogen may offer faster analysis, helium is often preferred for better separation of complex isomer mixtures.[2]
-
Derivatization: Ensure complete conversion of fatty acids to their methyl esters (FAMEs). Incomplete derivatization can lead to peak tailing and poor resolution.
Issue 2: Co-elution of Positional and Geometric Isomers in High-Performance Liquid Chromatography (HPLC)
Question: I am using reversed-phase HPLC, but some cis/trans isomers are co-eluting with positional isomers of this compound. What can I do?
Answer: Reversed-phase HPLC separates based on hydrophobicity, which can be very similar for positional and geometric isomers. To enhance separation, consider the following:
-
Silver Ion HPLC (Ag+-HPLC): This is the most powerful HPLC technique for separating fatty acid isomers.[5][6] The silver ions interact with the double bonds, and the strength of this interaction depends on the number, position, and geometry (cis/trans) of the double bonds.[7][8] This allows for the separation of isomers that are inseparable by conventional reversed-phase HPLC.
-
Column Temperature: In Ag+-HPLC, temperature can have an unusual effect. Increasing the column temperature can sometimes increase the retention time of unsaturated fatty acids, particularly with hexane-based mobile phases.[7] Experimenting with different column temperatures (e.g., 10°C, 20°C, 30°C) can significantly alter selectivity.[7]
-
Mobile Phase Composition: The mobile phase in Ag+-HPLC typically consists of a non-polar solvent like hexane (B92381) with a small amount of a polar modifier such as acetonitrile (B52724).[6] Fine-tuning the percentage of the polar modifier is critical for optimizing the separation.
-
Multiple Columns: Connecting multiple Ag+-HPLC columns in series can progressively improve the resolution of complex isomeric mixtures.[9]
Issue 3: Difficulty in Identifying and Confirming Isomer Peaks
Question: I have achieved separation, but I am unsure which peak corresponds to which cis/trans isomer of this compound. How can I confirm their identities?
Answer: Peak identification is a multi-step process, especially when reference standards are unavailable.[1]
-
Mass Spectrometry (MS): Coupling your GC or HPLC system to a mass spectrometer is essential. To determine the exact position of the double bonds, you can perform a derivatization reaction, for example, with dimethyl disulfide (DMDS). The resulting DMDS adducts produce characteristic fragmentation patterns in the mass spectrum that reveal the double bond locations.[2][10]
-
Elution Order in Ag+-HPLC: In silver ion chromatography, trans isomers generally elute before their corresponding cis isomers because the interaction of trans double bonds with silver ions is weaker.[8]
-
Elution Order in GC: On highly polar cyanopropyl columns, trans isomers typically have shorter retention times than their cis counterparts.[1]
-
Use of Standards: Whenever possible, inject commercially available standards for known this compound isomers to confirm retention times.
Frequently Asked Questions (FAQs)
Q1: What is the best overall technique for separating a complex mixture of this compound cis/trans isomers?
A1: For complex mixtures containing multiple positional and geometric isomers, silver ion high-performance liquid chromatography (Ag+-HPLC) is generally considered the most powerful and effective technique due to its unique selectivity based on interactions with the double bonds.[5][6] For simpler mixtures or for routine analysis where a method has been established, gas chromatography with a highly polar capillary column is also an excellent and widely used method.[1][2]
Q2: Do I need to derivatize my this compound samples before analysis?
A2: For GC analysis, it is essential to convert the fatty acids to a more volatile form, typically fatty acid methyl esters (FAMEs), through a process called esterification or transesterification.[2][4] For HPLC analysis, derivatization is not always necessary, and the free fatty acids can sometimes be analyzed directly.[6] However, converting them to methyl esters can improve peak shape and reproducibility. For MS-based identification of double bond positions, derivatization to form adducts (e.g., with DMDS) is a common strategy.[10]
Q3: Can reversed-phase HPLC be used as an alternative to Ag+-HPLC?
A3: While Ag+-HPLC offers superior selectivity for cis/trans isomers, reversed-phase HPLC can sometimes be used as an alternative, particularly for separating cis and trans isomers as distinct groups.[11] It may be challenging to separate all positional and geometric isomers within a complex sample using reversed-phase HPLC alone.[12] However, it can be useful for initial fractionation based on chain length and degree of unsaturation before a more targeted analysis.[9]
Q4: How can I quantify the different cis/trans isomers of this compound?
A4: Quantification is typically performed by integrating the peak areas from the chromatogram (GC or HPLC). It is important to use an internal standard for accurate quantification.[2] The relative response factors for different isomers can vary, so for the most accurate results, calibration curves should be generated for each isomer using pure standards.[3] When standards are not available, it is often assumed that the response factors for similar isomers are the same, but this can introduce some error.[3]
Quantitative Data Summary
Table 1: Gas Chromatography (GC) Parameters for this compound Isomer Separation
| Parameter | Recommended Condition | Reference |
| Column | Highly polar (50%-cyanopropyl)-methylpolysiloxane (e.g., DB-23) or SP-2560 | [2][3] |
| Column Dimensions | 60 m x 0.25 mm x 0.25 µm | [2][4] |
| Carrier Gas | Helium | [2][4] |
| Injector Temperature | 230-240°C | [2][11] |
| Oven Program | Start at 165-195°C, hold, then ramp slowly (e.g., 1°C/min) | [2][4] |
| Detector | Flame Ionization Detector (FID) | [2][4] |
Table 2: Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC) Parameters
| Parameter | Recommended Condition | Reference |
| Column | Silver-ion loaded silica-based column (e.g., ChromSpher 5 Lipids) | [6][7] |
| Mobile Phase | Hexane with a small percentage of Acetonitrile (e.g., 1-1.5%) | [7] |
| Flow Rate | 1.0 - 1.5 mL/min | [8] |
| Column Temperature | 10 - 40°C (optimization required) | [7] |
| Detector | UV Detector or Evaporative Light Scattering Detector (ELSD) | [6][8] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Isomers as FAMEs
-
Sample Preparation (Transesterification):
-
To an aliquot of the lipid extract, add a solution of methanolic HCl or BF3-methanol.
-
Heat the mixture at 60-100°C for the recommended time to ensure complete conversion to FAMEs.
-
After cooling, add water and extract the FAMEs with n-hexane.[2]
-
Dry the hexane layer over anhydrous sodium sulfate (B86663) and concentrate under a stream of nitrogen.
-
-
GC Conditions:
-
Column: DB-23 (60 m x 0.25 mm, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant pressure of 29 psi.[4]
-
Oven Program: Start at 195°C, hold for 26 minutes, ramp at 10°C/min to 205°C, hold for 13 minutes, then ramp at 30°C/min to 240°C and hold for 10 minutes.[2]
-
Injector: 230°C, split injection (e.g., 50:1).[2]
-
Detector: FID at 250°C.
-
-
MS Conditions for Identification (after DMDS derivatization):
-
For double bond localization, react the FAMEs with dimethyl disulfide (DMDS) using an iodine catalyst.
-
Analyze the resulting DMDS adducts by GC-MS in electron ionization (EI) mode.[10]
-
The mass spectrum will show diagnostic fragment ions that allow for the unambiguous assignment of the double bond position.[10]
-
Protocol 2: Ag+-HPLC Separation of this compound Isomers
-
Sample Preparation:
-
Prepare FAMEs as described in the GC-MS protocol or dissolve the free fatty acids in the mobile phase.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
HPLC Conditions:
-
Column: ChromSpher 5 Lipids column(s).[7] For enhanced resolution, two columns can be connected in series.[9]
-
Mobile Phase: Isocratic elution with 1.0% acetonitrile in hexane.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintain at 20°C using a column chiller/heater.[7]
-
Detection: UV detector at 205 nm or an Evaporative Light Scattering Detector (ELSD).
-
-
Fraction Collection and Analysis:
-
Collect the separated peaks corresponding to different isomers.
-
Analyze the collected fractions by GC-MS to confirm the identity and purity of the separated isomers.
-
Visualizations
References
- 1. Separation behavior of octadecadienoic acid isomers and identification of cis- and trans-isomers using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolution behavior of cis- and trans-octadecenoic acid isomers by AOCS official method using SP-2560 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Silver ion chromatography of lipids and fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aocs.org [aocs.org]
- 9. Improved separation of conjugated fatty acid methyl esters by silver ion-high-performance liquid chromatography - ProQuest [proquest.com]
- 10. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of a Novel Analytical Method for Hexadecadienoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a new, validated analytical method for the quantification of hexadecadienoic acid against a standard, established method. The presented data and protocols are intended to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical technique for their specific needs, ensuring data integrity and regulatory compliance.
Introduction to Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] Key validation parameters, as outlined in the ICH Q2(R1) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[3][4] This guide will compare a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the direct analysis of this compound with the traditional Gas Chromatography-Mass Spectrometry (GC-MS) method, which requires derivatization.
Comparison of Analytical Methods
The choice between analytical methods often involves a trade-off between established reliability and the potential advantages of new technologies in terms of speed, simplicity, and sensitivity. Gas chromatography coupled with mass spectrometry (GC-MS) is a well-established and robust technique for fatty acid analysis, but it typically necessitates a derivatization step to convert the non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs).[5][6][7][8][9] In contrast, modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods offer the potential for direct analysis of underivatized fatty acids, simplifying sample preparation and reducing analysis time.[10][11][12][13][14]
Quantitative Data Summary
The following table summarizes the key performance parameters of the new LC-MS/MS method compared to the standard GC-MS method for the analysis of this compound.
| Validation Parameter | Standard GC-MS Method (as FAME) | New LC-MS/MS Method (Underivatized) | ICH Q2(R1) Acceptance Criteria (for Assay) |
| Linearity (R²) | > 0.995 | > 0.998 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | < 2.0% | < 1.5% | ≤ 2% |
| - Intermediate Precision | < 2.5% | < 2.0% | ≤ 3% |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.1 ng/mL | - |
| Limit of Quantitation (LOQ) | 1.5 µg/mL | 0.5 ng/mL | - |
| Range | 2 - 200 µg/mL | 0.5 - 500 ng/mL | 80% - 120% of test concentration |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods.
Standard GC-MS Method (as FAME)
This method involves the extraction of total fatty acids, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.
1. Sample Preparation and Lipid Extraction:
-
Homogenize 100 mg of the biological sample (e.g., tissue, plasma) in a suitable solvent system (e.g., chloroform:methanol (B129727), 2:1 v/v).
-
Add an internal standard (e.g., heptadecanoic acid) for quantification.
-
Vortex and centrifuge to separate the organic and aqueous layers.
-
Collect the lower organic layer containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
2. Derivatization (Methylation):
-
To the dried lipid extract, add 1 mL of 14% boron trifluoride in methanol.
-
Incubate at 60°C for 30 minutes.
-
After cooling, add 1 mL of hexane (B92381) and 1 mL of water.
-
Vortex and centrifuge.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
3. GC-MS Conditions:
-
Column: DB-23 (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, ramp to 240°C at 4°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) mode at 70 eV.
-
Scan Range: m/z 50-500.
New LC-MS/MS Method (Underivatized)
This method allows for the direct analysis of this compound without the need for derivatization, offering a simpler and faster workflow.
1. Sample Preparation and Extraction:
-
Homogenize 100 mg of the biological sample in 1 mL of methanol containing an internal standard (e.g., C17:0 fatty acid).
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for injection.
2. LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 50% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
MS/MS Detector: Electrospray Ionization (ESI) in negative ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard.
Mandatory Visualizations
Diagrams illustrating the experimental workflows and the logical relationships of the validation process provide a clear visual representation of the methodologies.
Caption: Workflow for Analytical Method Validation.
Caption: Comparison of Analytical Workflows.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. shimadzu.com [shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Liquid chromatography high-resolution mass spectrometry for fatty acid profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. peerj.com [peerj.com]
A Researcher's Guide to the Comparative Analysis of Hexadecadienoic Acid in Cellular Models
For Researchers, Scientists, and Drug Development Professionals: A Methodological Guide
As the roles of specific fatty acids in cellular signaling and disease pathogenesis become increasingly scrutinized, the ability to quantify and compare their presence in different cell lines is crucial. This guide provides a comprehensive framework for conducting a comparative analysis of hexadecadienoic acid content across various cell lines. While direct comparative studies on this compound are not abundant in current literature, this document outlines a robust experimental protocol, data presentation standards, and the relevant biological context to empower researchers to generate and interpret their own findings.
Biological Significance of this compound
This compound, a polyunsaturated long-chain fatty acid with a 16-carbon backbone[1], is involved in various biological processes. Research suggests it possesses anti-inflammatory properties and may play a role in modulating lipid metabolism[2][3]. As a metabolite of conjugated linoleic acid, it has the potential to influence cellular signaling pathways and gene expression related to fat metabolism and inflammation[2][4]. Some studies have indicated that certain isomers of this compound can reduce the viability of cancer cells, such as the MCF-7 breast cancer cell line, and affect the expression of lipogenic enzymes[5]. Given that fatty acids can act as signaling molecules that regulate cell proliferation and differentiation, understanding the differential content of this compound in various cell lines—for instance, in cancerous versus non-cancerous cells—is of significant interest[6][7].
Data Presentation: A Framework for Comparison
To facilitate a clear and direct comparison of this compound content between different cell lines, all quantitative data should be organized into a structured table. This table should not only present the measured concentrations but also include essential metadata about the experimental conditions to ensure reproducibility and accurate interpretation.
Table 1: Comparative this compound Content in Various Cell Lines
| Cell Line | Cell Type/Origin | Culture Conditions (Media, Serum %) | Treatment (if any) | This compound Content (ng/10^6 cells) | Statistical Significance (p-value) |
| Cell Line A | e.g., Human Breast Cancer | e.g., DMEM, 10% FBS | e.g., Vehicle Control | Insert Data | |
| Cell Line B | e.g., Normal Human Fibroblast | e.g., DMEM, 10% FBS | e.g., Vehicle Control | Insert Data | |
| Cell Line C | e.g., Human Liver Cancer | e.g., RPMI-1640, 10% FBS | e.g., Vehicle Control | Insert Data | |
| ... | ... | ... | ... | ... | ... |
Experimental Protocols
The following is a detailed methodology for the quantification of this compound in cultured cells, synthesized from established gas chromatography-mass spectrometry (GC-MS) protocols.[8][9][10][11][12]
Cell Culture and Harvesting
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase at the time of harvesting. A typical number is 0.5 x 10^6 to 2 x 10^6 cells per sample.
-
Harvesting: Aspirate the culture medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Cell Collection: Detach adherent cells using a cell scraper in the presence of methanol (B129727) to immediately quench metabolic activity. Transfer the cell suspension to a glass centrifuge tube.
Lipid Extraction
-
Internal Standard: Add a known amount of a deuterated fatty acid internal standard (e.g., heptadecanoic-17,17,17-d3 acid) to each sample to account for variations in extraction efficiency and sample loss.[8][10]
-
Solvent Addition: Add methanol to lyse the cells, followed by a solvent suitable for lipid extraction, such as isooctane (B107328) or a chloroform:methanol mixture.[8][11]
-
Acidification: Acidify the mixture with HCl to a final concentration of approximately 25 mM to ensure that fatty acids are in their protonated form, which improves extraction into the organic phase.[8]
-
Phase Separation: Vortex the mixture vigorously and then centrifuge to separate the aqueous and organic layers.
-
Collection: Carefully collect the upper organic layer (containing the lipids) and transfer it to a new glass tube. Repeat the extraction on the remaining aqueous layer to maximize yield.
-
Drying: Evaporate the pooled organic extracts to dryness under a stream of nitrogen or using a vacuum concentrator.
Derivatization for GC-MS Analysis
To increase the volatility of the fatty acids for gas chromatography, their carboxyl groups must be derivatized.[12]
-
Reagents: Use a derivatizing agent such as pentafluorobenzyl (PFB) bromide or create fatty acid methyl esters (FAMEs) using an agent like boron trifluoride in methanol. PFB bromide derivatization followed by negative chemical ionization is a highly sensitive method.[8][12]
-
Procedure (PFB Derivatization):
-
Re-dissolve the dried lipid extract in a solution of 1% diisopropylethylamine in acetonitrile.
-
Add 1% PFB bromide in acetonitrile.
-
Incubate at room temperature for approximately 20 minutes.[8][12]
-
Dry the sample again under vacuum.
-
Reconstitute the derivatized fatty acids in a small volume of a non-polar solvent like isooctane for injection into the GC-MS.[8]
-
GC-MS Analysis
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer. The GC column should be suitable for fatty acid analysis (e.g., a capillary column like HP-5MS).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
Temperature Program: Use a temperature gradient to separate the fatty acids based on their boiling points. An example program could be: start at 100°C, ramp to 200°C, and then increase to 280°C.[9]
-
Mass Spectrometry: Operate the mass spectrometer in a mode that allows for sensitive detection and quantification, such as selected ion monitoring (SIM) or full scan mode.
-
Quantification: Create a standard curve using known concentrations of a this compound standard. The concentration of this compound in the samples can be determined by comparing the peak area of the analyte to that of the internal standard and referencing the standard curve.
Visualizing the Workflow and Biological Context
To provide a clearer understanding of the experimental process and the potential biological relevance of this compound, the following diagrams are provided.
Caption: Workflow for quantifying this compound in cell lines.
Caption: Potential signaling pathways influenced by fatty acids.
References
- 1. This compound | C16H28O2 | CID 5312421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 7Z,10Z-hexadecadienoic acid | 28290-73-5 [smolecule.com]
- 3. CAS 2936-83-6: (7E,10E)-hexadeca-7,10-dienoic acid [cymitquimica.com]
- 4. Human Metabolome Database: Showing metabocard for 7Z,10Z-Hexadecadienoic acid (HMDB0000477) [hmdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications | Annual Reviews [annualreviews.org]
- 7. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. mdpi.com [mdpi.com]
- 10. shimadzu.com [shimadzu.com]
- 11. lipidmaps.org [lipidmaps.org]
- 12. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Hexadecadienoic Acid Quantification by GC-MS and LC-MS
For researchers, scientists, and drug development professionals engaged in lipidomics and metabolic studies, the accurate quantification of specific fatty acids like hexadecadienoic acid is critical. This guide provides an objective comparison of two powerful analytical platforms, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for this purpose. We present a summary of their quantitative performance, detailed experimental protocols, and visual workflows to aid in method selection and cross-validation.
Quantitative Performance Comparison
The choice between GC-MS and LC-MS for this compound quantification often depends on the specific requirements of the study, such as required sensitivity, sample matrix, and desired throughput. Below is a summary of typical quantitative performance metrics for each technique based on the analysis of fatty acids.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Key Considerations |
| Linearity (R²) | >0.99[1] | >0.99[2] | Both techniques demonstrate excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | 0.05 - 1.0 pg on column[1] | 0.8 nmol/L[2] | GC-MS can offer higher sensitivity for certain fatty acids, although LC-MS/MS provides excellent sensitivity for underivatized forms.[1][2] |
| Limit of Quantitation (LOQ) | 9 - 88 ng[1] | 1.0 nmol/L[2] | The LOQ for LC-MS/MS is highly competitive, allowing for the quantification of low-abundance fatty acids without derivatization.[1][2] |
| Precision (%RSD) | <15%[1] | Intra-day: <10%, Inter-day: <10%[1] | LC-MS/MS often demonstrates slightly better precision, which is a key consideration for large-scale and longitudinal studies.[1] |
| Recovery (%) | 88.0 - 99.2%[1] | 103 - 108%[2] | Both methods can achieve high and reproducible recovery with optimized extraction protocols. |
| Derivatization | Mandatory (e.g., FAMEs)[1] | Often not required[1] | The mandatory derivatization step for GC-MS adds to sample preparation time and can be a source of variability.[1] |
| Sample Throughput | Lower[1] | Higher[1] | The direct analysis of underivatized fatty acids in LC-MS/MS contributes to a higher sample throughput.[1] |
Experimental Protocols
Detailed and validated experimental protocols are essential for accurate and reproducible quantification of this compound. Below are representative methodologies for both GC-MS and LC-MS.
GC-MS Protocol: Fatty Acid Methyl Ester (FAME) Analysis
This protocol outlines the analysis of fatty acids as their methyl esters, a necessary step to increase their volatility for GC-MS analysis.[1]
1. Lipid Extraction (Folch Method)
-
To 100 µL of the sample (e.g., plasma, cell lysate), add a suitable internal standard.
-
Add 1 mL of a 2:1 (v/v) chloroform:methanol (B129727) solution.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at 2,400 x g for 5 minutes to achieve phase separation.
-
Carefully collect the lower organic layer containing the lipids.
2. Saponification and Derivatization (Esterification)
-
Dry the extracted lipid sample under a stream of nitrogen.
-
Add 2 mL of 12% BCl₃-methanol solution to the dried extract.[3]
-
Heat the mixture at 60°C for 10 minutes.[3]
-
After cooling to room temperature, add 1 mL of water and 1 mL of hexane (B92381).
-
Vortex thoroughly to extract the Fatty Acid Methyl Esters (FAMEs) into the upper hexane layer.[3]
-
Carefully transfer the hexane layer to a new vial for GC-MS analysis.
3. GC-MS Instrumental Parameters
-
Injection: 1 µL, splitless mode.
-
Injector Temperature: 220°C.[4]
-
Column: A capillary column suitable for FAME analysis (e.g., DB-225).[1]
-
Oven Temperature Program: Start at 70°C, ramp to 170°C at 11°C/min, then to 175°C at 0.8°C/min, and finally to 220°C at 20°C/min with a 2.5-minute hold.[1][4]
-
Mass Spectrometer: Operate in single ion monitoring (SIM) mode for targeted quantification of the this compound methyl ester.[4]
LC-MS/MS Protocol: Direct Fatty Acid Analysis
LC-MS allows for the direct analysis of underivatized this compound, which simplifies the sample preparation process.[1]
1. Lipid Extraction
-
Follow a similar lipid extraction protocol as for GC-MS (e.g., Folch or Bligh-Dyer method) to isolate the total lipid fraction containing this compound.
2. Sample Preparation for LC-MS
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase, such as a mixture of methanol and water.
3. LC-MS/MS Instrumental Parameters
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1]
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile (B52724) with 0.1% formic acid).[1]
-
Flow Rate: 0.3 - 0.5 mL/min.[1]
-
Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode.[1]
-
Detection: Use multiple reaction monitoring (MRM) for targeted and sensitive quantification of this compound.[2]
Mandatory Visualization
To facilitate a clearer understanding of the analytical processes, the following diagrams illustrate the experimental workflows and the logical steps in a cross-validation study.
Caption: Cross-validation workflow for this compound quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of a quantitative LC-tandem MS assay for hexadeca-4,7,10,13-tetraenoic acid in human and mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Synthetic vs. Natural Hexadecadienoic Acid
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of lipidomics has cast a spotlight on the diverse biological activities of fatty acids, including the various isomers of hexadecadienoic acid. These 16-carbon fatty acids with two double bonds are found in both natural sources and can be produced synthetically. A critical question for researchers is whether the origin of these compounds—natural extraction or chemical synthesis—influences their biological efficacy. While direct head-to-head comparative studies are limited, this guide provides an objective comparison based on available experimental data for different isomers of this compound, highlighting their antimicrobial and anti-inflammatory properties. The potential for variation in activity due to isomeric purity and the presence of other bioactive molecules in natural extracts is a key consideration.
Data Presentation: A Quantitative Comparison
The biological activities of various this compound isomers are summarized below. It is important to note that the data for natural sources often pertains to extracts or oils containing a mixture of compounds, whereas synthetic compounds are typically of high purity.
Table 1: Antimicrobial Activity of this compound Isomers
| Isomer and Source | Target Organism(s) | Biological Activity (Metric) | Reference |
| Synthetic (5Z,9Z)-5,9-Hexadecadienoic Acid | Staphylococcus aureus | MIC: 80 µM | [1][2][3] |
| Streptococcus faecalis | MIC: 200 µM | [1][2][3] | |
| Natural 7,10-Hexadecadienoic Acid (from Lepidium sativum seed oil) | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Candida albicans | MIC: 47.5 mg/mL (for the oil) | [4][5] |
| Salmonella enterica | MIC: 90 mg/mL (for the oil) | [4][5] |
Table 2: Anti-inflammatory and Other Biological Activities
| Isomer and Source | Assay | Biological Activity (Metric) | Reference |
| Natural Palmitoleic Acid (cis-9-Hexadecenoic Acid) | TNF-α stimulated human endothelial cells | Downregulation of NFκB, COX-2, MCP-1, and IL-6 gene expression | [6] |
| Natural 7,10-Hexadecadienoic Acid (from Lepidium sativum seed oil) | DPPH radical scavenging assay | IC50: 40 mg/mL (for the oil) | [4][5] |
| Heat-induced hemolysis | 21% protection at 300 µg/mL (for the oil) | [4][5] | |
| Synthetic (5Z,9Z)-5,9-Hexadecadienoic Acid | Human Topoisomerase I inhibition | Complete inhibition at 800 µM | [1][2][3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of synthetic and natural compounds. Below are outlines of key experimental protocols.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8][9][10][11][12]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains of interest
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound (synthetic or natural this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth and solvent only)
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Test Compound Dilutions: A serial two-fold dilution of the test compound is prepared in the microtiter plate wells using the broth medium. The concentration range should be sufficient to determine the MIC.
-
Inoculum Preparation: The microorganism is cultured overnight and then diluted in fresh broth to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria). This is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Each well of the microtiter plate (containing 100 µL of the diluted test compound) is inoculated with 100 µL of the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Protocol 2: In Vitro Anti-inflammatory Activity - Inhibition of Protein Denaturation
This assay assesses the ability of a compound to inhibit the denaturation of protein, which is a hallmark of inflammation.[13]
Materials:
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Test compound
-
Reference anti-inflammatory drug (e.g., Diclofenac sodium)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: The reaction mixture consists of the test compound at various concentrations, 1% aqueous solution of BSA, and PBS (pH 6.3).
-
Incubation: The reaction mixtures are incubated at 37°C for 20 minutes.
-
Induction of Denaturation: Denaturation is induced by heating the mixtures at 57°C for 3 minutes.
-
Cooling and Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.
-
Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a key signaling pathway potentially modulated by this compound and a typical experimental workflow for its biological evaluation.
Caption: Experimental workflow for comparing synthetic and natural this compound.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Total synthesis and biological evaluation of (5Z,9Z)-5,9-hexadecadienoic acid, an inhibitor of human topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemical composition and antimicrobial, antioxidant, and anti-inflammatory activities of Lepidium sativum seed oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palmitoleic acid has stronger anti-inflammatory potential in human endothelial cells compared to oleic and palmitic acids - ePrints Soton [eprints.soton.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. "Determining the Minimum Inhibitory Concentration of Medium Chain Fatty" by R. A. Cochrane, R. G. Amachawadi et al. [newprairiepress.org]
- 9. newprairiepress.org [newprairiepress.org]
- 10. Research Portal [researchportal.murdoch.edu.au]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Fatty Acid Composition, Antioxidant, and in vitro Anti-inflammatory Activity of Five Cold-Pressed Prunus Seed Oils, and Their Anti-biofilm Effect Against Pathogenic Bacteria [frontiersin.org]
A Comparative Guide to the Anti-inflammatory Effects of Hexadecadienoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Hexadecadienoic acid isomers, a class of monounsaturated fatty acids, are emerging as significant modulators of inflammatory responses. This guide provides an objective comparison of the anti-inflammatory properties of three key isomers: Palmitoleic Acid (16:1n-7), Hypogeic Acid (16:1n-9), and Sapienic Acid (16:1n-10). We present a synthesis of available experimental data to delineate their differential effects and underlying mechanisms of action.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory potency of this compound isomers varies significantly. While direct comparative studies providing IC50 values for all three isomers under identical conditions are limited, the existing literature allows for a semi-quantitative assessment of their effects on key inflammatory markers. Palmitoleic acid and hypogeic acid have demonstrated marked anti-inflammatory properties, with some studies suggesting hypogeic acid's potency is comparable to that of omega-3 fatty acids.[1] Sapienic acid also exhibits anti-inflammatory activity, although it generally requires higher concentrations to achieve effects similar to its isomers.[2]
| Parameter | Palmitoleic Acid (16:1n-7) | Hypogeic Acid (16:1n-9) | Sapienic Acid (16:1n-10) |
| Inhibition of TNF-α Secretion | Potent inhibition reported in LPS-stimulated macrophages.[3] | Marked anti-inflammatory effects noted, with potency comparable to omega-3 fatty acids.[4] | Anti-inflammatory effect observed, but at higher concentrations (>25 µM) compared to other isomers.[2] |
| Inhibition of IL-6 Secretion | Significant reduction observed in LPS-stimulated macrophages.[3] | Potent inhibition suggested by qualitative descriptions. | Anti-inflammatory effect observed at higher concentrations. |
| COX-2 Inhibition | No significant inhibitory effect reported at concentrations up to 500 μM.[5] | Data not available. | Data not available. |
Note: The data presented is a synthesis from multiple sources and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
The evaluation of the anti-inflammatory effects of this compound isomers typically involves in vitro cell culture models. A standard experimental workflow is outlined below.
In Vitro Anti-inflammatory Assay in Macrophages
Objective: To determine the inhibitory effect of this compound isomers on the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or human monocytic cell lines differentiated into macrophages (e.g., THP-1) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Fatty Acid Treatment: Cells are pre-incubated with varying concentrations of the this compound isomer (Palmitoleic, Hypogeic, or Sapienic acid) for a specified period (e.g., 1-24 hours). A vehicle control (e.g., BSA-complexed ethanol) is run in parallel.
-
Inflammatory Stimulation: Following pre-incubation, cells are stimulated with LPS (e.g., 100 ng/mL) for a defined duration (e.g., 6-24 hours) to induce an inflammatory response.
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.[6]
-
Data Analysis: Cytokine concentrations in the fatty acid-treated groups are compared to the LPS-only control group to determine the percentage of inhibition. Dose-response curves can be generated to calculate the half-maximal inhibitory concentration (IC50) for each isomer.
Experimental workflow for assessing anti-inflammatory effects.
Signaling Pathways
The anti-inflammatory effects of this compound isomers are mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α and IL-6.
Palmitoleic acid has been shown to inhibit the activation of NF-κB in LPS-stimulated macrophages.[3] While direct evidence for hypogeic acid is still emerging, its potent anti-inflammatory effects suggest a similar mechanism of NF-κB inhibition.
Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK pathway, comprising cascades such as ERK, JNK, and p38, also plays a crucial role in mediating inflammatory responses. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors that, in conjunction with NF-κB, drive the expression of pro-inflammatory genes. Some studies suggest that certain fatty acids can modulate MAPK signaling, thereby contributing to their anti-inflammatory effects.[7] The precise role of each this compound isomer in modulating the different MAPK cascades is an active area of investigation.
Modulation of the MAPK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Palmitoleic acid reduces the inflammation in LPS-stimulated macrophages by inhibition of NFκB, independently of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. gsartor.org [gsartor.org]
- 6. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pantothenic Acid Alleviates Fat Deposition and Inflammation by Suppressing the JNK/P38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Hexadecadienoic Acid on Gene Expression: A Comparative Analysis with Other Key Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of hexadecadienoic acid and other significant fatty acids—palmitic acid, oleic acid, linoleic acid, and alpha-linolenic acid—on gene expression. The available data, primarily from in vitro and in vivo studies, are summarized to facilitate an objective comparison of their molecular impacts. A notable scarcity of research specifically investigating the gene-regulatory role of this compound exists, in stark contrast to the extensive literature on other fatty acids.
Comparative Analysis of Gene Expression Modulation
The influence of fatty acids on gene expression is a critical area of research, with implications for understanding cellular metabolism, inflammation, and the development of various diseases. While saturated fatty acids (SFAs) like palmitic acid are often associated with pro-inflammatory and lipotoxic effects, unsaturated fatty acids, including monounsaturated (MUFAs) like oleic acid and polyunsaturated (PUFAs) like linoleic and alpha-linolenic acids, exhibit a more complex and often beneficial regulatory profile.
Very limited direct evidence is available regarding the specific effects of this compound on gene expression. However, its identity as a metabolite of conjugated linoleic acid (CLA) suggests it may play a role in pathways influenced by its precursor, such as lipid metabolism and inflammation. One isomer, (7Z,10Z)-hexadecadienoic acid, is a known metabolite of CLA and has been proposed to act through peroxisome proliferator-activated receptor (PPAR)-γ dependent inhibition of Nuclear Factor kappa B (NF-κB) activation, thereby potentially reducing prostanoid release[1]. Further research is necessary to elucidate its specific gene targets and overall impact on cellular transcriptomes.
The following tables summarize the documented effects of palmitic acid, oleic acid, linoleic acid, and alpha-linolenic acid on the expression of key genes involved in various biological processes.
Table 1: Effects of Palmitic Acid on Gene Expression
| Cell Type/Organism | Gene(s) Affected | Pathway(s) Affected | Fold Change/Effect | Reference |
| MIN6 Cells | 126 genes altered | Beta-cell dysfunction, Hexosamine biosynthesis | >1.9-fold change | [2] |
| Human CD14+ Monocytes | 2184 differentially regulated genes | Inflammation | Log2 fold change ≥ 1 | [3] |
| INS-1 Cells | 232 upregulated, 45 downregulated genes | Apoptosis, ER stress, Inflammation, Insulin secretion | ≥ 2.0 or ≤ -2.0 | [4] |
| C2C12 Myoblasts | Myf5, MyoD, Myh7, Myom2 | Myogenesis | 4-fold increase (Myf5), 6-fold increase (MyoD) | [5] |
Table 2: Effects of Oleic Acid on Gene Expression
| Cell Type/Organism | Gene(s) Affected | Pathway(s) Affected | Fold Change/Effect | Reference |
| MIN6 Cells | 62 genes altered | Beta-cell function | >1.9-fold change | [2] |
| HepG2 Cells | 142 upregulated, 426 downregulated genes | Lipid droplet formation | >2.0-fold change | [6][7] |
| C2C12 Myotubes | Genes linked to fatty acid oxidation | Fatty acid oxidation | Significant increase | [8] |
| Brassica napus | 194 upregulated, 368 downregulated genes | Fatty acid desaturation | - | [9] |
Table 3: Effects of Linoleic Acid on Gene Expression
| Cell Type/Organism | Gene(s) Affected | Pathway(s) Affected | Fold Change/Effect | Reference |
| T47D Breast Cancer Cells | ERalpha, G13alpha G protein, p38 MAP kinase | Cell growth, RNA transcription, Cell cycle regulation | Upregulation | [10] |
| ApoE-deficient mice | Fsp27, Aqp4, Cd36, Ly6d, Scd1, Hsd3b5, Syt1, Cyp7b1, Tff3 | Hepatic steatosis | Significant associations | [11] |
| Human Caco-2 Cells | CPT1A, SCD, FABP1, FABP6 | Lipid metabolism | 2.04 to 2.94-fold increase (CLA vs. LA) | [12] |
| Soybean | GmGA20ox, GmFAD3 | Linoleic and Linolenic acid synthesis | Upregulation | [13] |
Table 4: Effects of Alpha-Linolenic Acid on Gene Expression
| Cell Type/Organism | Gene(s) Affected | Pathway(s) Affected | Fold Change/Effect | Reference |
| Perilla frutescens Seed | 150 unigenes in FA biosynthesis and TAG assembly | Lipid metabolism | - | [14] |
| Arabidopsis thaliana | 533 upregulated, 2501 downregulated genes | ROS signaling, Jasmonic acid biosynthesis | 2-fold change | [15] |
| Pumpkin Rootstock | FAD2, LOXs, AOC, JMTs, ACX | Chilling tolerance, α-linolenic acid biosynthesis | Upregulation | [16] |
| Camellia japonica | 28,038 differentially expressed genes | Cold acclimation, Unsaturated fatty acid biosynthesis | - | [17] |
Experimental Protocols
Standardized protocols are crucial for the reliable investigation of fatty acid effects on gene expression. Below are detailed methodologies commonly employed in such studies.
Preparation of Fatty Acid-BSA Complexes for Cell Culture
This protocol describes the preparation of fatty acid solutions complexed to bovine serum albumin (BSA) for treating cells in culture, a common method to enhance solubility and cellular uptake.
Materials:
-
Fatty acid of interest (e.g., palmitic acid, oleic acid)
-
Ethanol (B145695) (e.g., 95%)
-
Fatty acid-free BSA
-
Sterile, deionized water
-
Cell culture medium
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Prepare a fatty acid stock solution: Dissolve the fatty acid in ethanol to a high concentration (e.g., 100 mM). This may require gentle warming (e.g., at 37°C).
-
Prepare a BSA solution: Dissolve fatty acid-free BSA in sterile, deionized water to a desired concentration (e.g., 10% w/v). Sterilize the solution by passing it through a 0.22 µm filter.
-
Complex fatty acid with BSA:
-
Warm the BSA solution to 37°C.
-
Slowly add the fatty acid stock solution to the BSA solution while gently vortexing or stirring to achieve the desired molar ratio (e.g., 3:1 to 6:1 fatty acid to BSA).
-
Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.
-
-
Prepare final treatment medium: Dilute the fatty acid-BSA complex in the appropriate cell culture medium to the final desired concentration for treating the cells. A vehicle control containing BSA and the equivalent amount of ethanol should also be prepared.
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps for quantifying changes in gene expression following fatty acid treatment.
Materials:
-
Treated and control cells
-
RNA extraction kit (e.g., TRIzol, RNeasy)
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers
-
Real-time PCR instrument
Procedure:
-
Cell Lysis and RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcription kit.
-
Quantitative Real-Time PCR:
-
Prepare the qPCR reaction mixture containing the cDNA template, gene-specific primers, and qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a stable housekeeping gene.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by fatty acids and a typical experimental workflow for studying their effects on gene expression.
Caption: Simplified signaling pathways activated by different fatty acids.
Caption: General experimental workflow for studying fatty acid effects on gene expression.
References
- 1. Human Metabolome Database: Showing metabocard for 7Z,10Z-Hexadecadienoic acid (HMDB0000477) [hmdb.ca]
- 2. Expression profiling of palmitate- and oleate-regulated genes provides novel insights into the effects of chronic lipid exposure on pancreatic beta-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palmitic acid induced lncRNA PARAIL regulates inflammation via interaction with RNA-binding protein ELAVL1 in monocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palmitic acid impairs INS-1 cells and alters the global gene expression profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of gene expression changes during lipid droplet formation in HepG2 human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of gene expression changes during lipid droplet formation in HepG2 human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microarray analysis of differentially expressed genes between Brassica napus strains with high- and low-oleic acid contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of linoleic acid on proliferation and gene expression in the breast cancer cell line T47D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. benchchem.com [benchchem.com]
- 13. Genome-Wide Association Analysis-Based Mining of Quality Genes Related to Linoleic and Linolenic Acids in Soybean [mdpi.com]
- 14. RNA Sequencing and Coexpression Analysis Reveal Key Genes Involved in α-Linolenic Acid Biosynthesis in Perilla frutescens Seed [mdpi.com]
- 15. Transcriptomic profiling of linolenic acid-responsive genes in ROS signaling from RNA-seq data in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Transcriptomic and Physiological Analysis Reveal That α-Linolenic Acid Biosynthesis Responds to Early Chilling Tolerance in Pumpkin Rootstock Varieties [frontiersin.org]
- 17. RNA-seq based transcriptomic analysis uncovers α-linolenic acid and jasmonic acid biosynthesis pathways respond to cold acclimation in Camellia japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison of Hexadecadienoic Acid Measurements: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison of hexadecadienoic acid measurements. As a crucial polyunsaturated fatty acid with various isomers, accurate and reproducible quantification of this compound is vital for research in metabolic diseases, oncology, and dermatology. This document outlines standardized analytical methodologies, presents a hypothetical comparative study to serve as a practical template, and details a relevant metabolic pathway.
Data Presentation: A Hypothetical Inter-Laboratory Study
To ensure the comparability of results across different laboratories, a hypothetical inter-laboratory study was designed. Five laboratories (Lab A to Lab E) were tasked with quantifying a specific isomer of this compound in a set of standardized, spiked human plasma samples at three concentration levels: low (25 ng/mL), medium (150 ng/mL), and high (400 ng/mL). The laboratories employed their in-house validated analytical methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Hypothetical Inter-Laboratory Comparison of this compound Quantification
| Laboratory | Method | Spiked Concentration (ng/mL) | Measured Mean (ng/mL) | Standard Deviation (SD) | Coefficient of Variation (%CV) |
| Lab A | GC-MS | 25 | 24.1 | 2.1 | 8.7 |
| 150 | 148.5 | 10.4 | 7.0 | ||
| 400 | 395.2 | 25.7 | 6.5 | ||
| Lab B | LC-MS/MS | 25 | 25.8 | 1.9 | 7.4 |
| 150 | 153.2 | 9.8 | 6.4 | ||
| 400 | 408.1 | 22.8 | 5.6 | ||
| Lab C | GC-MS | 25 | 22.9 | 2.5 | 10.9 |
| 150 | 145.9 | 12.1 | 8.3 | ||
| 400 | 389.9 | 30.1 | 7.7 | ||
| Lab D | LC-MS/MS | 25 | 26.2 | 2.0 | 7.6 |
| 150 | 155.1 | 10.1 | 6.5 | ||
| 400 | 412.5 | 24.3 | 5.9 | ||
| Lab E | GC-MS | 25 | 24.5 | 2.2 | 9.0 |
| 150 | 151.0 | 11.2 | 7.4 | ||
| 400 | 401.3 | 26.9 | 6.7 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and should be optimized for specific laboratory conditions and this compound isomers.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines the steps for lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and analysis by GC-MS.[1]
-
Lipid Extraction (Folch Method):
-
Homogenize 100 µL of plasma with 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Add a known amount of an internal standard (e.g., heptadecanoic acid, C17:0) for quantification.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic layer containing the lipids.
-
Wash the organic phase with 0.2 volumes of 0.9% NaCl solution.
-
Collect the organic layer and dry it under a stream of nitrogen.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.
-
Tightly cap the tube, flush with nitrogen, and heat at 80-85°C for 1 hour.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane (B92381) and 0.5 mL of water, and vortex to extract the FAMEs into the hexane layer.
-
Centrifuge to separate the phases and collect the upper hexane layer containing the FAMEs for GC-MS analysis.[1]
-
-
GC-MS Analysis:
-
Gas Chromatograph: Equipped with a polar capillary column (e.g., SP-2560 or equivalent) suitable for FAME separation.[1]
-
Injector: Operate in splitless mode at a temperature of 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: A temperature gradient is used to separate the analytes, for example, starting at 100°C and ramping up to 240°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500 or in selected ion monitoring (SIM) mode for higher sensitivity.
-
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol provides a general method for the analysis of underivatized this compound.
-
Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated analog of this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of hexane, vortex, and centrifuge to remove highly nonpolar lipids. Discard the upper hexane layer.
-
Acidify the remaining supernatant with 10 µL of 1% formic acid.
-
Add 1 mL of ethyl acetate (B1210297), vortex for 2 minutes, and centrifuge.
-
Collect the upper ethyl acetate layer and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: A typical flow rate would be 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition from the precursor ion (M-H)- to a specific product ion of this compound.
-
Mandatory Visualization
Caption: Workflow of the hypothetical inter-laboratory comparison study.
Caption: Biosynthesis and signaling pathways of this compound isomers.[2][3]
References
Unveiling the Molecular Architecture: A Comparative Guide to Confirming the Structure of a Novel Hexadecadienoic Acid Isomer
For researchers, scientists, and drug development professionals, the precise structural elucidation of a novel lipid is paramount to understanding its biological function and potential therapeutic applications. This guide provides a comprehensive comparison of analytical methodologies for confirming the structure of a newly discovered hexadecadienoic acid (16:2) isomer, outlining the experimental workflow and presenting comparative data against known isomers.
The determination of a fatty acid's structure requires a multi-faceted approach to unambiguously identify the location of its double bonds and their geometric configuration (cis/trans). This guide details a systematic workflow employing a combination of chromatographic and spectroscopic techniques to provide a high degree of confidence in the final structural assignment.
Experimental Workflow and Methodologies
The proposed workflow for the structural elucidation of the novel this compound isomer involves a sequential analysis designed to progressively reveal its molecular features. The process begins with the derivatization of the fatty acid to its more volatile fatty acid methyl ester (FAME), followed by a series of analytical techniques to pinpoint the double bond positions and determine their stereochemistry.
Comparative Data Analysis
To illustrate the data that would be generated throughout this workflow, the following tables present hypothetical results for our novel isomer compared to two known this compound isomers: 9(Z),12(Z)-hexadecadienoic acid and 6(Z),9(Z)-hexadecadienoic acid.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Feature | Novel Isomer | 9(Z),12(Z)-Hexadecadienoic Acid (Reference) | 6(Z),9(Z)-Hexadecadienoic Acid (Reference) |
| Retention Time (min) | 15.8 | 16.2 | 15.5 |
| Molecular Ion (m/z) | 266.2 (as FAME) | 266.2 (as FAME) | 266.2 (as FAME) |
| Key Fragmentation Ions (m/z) | 150, 209 | 150, 222 | 124, 196 |
The retention time provides an initial point of comparison, while the mass spectrometry data confirms the molecular weight and offers clues to the double bond positions through fragmentation patterns.[1][2]
Table 2: Ozonolysis-GC-MS Product Analysis
| Feature | Novel Isomer | 9(Z),12(Z)-Hexadecadienoic Acid (Reference) | 6(Z),9(Z)-Hexadecadienoic Acid (Reference) |
| Aldehyde Fragments (as FAMEs) | Methyl 9-oxononanoate, Heptanal | Methyl 9-oxononanoate, Hexanal | Methyl 6-oxohexanoate, Nonanal |
| Interpretation | Double bonds at C9 and C12 | Double bonds at C9 and C12 | Double bonds at C6 and C9 |
Ozonolysis cleaves the double bonds, and the resulting aldehyde fragments are identified by GC-MS.[3][4][5] This technique is highly effective for unambiguously determining the position of the double bonds.[6][7][8]
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Feature | Novel Isomer | 9(Z),12(Z)-Hexadecadienoic Acid (Reference) | 6(Z),9(Z)-Hexadecadienoic Acid (Reference) |
| ¹H NMR Olefinic Protons (ppm) | 5.30-5.45 (m, 4H) | 5.32-5.40 (m, 4H) | 5.31-5.42 (m, 4H) |
| ¹H NMR Bis-allylic Protons (ppm) | 2.77 (t, 2H) | 2.77 (t, 2H) | 2.76 (t, 2H) |
| ¹³C NMR Olefinic Carbons (ppm) | 127-132 | 128.1, 128.3, 130.0, 130.2 | 127.9, 128.5, 130.1, 130.4 |
| Interpretation of Stereochemistry | All cis | All cis | All cis |
NMR spectroscopy, particularly the chemical shifts and coupling constants of the olefinic and bis-allylic protons, provides detailed information about the electronic environment of the double bonds, allowing for the determination of their cis or trans configuration.[9][10][11][12]
Detailed Experimental Protocols
A successful structural elucidation relies on meticulous experimental execution. The following are detailed protocols for the key experiments outlined in the workflow.
Fatty Acid Methyl Ester (FAME) Derivatization
Objective: To convert the novel this compound into its more volatile methyl ester for GC-MS analysis.[13]
Procedure:
-
To 1 mg of the isolated fatty acid in a glass vial, add 2 mL of 0.5 M KOH in methanol.
-
Heat the mixture at 60°C for 10 minutes with occasional vortexing.
-
Cool the vial to room temperature and add 2 mL of 14% boron trifluoride (BF₃) in methanol.
-
Heat again at 60°C for 10 minutes.
-
After cooling, add 2 mL of hexane (B92381) and 1 mL of saturated NaCl solution.
-
Vortex thoroughly and allow the layers to separate.
-
Carefully collect the upper hexane layer containing the FAMEs for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To determine the retention time and mass spectrum of the FAME.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-88 (100 m x 0.25 mm, 0.20 µm film thickness) or equivalent polar capillary column.
Conditions:
-
Injector Temperature: 250°C
-
Oven Program: 140°C for 5 min, ramp to 240°C at 4°C/min, hold for 20 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-550
Ozonolysis and GC-MS Analysis of Products
Objective: To cleave the double bonds and identify the resulting aldehyde fragments to determine the double bond positions.[3][4]
Procedure:
-
Dissolve approximately 100 µg of the FAME in 1 mL of hexane in a small test tube.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution for 5 minutes or until a faint blue color persists.
-
Purge the solution with nitrogen gas for 5 minutes to remove excess ozone.
-
Add 100 µL of dimethyl sulfide (B99878) (DMS) to reduce the ozonide and incubate at room temperature for 1 hour.
-
Analyze the resulting aldehyde fragments directly by GC-MS using the same conditions as above.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the stereochemistry of the double bonds.[9][10]
Procedure:
-
Dissolve 5-10 mg of the purified FAME in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 500 MHz or higher field NMR spectrometer.
-
For ¹H NMR, pay close attention to the integration and multiplicity of signals in the olefinic region (δ 5.3-5.4 ppm) and the bis-allylic region (δ ~2.8 ppm for cis,cis systems).
-
For ¹³C NMR, analyze the chemical shifts of the sp² hybridized carbons of the double bonds.
By systematically applying these methodologies and comparing the resulting data to known standards, a definitive structure for the novel this compound isomer can be established. This rigorous approach is essential for advancing our understanding of lipid biochemistry and for the development of new therapeutic agents.
References
- 1. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carbon-carbon double bond position elucidation in fatty acids using ozone-coupled direct analysis in real time mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OnLine ozonolysis methods for the determination of double bond position in unsaturated lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The ozonation of unsaturated fatty acids: aldehydes and hydrogen peroxide as products and possible mediators of ozone toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbon–carbon double bond position elucidation in fatty acids using ozone-coupled direct analysis in real time mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. ilps.org [ilps.org]
- 10. lib3.dss.go.th [lib3.dss.go.th]
- 11. aocs.org [aocs.org]
- 12. Determination of the fatty acid profile by 1H‐NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 13. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
Evaluating the Efficacy of Hexadecadienoic Acid as a Therapeutic Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of hexadecadienoic acid as a potential therapeutic agent, with a primary focus on its anti-inflammatory properties. Its efficacy is objectively compared with established non-steroidal anti-inflammatory drugs (NSAIDs), ibuprofen (B1674241) and diclofenac (B195802). This analysis is supported by available experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways to aid in research and development efforts.
Data Presentation: A Comparative Analysis
The therapeutic potential of this compound and its alternatives can be quantitatively assessed through various in vitro assays. The following tables summarize key findings from published studies, offering a direct comparison of their efficacy.
Table 1: Comparative Anti-Inflammatory and Cytotoxic Activities
| Compound/Agent | Assay | Target/Cell Line | Concentration | Result |
| 7,10-Hexadecadienoic Acid (in L. sativum seed oil) | Anti-inflammatory (Membrane stabilization) | Red Blood Cells | 300 µg/mL | 21% protection[1] |
| Diclofenac | Anti-inflammatory (Membrane stabilization) | Red Blood Cells | 300 µg/mL | 65% protection[1] |
| (5Z,9Z)-5,9-Hexadecadienoic Acid | Topoisomerase I Inhibition | Human Topoisomerase I | 800 µM | Complete inhibition[2] |
| Hexadecanoic Acid | Topoisomerase I Inhibition | Human Topoisomerase I | >1000 µM | No inhibition[2] |
| Diclofenac | Phospholipase A2 (PLA2) Inhibition | Serum from pancreatitis patients | 3.1 x 10⁻² mol/L | 93% reduction in activity[3] |
| Ibuprofen | Cyclooxygenase-1 (COX-1) Inhibition | In vitro human whole-blood assay | IC₅₀ | 2.1 µmol/L (for S-ibuprofen)[4] |
| Ibuprofen | Cyclooxygenase-2 (COX-2) Inhibition | In vitro human whole-blood assay | IC₅₀ | 1.6 µmol/L (for S-ibuprofen)[4] |
| Diclofenac | Cyclooxygenase-1 (COX-1) Inhibition | Healthy subjects | 75 mg twice daily | 92.2% maximum inhibition[5] |
| Diclofenac | Cyclooxygenase-2 (COX-2) Inhibition | Healthy subjects | 75 mg twice daily | Potent inhibition[5] |
Table 2: Antioxidant and Antimicrobial Activities of an Oil Rich in 7,10-Hexadecadienoic Acid
| Activity | Assay | Pathogen/Radical | Result |
| Antioxidant | DPPH radical scavenging | DPPH | IC₅₀ = 40 mg/mL[1] |
| Antimicrobial | Microdilution | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Candida albicans | MIC = 47.5 mg/mL[1] |
| Antimicrobial | Microdilution | Salmonella enterica | MIC = 90 mg/mL[1] |
Experimental Protocols
Understanding the methodologies behind the data is crucial for interpretation and replication. This section details the protocols for the key experiments cited.
Anti-Inflammatory Activity (Membrane Stabilization Assay)
This assay assesses the ability of a compound to protect red blood cell membranes from lysis induced by hypotonic solutions, which is an indicator of anti-inflammatory activity.
-
Cell Preparation: Fresh whole human blood is collected and centrifuged. The packed red blood cells (RBCs) are washed with isosaline solution until the supernatant is clear and then resuspended in isosaline to make a 10% (v/v) suspension.
-
Assay Procedure:
-
The reaction mixture consists of the test sample (e.g., Lepidium sativum seed oil containing 7,10-hexadecadienoic acid) at various concentrations, and the RBC suspension.
-
Diclofenac is used as a positive control.
-
The mixtures are incubated at a specific temperature (e.g., 56°C) for 30 minutes.
-
After incubation, the tubes are cooled and centrifuged.
-
The absorbance of the supernatant, which contains hemoglobin released from lysed RBCs, is measured spectrophotometrically (e.g., at 560 nm).
-
-
Data Analysis: The percentage of membrane protection is calculated using the following formula: % Protection = 100 - ((Absorbance of sample / Absorbance of control) * 100)
Topoisomerase I Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of human topoisomerase I, an enzyme crucial for DNA replication and transcription.
-
Reaction Mixture: The standard reaction mixture contains supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I, and the test compound at various concentrations in a reaction buffer.
-
Assay Procedure:
-
The reaction components are mixed and incubated at 37°C for a set time (e.g., 30 minutes).
-
The reaction is stopped by adding a stop solution containing a DNA loading dye.
-
The DNA samples are then analyzed by agarose (B213101) gel electrophoresis.
-
-
Data Analysis: The inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA on the agarose gel. The concentration of the compound that causes 50% inhibition of the enzyme activity is determined as the IC₅₀ value. Complete inhibition is noted when no relaxed DNA is visible at a specific concentration[2].
Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophage cells (e.g., RAW 264.7) in response to an inflammatory stimulus like lipopolysaccharide (LPS).
-
Cell Culture and Treatment:
-
RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded in 96-well plates.
-
The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specific duration (e.g., 1 hour).
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for a further period (e.g., 24 hours).
-
-
Measurement of Nitrite (B80452):
-
The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
An equal volume of the supernatant and Griess reagent are mixed and incubated at room temperature.
-
The absorbance is measured spectrophotometrically (e.g., at 540 nm).
-
-
Data Analysis: A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples. The inhibitory effect of the test compound on NO production is calculated by comparing the nitrite levels in treated and untreated (LPS-stimulated) cells.
Mandatory Visualizations: Signaling Pathways and Workflows
Diagrams of key signaling pathways and experimental workflows provide a clear visual representation of the complex biological processes and experimental designs involved in evaluating the therapeutic efficacy of this compound.
References
- 1. Chemical composition and antimicrobial, antioxidant, and anti-inflammatory activities of Lepidium sativum seed oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis and biological evaluation of (5Z,9Z)-5,9-hexadecadienoic acid, an inhibitor of human topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of serum phospholipase-A2 in acute pancreatitis by pharmacological agents in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative inhibitory activity of etoricoxib, celecoxib, and diclofenac on COX-2 versus COX-1 in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Hexadecadienoic Acid Extraction Protocols for Optimal Reproducibility
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of specific fatty acids like hexadecadienoic acid is critical. The choice of extraction methodology can significantly impact the yield, purity, and consistency of results. This guide provides an objective comparison of common lipid extraction protocols, supported by experimental data, to aid in the selection of the most suitable method for your research needs.
The primary challenge in lipid extraction is to efficiently separate lipids from other cellular components like proteins and carbohydrates. The ideal method should be reproducible, provide high recovery of the target analyte, and be compatible with downstream analytical techniques such as gas chromatography-mass spectrometry (GC-MS). This guide focuses on three widely used methods: the classic Folch and Bligh & Dyer methods, and the more modern Supercritical Fluid Extraction (SFE).
Comparative Analysis of Extraction Protocols
The selection of an extraction protocol is a trade-off between factors like extraction efficiency, solvent toxicity, speed, and suitability for the specific sample matrix. Below is a summary of key performance metrics for the compared methods. While data for this compound is limited, the provided data for C16 fatty acids, such as hexadecanoic acid, serves as a valuable proxy.
| Method | Principle | Typical Recovery of C16 Fatty Acids | Reproducibility (RSD) | Advantages | Disadvantages |
| Folch | Liquid-liquid extraction using a chloroform (B151607):methanol (2:1 v/v) solvent system to create a monophasic solution, followed by the addition of water or a salt solution to induce phase separation. Lipids partition into the lower chloroform layer.[1][2] | High, often considered the "gold standard" for exhaustive lipid extraction.[3][4] | Generally low, but can be operator-dependent. | High recovery for a broad range of lipids; well-established and widely referenced.[3] | Time-consuming; uses large volumes of chlorinated solvents which are toxic and require careful handling and disposal.[4] |
| Bligh & Dyer | A modification of the Folch method that uses a smaller ratio of chloroform:methanol:water (1:2:0.8 v/v/v) to form a biphasic system.[3][4] | High for samples with low lipid content (<2%), but can be significantly lower for high-lipid samples compared to the Folch method.[3][5] | Good, but can be affected by sample lipid content. | Faster than the Folch method; uses less solvent.[3] | Lower extraction efficiency for samples with high lipid content; still relies on chloroform.[3][5] |
| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent. The solvating power of the fluid is manipulated by controlling temperature and pressure.[6][7] | Can be higher than solvent-based methods, especially for unsaturated fatty acids.[7][8] | Generally high due to automation and precise control of parameters. | "Green" technology using a non-toxic, non-flammable solvent; highly selective; solvent-free extracts.[6] | High initial equipment cost; optimization of extraction parameters (pressure, temperature, co-solvents) can be complex.[7] |
Experimental Protocols
Below are the detailed methodologies for the discussed extraction protocols.
Protocol 1: Folch Method
This protocol is a standard method for the exhaustive extraction of lipids from a solid or semi-solid biological matrix.
-
Homogenization: Homogenize the sample (e.g., 1 g of tissue) in 20 mL of a chloroform:methanol (2:1 v/v) mixture using a mechanical homogenizer. This creates a single-phase solution.[2]
-
Phase Separation: Add 4 mL of 0.9% NaCl solution to the homogenate. Vortex the mixture for 30 seconds.
-
Centrifugation: Centrifuge the sample at a low speed (e.g., 2,000 x g) for 10 minutes at 4°C to achieve a clear separation of the aqueous (upper) and organic (lower) phases.
-
Collection of Organic Phase: Carefully aspirate the upper aqueous layer. Collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean tube.
-
Re-extraction (Optional but Recommended for High Accuracy): To maximize recovery, re-extract the upper aqueous phase and the protein interface with another 10 mL of the chloroform phase, vortex, centrifuge, and combine the lower organic layers.
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your analytical platform (e.g., hexane (B92381) for GC-MS analysis).
Protocol 2: Bligh & Dyer Method
This protocol is a faster alternative to the Folch method, particularly suitable for samples with low lipid content.
-
Homogenization: Homogenize the sample (e.g., 1 g of tissue with ~80% water content) with 3 mL of a chloroform:methanol (1:2 v/v) mixture.
-
Phase Separation: To the monophasic solution, add 1 mL of chloroform and vortex for 30 seconds. Then, add 1 mL of water and vortex again for 30 seconds to induce phase separation.
-
Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the two phases.
-
Collection of Organic Phase: Collect the lower chloroform layer containing the lipids.
-
Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen and reconstitute in an appropriate solvent for analysis.
Protocol 3: Supercritical Fluid Extraction (SFE)
This protocol describes a green and efficient method for lipid extraction.
-
Sample Preparation: The sample should be dry and finely ground to increase the surface area for extraction.
-
Loading: Load a specific amount of the ground material into the extraction vessel of the SFE system.
-
Setting Parameters: Set the extraction parameters:
-
Pressure: e.g., 250-400 bar[6]
-
Temperature: e.g., 50-80°C[6]
-
CO₂ Flow Rate: e.g., 2-4 L/min
-
Co-solvent (optional): A small percentage of a polar solvent like ethanol (B145695) can be added to the CO₂ to enhance the extraction of more polar lipids.
-
-
Extraction: Pressurize the system with CO₂ to the desired setpoint. The supercritical CO₂ will pass through the sample, dissolving the lipids.
-
Collection: The lipid-rich CO₂ is then depressurized in a collection vessel. As the CO₂ turns into a gas and evaporates, it leaves behind the solvent-free lipid extract.
-
Analysis: The collected extract can be dissolved in a suitable solvent for subsequent analysis.
Visualizing the Extraction Workflow
The following diagrams illustrate the logical flow of the described extraction protocols.
References
- 1. Evaluation of lipid extraction methods for fatty acid quantification and compound-specific δ13C and δ2Hn analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. vliz.be [vliz.be]
- 4. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
Safety Operating Guide
Proper Disposal of Hexadecadienoic Acid: A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. For researchers, scientists, and drug development professionals, understanding the correct procedures for handling and disposing of substances like hexadecadienoic acid is paramount to ensuring a safe work environment and adhering to environmental regulations. While specific hazard data for all isomers of this compound may be limited, a conservative approach treating it as potentially hazardous chemical waste is the recommended best practice.[1]
This guide provides a procedural, step-by-step framework for the safe disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[1] Handle the chemical in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any potential dusts or aerosols.[2]
Step-by-Step Disposal Protocol
The disposal of this compound, like most laboratory chemicals, is managed through your institution's Environmental Health & Safety (EHS) department.[3] The following steps outline the standard procedure for preparing this chemical for waste pickup.
Step 1: Waste Identification and Classification Unless the Safety Data Sheet (SDS) from the manufacturer explicitly states otherwise, treat this compound as chemical waste.[1] Do not dispose of it in the regular trash or down the drain.[2][4] Some fatty acids and laboratory oils may be managed under a "Used Oil" program, but chemical-grade reagents should be handled as chemical waste.[5]
Step 2: Container Selection and Management
-
Primary Container : The waste should be stored in a chemically compatible container with a leak-proof, screw-on cap.[6] Plastic bottles are often preferred over glass to minimize the risk of breakage.[3] The original product container is often a suitable choice.[1]
-
Container Condition : Ensure the container is in good condition, free from rust or leaks. If the original container is compromised, transfer the waste to a new, appropriate container.[7]
-
Closure : Keep the waste container securely closed at all times, except when adding waste.[6] Using stoppers, corks, or parafilm is not an acceptable long-term closure method.[6]
Step 3: Labeling the Waste Container Properly labeling the waste container is a critical regulatory requirement.[3] The label should be a designated "Hazardous Waste" tag provided by your EHS department and must include the following information:
-
The full, unabbreviated chemical name: "this compound".[3]
-
The quantity or concentration of the waste.
-
The date of waste generation (the date you first added material to the container).[3]
-
The specific location of origin (e.g., Building, Room Number).[3]
-
The name and contact information of the Principal Investigator.[3]
Step 4: Proper Storage in a Satellite Accumulation Area (SAA)
-
Location : Store the labeled waste container in a designated Satellite Accumulation Area, which should be at or near the point of generation.[8]
-
Segregation : Store the this compound waste segregated from incompatible materials, such as strong oxidizing agents.[8][9]
-
Secondary Containment : It is best practice to place the primary waste container inside a secondary containment bin or tray.[6] This containment must be chemically compatible and capable of holding 110% of the volume of the largest container within it.[6]
Step 5: Arranging for Disposal Once the container is appropriately filled and labeled, contact your institution's EHS department to schedule a hazardous waste pickup.[1] Follow their specific procedures for submitting a pickup request, which may involve filling out an online or paper form.[3] Do not move hazardous waste from its generation site to another location yourself.[8]
Waste Handling Summary
The following table summarizes the key logistical requirements for preparing this compound for disposal.
| Requirement | Specification | Rationale |
| Waste Classification | Chemical Waste / Hazardous Waste | Precautionary measure due to limited specific hazard data.[1] |
| Primary Container | Chemically compatible, leak-proof, screw-on cap. | Prevents spills and ensures safe transport.[6] |
| Labeling | EHS-provided "Hazardous Waste" tag with full chemical name. | Ensures regulatory compliance and informs handlers of contents.[3][7] |
| Storage Location | Designated Satellite Accumulation Area (SAA). | Centralizes waste in a known, controlled location.[8] |
| Segregation | Store away from incompatible chemicals (e.g., oxidizers). | Prevents dangerous chemical reactions.[8][9] |
| Secondary Containment | Required; must hold 110% of the primary container's volume. | Contains leaks and spills from the primary container.[6] |
| Final Disposal Route | Pickup by institutional Environmental Health & Safety (EHS). | Ensures disposal occurs at a licensed and regulated facility.[2][3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. targetmol.com [targetmol.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. acs.org [acs.org]
- 5. Laboratory Used Oil Management Guidance | Institutional Planning and Operations [ipo.rutgers.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Essential Safety and Logistical Information for Handling Hexadecadienoic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling Hexadecadienoic acid, including operational and disposal plans.
Personal Protective Equipment (PPE)
While specific isomers of this compound are often not classified as hazardous substances, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe working environment.[1] The following personal protective equipment is recommended.
| PPE Category | Item | Specifications & Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. For incidental contact, disposable nitrile gloves should be used and replaced immediately upon contamination.[2][3] |
| Eye & Face Protection | Safety glasses with side shields or chemical splash goggles | Safety glasses are the minimum requirement.[2][4] In situations with a risk of splashing, chemical splash goggles should be worn.[2][5] A face shield may be used for additional protection.[2][3] |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect against incidental skin contact.[2][4] |
| Respiratory Protection | Respirator (if necessary) | While not typically required with adequate ventilation, a respirator should be used if dust is generated or if the substance is heated.[1][3][6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will ensure minimal risk and maintain the integrity of the experiment.
-
Preparation :
-
Conduct a thorough risk assessment for the specific experimental protocol.
-
Ensure a calibrated eyewash station and safety shower are readily accessible.[4]
-
Prepare a designated work area, preferably within a chemical fume hood, ensuring it is clean and uncluttered.
-
Assemble all necessary equipment, including glassware, solvents, and waste containers.
-
-
Handling :
-
Post-Handling :
-
Decontaminate the work surface and any reusable equipment.
-
Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, followed by eye protection).
-
Wash hands thoroughly with soap and water after the procedure is complete.[6]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and adhere to regulatory requirements.
-
Waste Segregation : Collect all waste containing this compound, including contaminated consumables like gloves and paper towels, in a dedicated and clearly labeled waste container.
-
Containerization : Use a suitable, sealed container for chemical waste. This container should be stored in a secondary containment bin.
-
Disposal : The product is not typically classified as hazardous waste.[1][6] However, disposal must be in accordance with local, state, and federal regulations. Avoid discharging into sewers.[1][6] Empty and rinsed packaging may be recycled where permissible.[6]
Experimental Workflow for Safe Handling
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
